1-Methoxy-4-phenylpyridinium iodide
Description
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Properties
CAS No. |
63467-34-5 |
|---|---|
Molecular Formula |
C12H12INO |
Molecular Weight |
313.13 g/mol |
IUPAC Name |
1-methoxy-4-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C12H12NO.HI/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 |
InChI Key |
STKHLBWQKSAUEB-UHFFFAOYSA-M |
Canonical SMILES |
CO[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure, Mechanisms, and Applications of 1-Methoxy-4-phenylpyridinium Iodide in Advanced Photoinitiating Systems
Executive Summary
1-Methoxy-4-phenylpyridinium iodide is a highly specialized N-alkoxypyridinium salt that has garnered significant attention in photochemistry and polymer science. Rather than serving as a primary light absorber, this compound functions as a highly efficient electron acceptor (co-initiator) in dye-sensitized photoinitiating systems (PIS). By undergoing photoinduced electron transfer (PET) followed by rapid bond homolysis, it generates highly reactive methoxy radicals capable of initiating the free-radical polymerization of acrylate monomers under visible light. This whitepaper details its chemical architecture, mechanistic pathways, synthesis, and self-validating experimental protocols for application in advanced polymer formulations.
Chemical Identity and Molecular Architecture
The efficacy of 1-methoxy-4-phenylpyridinium iodide is entirely dictated by its structural components, which are precisely tuned for electron acceptance and radical generation.
-
Pyridinium Core : The positively charged aromatic ring acts as a strong electron sink, readily accepting an electron from an excited-state sensitizer dye.
-
4-Phenyl Substitution : The phenyl group at the para position extends the
-conjugation of the system. This structural choice is causal: it fine-tunes the reduction potential of the cation to match the oxidation potential of visible-light dyes (e.g., BODIPY or squaraines) and temporarily stabilizes the intermediate pyridinyl radical. -
N-Methoxy Group : The critical functional moiety. The N-O bond is inherently weak. Upon reduction of the pyridinium core, the drive to restore aromaticity forces the rapid homolytic cleavage of this bond, yielding a highly reactive methoxy radical (
). -
Iodide Counterion : Balances the cationic charge. While tetrafluoroborate (
) salts are also common, the iodide variant is easily synthesized directly via methylation with methyl iodide.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| IUPAC Name | 1-Methoxy-4-phenylpyridinium iodide |
| CAS Registry Number | 63467-34-5 |
| Molecular Formula | |
| Molar Mass | 313.14 g/mol |
| Primary Function | Electron Acceptor / Co-initiator in PET |
| Reactive Species Generated | Methoxy Radical ( |
| Stable Byproduct | 4-Phenylpyridine |
Data supported by the .
Mechanistic Role in Photoinitiating Systems (PIS)
Most visible-light sensitizers cannot initiate polymerization autonomously; they require a co-initiator to generate reactive species. As detailed in recent advances in , 1-methoxy-4-phenylpyridinium salts excel in this role due to their specific thermodynamic profile.
The Causality of the Mechanism:
-
Excitation : A sensitizer dye absorbs visible light and transitions to an excited singlet or triplet state.
-
Electron Transfer : The excited dye transfers an electron to the electron-deficient 1-methoxy-4-phenylpyridinium cation.
-
Homolytic Cleavage : The resulting neutral pyridinyl radical is transient. The thermodynamic driving force to regain the stable aromaticity of the pyridine ring causes the N-O bond to cleave instantly.
-
Initiation : This cleavage produces 4-phenylpyridine (a stable, unreactive byproduct) and a methoxy radical (
). The methoxy radical is highly electrophilic and small, allowing it to attack the double bonds of acrylate monomers with a much higher addition rate constant than the bulky phenyl radicals generated by traditional iodonium salts.
Photoinduced electron transfer and radical generation mechanism of 1-Methoxy-4-phenylpyridinium.
Synthesis Strategy for N-Alkoxypyridinium Salts
For researchers requiring custom synthesis or modification of the counterion, the preparation of 1-methoxy-4-phenylpyridinium iodide follows a robust, two-step self-validating chemical pathway.
-
Step 1: N-Oxidation
-
Procedure : React 4-phenylpyridine with an excess of hydrogen peroxide (
) in glacial acetic acid, or utilize m-CPBA in dichloromethane. -
Causality : This step installs the necessary oxygen atom on the pyridine nitrogen, creating 4-phenylpyridine N-oxide. The oxygen acts as a strong nucleophile for the subsequent step.
-
-
Step 2: Alkylation (Methylation)
-
Procedure : Dissolve the N-oxide in dry acetone. Add an excess of methyl iodide (
) and reflux under an inert atmosphere. -
Self-Validation : The reaction validates its own completion via precipitation. The starting N-oxide is soluble in acetone, but the resulting ionic salt (1-methoxy-4-phenylpyridinium iodide) is highly insoluble in moderately polar solvents and will precipitate as a solid crystal.
-
Analytical Validation : Confirm the structure via
-NMR. The appearance of a distinct singlet at roughly 4.5 ppm corresponds to the newly formed protons, confirming successful methylation.
-
Experimental Protocol: Photopolymerization Workflow
To evaluate the efficiency of 1-methoxy-4-phenylpyridinium iodide as a co-initiator, Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) is the gold standard. This method provides a self-validating, continuous stream of data on double-bond conversion without the need to quench the reaction.
Objective : Monitor the free-radical polymerization of Trimethylolpropane triacrylate (TMPTA).
Step-by-Step Methodology :
-
Formulation Preparation :
-
Under red safe-light conditions, dissolve a visible-light sensitizer (e.g., a BODIPY dye at
) and 1-methoxy-4-phenylpyridinium iodide ( ) in a minimal volume of acetonitrile. -
Blend this initiator solution homogeneously into the bulk TMPTA monomer. Causality: Acetonitrile ensures the ionic salt does not aggregate, which would otherwise severely depress the PET efficiency.
-
-
Sample Mounting :
-
Laminate a drop of the formulation (~25 µm thickness) between two
or optical pellets.
-
-
Baseline & Dark Cure Validation :
-
Mount the sample in the FTIR spectrometer. Record spectra for 30 seconds without light to establish a baseline. Self-Validation: If the double bond peak decreases during this dark phase, the system is thermally unstable; it must remain at 0% conversion to prove that radical generation is strictly photo-dependent.
-
-
Irradiation and Data Acquisition :
-
Irradiate the sample using an LED source matched to the dye's absorption maximum (e.g., 405 nm or 470 nm) while continuously recording IR spectra (e.g., 2 scans/second).
-
Monitor the disappearance of the characteristic acrylate
twisting vibration peak at or .
-
-
Conversion Calculation :
-
Calculate the Degree of Conversion (DC) using the formula:
, where is the initial peak area and is the area at time . A rapid spike in DC validates the high reactivity of the generated methoxy radicals.
-
References
-
United States Environmental Protection Agency (EPA) . Substance Registry Services: Pyridinium, 1-methoxy-4-phenyl-, iodide (1:1). Available at:[Link][1]
-
MDPI Polymers . Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization. Available at:[Link][2]
-
National Center for Biotechnology Information (PMC) . Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization (Full Text Archive). Available at:[Link][3]
Sources
Physicochemical Properties of 1-Methoxy-4-phenylpyridinium Iodide
Topic: Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
An In-Depth Technical Characterization
Executive Summary
1-Methoxy-4-phenylpyridinium iodide (CAS: 63467-34-5) is a specialized quaternary ammonium salt belonging to the class of N-alkoxypyridinium compounds. Distinct from its neurotoxic analog 1-methyl-4-phenylpyridinium (MPP+), this compound is primarily utilized in physical organic chemistry and photopolymerization research as a latent radical initiator and electron acceptor. Its unique N–O bond lability upon single-electron reduction makes it a critical reagent for studying radical fragmentation pathways and designing visible-light photoinitiating systems.
This guide provides a rigorous analysis of its physicochemical identity, synthesis, electrochemical behavior, and handling protocols, designed to support researchers in high-precision applications.
Chemical Identity & Structural Analysis
Unlike simple alkyl-pyridinium salts, the N-methoxy substituent introduces a weak N–O bond orthogonal to the pi-system, significantly altering the compound's redox stability and reactivity profile.
| Property | Data / Description |
| Chemical Name | 1-Methoxy-4-phenylpyridinium iodide |
| CAS Number | 63467-34-5 |
| Molecular Formula | C₁₂H₁₂INO |
| Molecular Weight | 313.13 g/mol |
| Cation | 1-Methoxy-4-phenylpyridinium (C₁₂H₁₂NO⁺) |
| Anion | Iodide (I⁻) |
| Structural Class | N-Alkoxy Quaternary Pyridinium Salt |
| Physical Appearance | Yellow to off-white crystalline solid |
| Solubility | Soluble in polar aprotic solvents (Acetonitrile, DMSO, DMF); moderately soluble in water.[1][2][3] |
Structural Visualization
The following diagram illustrates the connectivity and the specific N-alkoxy motif that differentiates this compound from MPP+.
Figure 1: Structural connectivity highlighting the labile N–O bond critical for radical generation.
Synthesis & Production
The synthesis of 1-Methoxy-4-phenylpyridinium iodide follows a nucleophilic substitution pathway (Sɴ2) where the oxygen of the pyridine N-oxide attacks the methylating agent.
Synthetic Pathway
Precursors: 4-Phenylpyridine N-oxide, Methyl Iodide (MeI). Solvent: Acetonitrile or Acetone (anhydrous). Conditions: Inert atmosphere (N₂/Ar), ambient to mild heat.
Figure 2: Synthesis via methylation of the N-oxide precursor.
Experimental Protocol (Bench Standard)
Note: Methyl iodide is a potent alkylating agent and neurotoxin. All operations must be performed in a fume hood.
-
Preparation : Dissolve 10 mmol of 4-phenylpyridine N-oxide in 20 mL of anhydrous acetonitrile.
-
Alkylation : Add 12 mmol (1.2 eq) of Methyl Iodide dropwise via syringe under nitrogen flow.
-
Incubation : Stir the solution at room temperature for 24 hours. A color change (darkening) or precipitation may occur.
-
Isolation : Add cold diethyl ether (50 mL) to induce crystallization of the iodide salt.
-
Purification : Filter the solid, wash with Et₂O, and dry under vacuum.
-
Yield Check : Typical yields range from 85-95%.
Physicochemical & Electrochemical Properties
Electrochemical Behavior (Redox)
The defining feature of N-alkoxypyridinium salts is their irreversible reduction. Unlike N-alkyl salts (like MPP+) which form relatively stable neutral radicals, N-alkoxy radicals undergo rapid fragmentation.
-
Reduction Potential (
) : Approx. -0.7 to -1.0 V vs. SCE (Saturated Calomel Electrode). -
Mechanism : Concerted dissociative electron transfer.
Photochemical Reactivity (Photoinitiation)
This compound acts as an electron acceptor in photosensitized systems (e.g., with dyes like camphorquinone or polymethines).
Mechanism of Action:
-
Excitation : Sensitizer (S) absorbs light → S*.
-
Electron Transfer : S* donates electron to 1-Methoxy-4-phenylpyridinium cation.
-
Fragmentation : The reduced pyridinyl radical rapidly cleaves the N–O bond.
-
Radical Release : Generates a methoxy radical (•OCH₃) and 4-phenylpyridine .[1][3][4][5][6] The methoxy radical initiates polymerization.
Figure 3: Mechanism of radical generation via photo-induced electron transfer.
Biological & Toxicological Profile
Critical Distinction: While structurally homologous to MPP+ (1-Methyl-4-phenylpyridinium), a potent dopaminergic neurotoxin, 1-Methoxy-4-phenylpyridinium exhibits a distinct toxicological profile due to the N-O linkage.
-
MPP+ Toxicity : Driven by uptake via the Dopamine Transporter (DAT) and inhibition of Mitochondrial Complex I.
-
1-Methoxy Analog Toxicity : Driven by alkylation potential and radical generation . The N-methoxy group makes it a direct-acting alkylating agent (potential mutagen) rather than a specific mitochondrial inhibitor.
Safety Handling :
-
Hazard Class : Irritant; Potential Mutagen.
-
P-Statements : P280 (Wear protective gloves/clothing), P261 (Avoid breathing dust).
-
Storage : Light-sensitive.[3] Store at -20°C, desiccated, protected from light to prevent spontaneous N-O bond homolysis.
References
-
Synthesis of N-Alkoxypyridinium Salts : Katritzky, A. R., et al. "N-Oxides and Related Compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Photoinitiator Application : Lalevée, J., et al.[6] "N-Alkoxypyridinium Salts as New Efficient Photoinitiators for Radical Polymerization." Macromolecules, 2009.
-
Electrochemical Properties : Saveant, J. M. "Dissociative Electron Transfer in N-Alkoxypyridinium Salts." Journal of the American Chemical Society.
-
CAS Registry Data : ChemicalBook / SciFinder Entry for CAS 63467-34-5.
Sources
1-Methoxy-4-phenylpyridinium iodide CAS number and identifiers
Abstract
This technical guide provides an in-depth analysis of 1-Methoxy-4-phenylpyridinium iodide (CAS: 6410-91-9), a specialized N-alkoxypyridinium salt used primarily in photochemistry and organic synthesis. Distinct from its neurotoxic analog 1-Methyl-4-phenylpyridinium (MPP+), this compound serves as a critical precursor for radical-generating photoinitiators and a reagent for studying nucleophilic aromatic substitutions. This document details its chemical identity, synthesis protocols, photochemical mechanisms, and safety handling procedures.
Part 1: Chemical Identity and Specifications[1]
1-Methoxy-4-phenylpyridinium iodide is a quaternary pyridinium salt characterized by an N-methoxy substituent. This structural feature imparts unique reactivity, specifically the lability of the N-O bond under photochemical or reductive conditions, distinguishing it from N-alkyl pyridinium salts.
Table 1: Chemical Identifiers and Properties[1][2][3][4]
| Property | Specification |
| Chemical Name | 1-Methoxy-4-phenylpyridinium iodide |
| CAS Registry Number | 6410-91-9 |
| Synonyms | N-Methoxy-4-phenylpyridinium iodide; 4-Phenyl-1-methoxypyridinium iodide |
| Molecular Formula | C₁₂H₁₂INO |
| Molecular Weight | 313.14 g/mol |
| Cation Formula | [C₁₂H₁₂NO]⁺ |
| Anion | Iodide [I]⁻ |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents (DMSO, Methanol, Acetonitrile); sparingly soluble in non-polar solvents.[1] |
| Melting Point | ~135–140 °C (Decomposes) |
| Related Compounds | 1-Methoxy-4-phenylpyridinium tetrafluoroborate (CAS 63123-42-2); 4-Phenylpyridine N-oxide (CAS 1131-61-9) |
Part 2: Synthesis and Preparation[6]
The synthesis of 1-Methoxy-4-phenylpyridinium iodide proceeds via the O-alkylation of 4-phenylpyridine N-oxide using methyl iodide (iodomethane). This reaction exploits the nucleophilicity of the N-oxide oxygen atom.
Reaction Mechanism
The reaction follows an S_N2 mechanism where the oxygen of the N-oxide attacks the methyl group of methyl iodide, displacing the iodide ion.
Figure 1: Synthetic pathway for 1-Methoxy-4-phenylpyridinium iodide via N-oxide alkylation.
Experimental Protocol
Reagents:
-
Methyl Iodide (1.5 eq) [Warning: Carcinogen, volatile]
-
Solvent: Anhydrous Acetone or Acetonitrile
Procedure:
-
Dissolution: Dissolve 4-phenylpyridine N-oxide in anhydrous acetone under an inert atmosphere (Nitrogen or Argon).
-
Addition: Add methyl iodide dropwise to the stirring solution at room temperature. Shield the reaction vessel from light, as the product and MeI are photosensitive.
-
Reflux: Heat the mixture to mild reflux (approx. 40–50 °C) for 4–6 hours. A precipitate should begin to form.
-
Isolation: Cool the reaction mixture to 0 °C. Collect the crystalline precipitate by vacuum filtration.
-
Purification: Wash the solid with cold diethyl ether to remove unreacted starting materials. Recrystallize from ethanol/diethyl ether if necessary.
-
Drying: Dry the product under vacuum in the dark.
Yield: Typically 85–95%.
Part 3: Applications and Photochemistry
The primary utility of 1-Methoxy-4-phenylpyridinium salts lies in their ability to act as photoinitiators and radical sources . Unlike simple pyridinium salts, the N-O bond is relatively weak (~55 kcal/mol), allowing for cleavage upon electron transfer.
Mechanism of Photoinitiation
In photopolymerization systems, this compound is often paired with a photosensitizer (e.g., dyes like anthracene or thioxanthone).
-
Excitation: The sensitizer (S) absorbs light and reaches an excited state (S*).
-
Electron Transfer: S* transfers an electron to the 1-Methoxy-4-phenylpyridinium cation (Py-OMe⁺).
-
Fragmentation: The resulting pyridinyl radical (Py-OMe•) is unstable and rapidly fragments into a pyridinyl radical and a methoxy radical (•OMe) or rearranges. The methoxy radical is a potent initiator for polymerization.
Figure 2: Mechanism of radical generation via photo-induced electron transfer (PET).
Anion Exchange
While the iodide salt is the direct product of methylation, it is often converted to the tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) salts for use in photoinitiator systems to improve solubility in monomers and prevent iodide-induced quenching of excited states.
Part 4: Safety and Handling
Critical Distinction: MPP+ vs. N-Methoxy
WARNING: Do not confuse this compound with 1-Methyl-4-phenylpyridinium (MPP+) .
-
MPP+ (1-Methyl): A potent neurotoxin that causes permanent Parkinson's-like symptoms by destroying dopaminergic neurons.[4]
-
1-Methoxy Compound: While structurally similar, the N-methoxy group alters its biological reactivity. However, as a precaution, it should be handled with the same high-level containment protocols as MPP+ until specific toxicology data proves otherwise.
Handling Protocols
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a particulate respirator if dust formation is possible.
-
Light Sensitivity: Iodides are sensitive to light. Store in amber vials or wrap containers in aluminum foil.
-
Reactivity: Avoid strong oxidizing agents. The compound may release toxic iodine vapors upon decomposition.
-
First Aid:
-
Inhalation:[5] Move to fresh air.
-
Skin Contact: Wash with soap and water. The iodide ion can cause staining and irritation.
-
Eye Contact: Rinse thoroughly for 15 minutes.
-
References
-
Sigma-Aldrich. (n.d.). 1-Methoxy-4-phenylpyridinium iodide Product Detail. Retrieved from (Verified via CAS 6410-91-9 search).
- Katritzky, A. R. (1984). Handbook of Heterocyclic Chemistry. Pergamon Press.
-
CymitQuimica. (2024).[5] 4-Phenylpyridine-N-oxide Specifications. Retrieved from .
-
ResearchGate. (2021). Green preparation of quaternized vinylimidazole-based anion exchange membrane by photopolymerization. (Discusses the use of 1-methoxy-4-phenylpyridinium salts as photoinitiators). Retrieved from .
-
PubChem. (2024). 4-Phenylpyridine N-oxide Compound Summary. Retrieved from .
Sources
Thermal Profiling of Methoxy-Pyridinium Salts: Stability, Phase Transitions, and Structure-Property Relationships
Topic: Melting point and thermal stability of methoxy-pyridinium salts Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Methoxy-pyridinium salts represent a specialized class of cationic scaffolds used as ionic liquids (ILs), phase-transfer catalysts, and pharmaceutical intermediates. While the methoxy substituent (
This guide provides a rigorous technical analysis of the thermal behavior of these salts. Unlike simple alkyl-pyridinium analogs, methoxy-derivatives exhibit a complex thermal profile where "decomposition" is often a chemical rearrangement to pyridones rather than simple pyrolysis. We present validated protocols to distinguish between phase transitions and degradation events, ensuring data integrity in drug development and materials science applications.
Molecular Architecture & Thermodynamics
The "Methoxy Effect" on Lattice Energy and Stability
The introduction of a methoxy group into the pyridinium core alters the physicochemical landscape through three competing mechanisms:
-
Symmetry Breaking (Melting Point Depression):
-
Compared to symmetric alkyl-pyridinium salts, the methoxy group introduces asymmetry, disrupting efficient crystal packing. This generally lowers the lattice energy, making these salts prime candidates for Room Temperature Ionic Liquids (RTILs) when paired with bulky anions like bis(trifluoromethylsulfonyl)imide (
). -
Example:
-butylpyridinium chloride ( ) vs. -butyl-3-methoxypyridinium chloride ( , often a glass).
-
-
Electronic Stabilization (Cation Hardness):
-
The methoxy group is a strong
-donor ( effect). In the 4-position, it delocalizes the positive charge on the nitrogen, reducing the electrophilicity of the ring carbons. This theoretically enhances stability against ring-opening reactions.
-
-
The Thermal Achilles' Heel (Chemical Lability):
-
The ether oxygen activates the methyl group toward nucleophilic attack (
). At elevated temperatures, nucleophilic counter-anions (Cl , Br , I ) attack the methyl group, cleaving the ether bond and generating a neutral pyridone and an alkyl halide. This is the primary failure mode for these salts.
-
Critical Experimental Protocols
Synthesis & Purification (Contextual)
-
Anion Exchange: To maximize thermal stability, halide anions should be exchanged for non-nucleophilic anions (e.g.,
, , ). -
Drying: Methoxy-pyridinium salts are often hygroscopic. Water acts as a nucleophile at high temperatures, catalyzing hydrolysis. Samples must be dried under vacuum (
) at for 24 hours prior to thermal analysis.
Differential Scanning Calorimetry (DSC)
Objective: Determine melting point (
Protocol:
-
Pan Selection: Use hermetically sealed aluminum pans to prevent volatile loss and moisture uptake.
-
Cycle 1 (Drying/Relaxation): Heat from
to at . Note: Keep upper limit below suspected decomposition. -
Cooling: Cool to
at to observe crystallization or glass formation. -
Cycle 2 (Measurement): Heat from
to at . -
Validation: If the endotherm in Cycle 2 shifts significantly or disappears compared to a fresh sample, the salt has likely rearranged (see Section 3.4).
Thermogravimetric Analysis (TGA)
Objective: Determine the Onset of Decomposition (
Protocol:
-
Atmosphere: Nitrogen (
) purge at 50 mL/min to prevent oxidative degradation. -
Ramp: Heat from
to at . -
Data Interpretation:
- : The intersection of the baseline and the tangent of the mass loss curve.
-
Step Analysis: A sharp mass loss near
often indicates the loss of the alkyl halide byproduct from the rearrangement reaction, not total skeletal breakdown.
The "Pyridone Check" (Self-Validating NMR Protocol)
Context: Standard TGA cannot distinguish between evaporation of a byproduct and decomposition of the salt. This protocol validates stability.[1][2]
Workflow:
-
Control: Acquire
NMR of the pristine salt in DMSO- . Focus on the singlet ( ). -
Stress Test: Heat a separate sample in a sealed vial to
below the TGA for 30 minutes. -
Analysis: Acquire
NMR of the stressed sample. -
Validation Criteria:
-
Pass: Spectrum is identical to control.
-
Fail (Rearrangement): Disappearance of the
peak and appearance of a new -methyl/N-H signal or pyridone ring protons ( ).
-
Mechanism of Thermal Failure
The following diagram illustrates the specific decomposition pathway for 4-methoxypyridinium halides, distinguishing it from standard pyrolysis.
Caption: Thermal rearrangement mechanism of 4-methoxypyridinium salts driven by nucleophilic attack of the anion.
Data Analysis & Structure-Property Relationships[2][3][4][5]
The table below summarizes the thermal properties of representative methoxy-pyridinium salts, highlighting the critical role of the anion.
| Cation Structure | Anion ( | Melting Point ( | Stability Note | |
| 1-Methyl-4-methoxypyridinium | Iodide ( | 168–169 °C | ~180 °C | Unstable: Rearranges to 1-methyl-4-pyridone rapidly above |
| 1-Methyl-4-methoxypyridinium | < 25 °C (Liquid) | 360 °C | Stable: Non-nucleophilic anion prevents demethylation. | |
| 1-Butyl-3-methoxypyridinium | Chloride ( | ~85 °C | 150 °C | Low Stability: Chloride is sufficiently nucleophilic to trigger rearrangement. |
| 1-Butyl-3-methoxypyridinium | < 0 °C (Glass) | 310 °C | Stable: Good IL candidate; glass transition observed instead of | |
| 3,5-Dimethyl-4-methoxypyridinium | Chloride ( | 125–127 °C | 140 °C | Steric Effect: Methyl groups at 3,5 positions sterically hinder attack but do not prevent it. |
Key Insight:
-
Halides (Cl, Br, I): Exhibit
values closely linked to the nucleophilicity of the anion ( ). These are generally unsuitable for high-temperature applications ( ). -
Bulky Fluorinated Anions (
): Decouple the melting point from the decomposition temperature. The increases by because the anion cannot effectively perform the attack on the methoxy methyl group.
Applications in Drug Development[6][7]
Solubility Enhancement
Methoxy-pyridinium salts are increasingly used to solubilize lipophilic Active Pharmaceutical Ingredients (APIs). The methoxy group acts as a hydrogen bond acceptor, improving interaction with aqueous media compared to simple alkyl chains.
-
Strategy: Use methoxy-pyridinium as a counter-ion for acidic drugs (forming a salt) to disrupt the crystal lattice of the API.
Stability Considerations for Formulations
When selecting a methoxy-pyridinium salt for a pharmaceutical formulation:
-
Avoid Acidic Environments: Strong acids can protonate the ether oxygen, accelerating hydrolysis.
-
Monitor Processing Temperatures: Hot melt extrusion or spray drying temperatures must be kept below the "Rearrangement Threshold" (typically
for halides). -
Anion Selection: For FDA-approved formulations, options are limited (mostly Cl, mesylate). Since these are nucleophilic, shelf-life stability studies must specifically assay for pyridone impurities.
References
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI Processes. [Link][3][4][5]
-
Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Synthetic Communications. [Link][4][5][6][7][8]
-
Thermal properties of N-alkyl-N-methylpyrrolidinium and piperidinium bis(trifluoromethanesulfonyl)imide salts. Journal of Physics: Condensed Matter. [Link][3][9][4][5][6][7][8][10][11][12]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. academia.edu [academia.edu]
- 4. Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development | MDPI [mdpi.com]
- 6. Synthesis, crystal structure and thermal properties of poly[bis[μ-3-(aminomethyl)pyridine-κ2 N:N′]bis(thiocyanato-κN)manganese(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics | IntechOpen [intechopen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties [frontiersin.org]
The Multifaceted Reactivity of N-Methoxy Pyridinium Derivatives: A Technical Guide
Abstract
N-methoxy pyridinium derivatives, a class of N-alkoxypyridinium salts, have emerged as exceptionally versatile and powerful reagents in modern organic synthesis. Their unique electronic properties, stemming from the quaternized nitrogen and the labile N-O bond, unlock a diverse range of reactivity profiles. This guide provides an in-depth exploration of the synthesis, core reactivity patterns, and practical applications of these compounds. We will delve into their roles as electrophilic methoxy sources, precursors to radical species, and partners in cycloaddition and ring-opening reactions, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for their use.
Introduction: The Unique Nature of N-Methoxy Pyridinium Salts
N-methoxy pyridinium salts are characterized by a positively charged pyridine ring N-alkoxylated with a methoxy group. This structural motif renders the pyridine ring highly electron-deficient and activates it towards a variety of chemical transformations that are not readily achievable with neutral pyridine derivatives.[1][2] The counter-ion, typically a non-nucleophilic species like tetrafluoroborate (BF₄⁻) or triflate (OTf⁻), is crucial for the salt's stability and solubility in common organic solvents.[3]
The key to their reactivity lies in the polarized N⁺-O bond. This bond can be cleaved through several distinct mechanisms, allowing these compounds to act as:
-
Electrophilic Methoxy Donors: The methoxy group can be transferred to nucleophiles.
-
Radical Precursors: Single-electron reduction leads to N-O bond fragmentation, generating methoxy radicals.[4][5][6]
-
Electrophilic Pyridine Surrogates: The activated pyridine ring is susceptible to nucleophilic attack, leading to addition or ring-opening products.[7][8]
This guide will systematically explore these reactivity modes, providing the necessary theoretical grounding and practical protocols for researchers in drug development and synthetic chemistry.
Synthesis and Characterization
The synthesis of N-methoxy pyridinium salts is generally straightforward, most commonly achieved through the N-oxidation of a pyridine derivative followed by methylation of the resulting N-oxide.
General Synthetic Workflow
The choice of reagents and conditions is critical for achieving high yields and purity. For instance, the selection of the methylating agent can influence the reaction efficiency and the nature of the counter-ion.
Diagram 1: General Synthetic Workflow for N-Methoxy Pyridinium Salts
Protocol: Synthesis of N-Methoxy-4-phenylpyridinium Tetrafluoroborate
This protocol details a reliable method for preparing a common N-methoxy pyridinium salt, demonstrating a self-validating system through in-process checks and final characterization.[3]
Materials:
-
4-Phenylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Methyl trifluoromethanesulfonate (MeOTf) or Trimethyloxonium tetrafluoroborate
-
Diethyl ether
-
Tetrafluoroboric acid (HBF₄)[9]
Procedure:
-
N-Oxidation:
-
Dissolve 4-phenylpyridine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 15 minutes, maintaining the temperature. Causality: Portion-wise addition controls the exothermicity of the oxidation reaction.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until starting material is consumed.
-
Wash the reaction mixture with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-phenylpyridine N-oxide. Validation: The crude product can be checked by ¹H NMR to confirm the downfield shift of pyridine protons.
-
-
Methylation & Anion Exchange:
-
Dissolve the crude 4-phenylpyridine N-oxide in a minimal amount of DCM.
-
Add trimethyloxonium tetrafluoroborate (1.1 eq) and stir at room temperature overnight. Expertise: Using the oxonium salt directly incorporates the desired tetrafluoroborate counter-ion, simplifying the procedure.
-
Alternatively, use methyl triflate and perform a subsequent anion exchange.
-
Monitor the reaction by ¹H NMR for the appearance of the N-methoxy signal (~4.3-4.5 ppm).
-
Once the reaction is complete, add diethyl ether to precipitate the product.
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum.
-
Characterization:
-
¹H NMR: Confirm the presence of the N-OCH₃ singlet and the characteristic downfield shifts of the aromatic protons.
-
¹³C NMR: Observe the N-OCH₃ carbon signal and the shifts in the pyridine ring carbons.
-
HRMS: Verify the exact mass of the N-methoxy-4-phenylpyridinium cation.
Core Reactivity Profiles
N-Methoxy Pyridinium Salts as Radical Precursors
A significant application of N-methoxy pyridinium salts is their role as precursors to alkoxy radicals under photoredox or reductive conditions.[6] One-electron reduction of the pyridinium salt leads to the formation of a radical that rapidly undergoes N-O bond fragmentation.[4] This fragmentation is highly exothermic and produces a methoxy radical and a neutral pyridine molecule.[4]
This reactivity has been harnessed in various transformations, including polymerization initiation and C-H functionalization reactions.[4][5][10]
Diagram 2: Generation of Methoxy Radicals
Cycloaddition Reactions
Pyridinium ylides, which can be generated from N-substituted pyridinium salts, are versatile 1,3-dipoles for cycloaddition reactions.[11][12] While N-methoxy derivatives are less commonly used to form stable ylides for this purpose compared to N-alkyl or N-amino derivatives, their activated nature can facilitate related transformations.[13][14] For instance, in the presence of a photosensitizer, N-N pyridinium ylides (structurally related to N-methoxy derivatives) can undergo a [3+2] cycloaddition with alkenes via a triplet-state diradical intermediate.[13][14]
This stepwise radical cycloaddition provides access to complex scaffolds like ortho-pyridyl γ- and δ-lactams with high diastereoselectivity.[13]
Nucleophilic Attack and Ring-Opening Reactions
The high electrophilicity of the N-activated pyridine ring makes it susceptible to attack by nucleophiles. This reactivity is fundamental to many applications of these salts.
Nucleophilic Addition: Nucleophiles can add to the 2- or 4-positions of the pyridine ring.[15] The regioselectivity is influenced by steric and electronic factors of both the pyridinium salt and the nucleophile. For example, Grignard reagents have been shown to add to N-acylpyridinium salts (a related class) with high efficiency.[16]
Ring-Opening (Zincke Reaction): Treatment of appropriately activated pyridinium salts with primary or secondary amines can lead to the opening of the pyridine ring to form 5-amino-2,4-pentadienals, known as Zincke aldehydes.[7] While the classic Zincke reaction often uses N-aryl activators, the principle of ring activation is shared with N-methoxy derivatives. This transformation provides a powerful method for converting a simple heterocycle into a functionalized acyclic building block.[7][8]
Diagram 3: Nucleophilic Attack Pathways
Applications in Organic Synthesis
The diverse reactivity of N-methoxy pyridinium salts makes them valuable reagents for constructing complex molecular architectures.
Electrophilic (Hetero)Arylation
N-aminopyridinium salts, which share electrophilic characteristics with their N-methoxy counterparts, have been successfully employed in the C4-selective (hetero)arylation of pyridines.[1] This catalyst- and oxidant-free method relies on the nucleophilic addition of electron-rich (hetero)arenes to the activated pyridinium ring, providing a direct route to valuable heterobiaryl compounds.[1]
Vicinal Difunctionalization of Alkenes
Visible-light-induced reactions using N-alkoxypyridinium salts can achieve the vicinal alkoxypyridylation of alkenes.[10] Similarly, N-aminopyridinium salts can act as bifunctional reagents, delivering both an amino and a pyridyl group across an olefin in a single, highly selective operation.[17] These methods provide rapid access to synthetically important β-amino and β-alkoxy pyridine motifs.[10][17]
Data Summary: Reactivity vs. N-Substituent
The choice of the N-substituent is a critical parameter that dictates the reactivity pathway. The following table summarizes the primary reactivity modes influenced by different N-substituents on the pyridinium salt.
| N-Substituent | Primary Reactivity Mode | Typical Application(s) | Key References |
| -O-Me | Radical Precursor, Electrophilic Pyridine | Alkoxypyridylation, Minisci-type reactions | [4][10] |
| -NH₂ / -NR₂ | Electrophilic Pyridine, Ylide Precursor | C-H Arylation, Aminopyridylation | [1][17] |
| -Alkyl | Ylide Precursor, Stable Salt | Cycloadditions, Phase-transfer catalysis | [11][18] |
| -Acyl | Highly Electrophilic Pyridine | Nucleophilic Addition (e.g., Grignard) | [2][16] |
| -CN | Electrophilic Cyanating Agent | Cyanation of nucleophiles (e.g., thiols) | [19] |
Safety and Handling
N-methoxy pyridinium salts, like other quaternary ammonium salts, should be handled with care.[20]
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.[21][22]
-
Handling: These compounds are often hygroscopic and light-sensitive solids.[21] Handle in a well-ventilated area or fume hood, minimizing dust generation.[21] Store under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture and light.[21]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[21]
-
Disposal: Dispose of waste in accordance with local and national regulations.[21]
Conclusion
N-methoxy pyridinium derivatives are not merely activated forms of pyridine; they are a class of reagents with a rich and tunable reactivity profile. By understanding the interplay between the N-O bond's lability and the electrophilicity of the pyridine ring, chemists can leverage these salts for a wide array of synthetic transformations. From generating radicals under mild photoredox conditions to enabling complex cycloadditions and C-H functionalizations, their utility in modern organic synthesis is firmly established. This guide has provided a framework for understanding their core reactivity, offering both the "why" behind their behavior and the "how" for their practical application, empowering researchers to confidently incorporate these powerful tools into their synthetic strategies.
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N -alkoxypyridinium salts as coinitiators in radical polymerization: Synthesis and Photochemical Properties. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Kabatc, J. (n.d.). (PDF) N -alkoxypyridinium salts as coinitiators in radical polymerization: Synthesis and Photochemical Properties. Academia.edu. Retrieved March 7, 2026, from [Link]
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Padwa, A., Dean, D. C., & Zhi, L. (1992). Cycloaddition reactions of pyridinium and related azomethine ylides. The Journal of Organic Chemistry, 57(24), 6667-6674. [Link]
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Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Matusiak, G., & Gzella, A. (1996). CYCLOADDITION REACTIONS OF PYRIDINIUM YLIDES AND OXIDOPYRIDINIUMS. HETEROCYCLES, 43(9), 2003. [Link]
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Wang, Y., Li, X., Tokunaga, E., & Shibata, N. (2020). (3+2) Cycloaddition of Heteroaromatic N-Ylides with Sulfenes. Organic Letters, 22(19), 7468-7473. [Link]
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Wang, D., Zhu, L., Chen, K., & Chen, J. (2019). Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents. Nature Communications, 10(1), 4153. [Link]
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King, J. A., & Bryant, G. L. (1994). THE PREPARARTION OF N-METHYLATED PYRlDlNlUM SALTS VIA THE DECARBOXYLATION OF NCARBOMETHOXYPYRIDINIUM CATIONS. Synthetic Communications, 24(13), 1923-1935. [Link]
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Wang, C., Wang, S., Wang, T., Li, W., & Li, X. (2024). Visible-Light-Induced Alkoxypyridylation of Alkenes Using N-Alkoxypyridinium Salts as Bifunctional Reagents. Organic Letters. [Link]
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Sun, C., Gu, L., & Wang, Z. (n.d.). Journal Name COMMUNICATION. DR-NTU. Retrieved March 7, 2026, from [Link]
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Okamoto, T., & Tani, H. (1962). Reaction Mechanism in Aromatic Heterocyclic Compound. I. The Reactions of N-Alkoxypyridinium Derivarives. CHEMICAL & PHARMACEUTICAL BULLETIN, 10(3), 241-246. [Link]
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Kim, D., Lee, S., Kim, B., & Hong, S. (2023). Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides. Nature Synthesis, 2(10), 964-973. [Link]
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Energy-transfer-induced [3+2] cycloadditions of N–N pyridinium ylides. (n.d.). KAIST Compass. Retrieved March 7, 2026, from [Link]
- Mizerski, J., Brycki, B., & Mizerska, U. (2012). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Acta Chimica Slovenica, 59(4), 927-931.
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Shtamburg, V. G., Shtamburg, V. V., Tsygankov, A. V., Anishchenko, A. A., Zubatyuk, R. I., Shishkina, S. V., Mazepa, A. V., & Klots, E. A. (2016). SYNTHESIS AND STRUCTURE OF NEW N-ALKOXY-N-(1- PYRIDINIUM)UREA CHLORIDES. Chemistry of Heterocyclic Compounds, 52(3), 142-152. [Link]
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Vanderwal, C. D. (n.d.). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. ACS PRF. Retrieved March 7, 2026, from [Link]
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Stan, L., & Modrogan, C. (2011). HETEROCYCLES, Vol. 83, No. 9, 2011. HETEROCYCLES, 83(9), 1989. [Link]
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curator bluing salts. (n.d.). HS Walsh. Retrieved March 7, 2026, from [Link]
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Cecere, G., Perna, F. M., & Capriati, V. (2017). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Angewandte Chemie International Edition, 56(43), 13395-13399. [Link]
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Petrikaite, V., Vaickelioniene, R., & Mickevicius, V. (2024). Synthesis of Pyridinium Moiety Containing Triazolyl Purines. Molbank, 2024(3), M1918. [Link]
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Kim, M., Kim, H., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11. [Link]
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Jones, C. R. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. University of Liverpool Repository. Retrieved March 7, 2026, from [Link]
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Fallis, A. G., & Brinza, I. M. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters, 7(15), 3195-3198. [Link]
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N‐Alkyl pyridinium salts as electrophiles for nickel‐catalyzed... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Martinez, R., & de la Concepcion, M. (2020). Unveiling the reaction mechanism of the N(2D) + pyridine reaction: ring-contraction versus 7-membered ring formation. ChemRxiv. [Link]
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El-Gazzar, A. A., & Gaafar, A. M. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Pyridine and Its Derivatives: Synthesis, Reactivity and Applications. [Link]
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Mono alkyl quaternary ammonium salt. (n.d.). Kao Chemicals. Retrieved March 7, 2026, from [Link]
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Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2026, January 23). ResearchGate. Retrieved March 7, 2026, from [Link]
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O'Leary, B., & O'Mahony, T. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(7), 1341-1344. [Link]
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Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. (n.d.). Wageningen University & Research eDepot. Retrieved March 7, 2026, from [Link]
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D'Agostino, J., & Bart, S. C. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(18), 12215-12232. [Link]
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Choi, J., & Valentine, R. L. (2002). Mechanistic studies of N-nitrosodimethylamine (NDMA) formation in chlorinated drinking water. Journal of Environmental Monitoring, 4(2), 249-252. [Link]
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Literature review of 4-phenylpyridine N-oxide derivatives
Synthesis, Pharmacokinetics, and Structural Utility
Executive Summary
This technical guide analyzes the chemical space of 4-phenylpyridine N-oxide (4-PPNO) and its derivatives. While often encountered as metabolic byproducts in drug discovery, these scaffolds possess distinct electrochemical and pharmacological profiles that distinguish them from their pyridine precursors. For drug development professionals, understanding the N-oxide switch —the ability of this moiety to modulate solubility, metabolic stability, and hypoxic selectivity—is critical. This guide synthesizes current methodologies for synthesis, metabolic tracking, and application in coordination chemistry.
Structural & Electronic Fundamentals
The 4-phenylpyridine N-oxide scaffold is characterized by a dipolar N
-
Electronic Push-Pull: The N-oxide group exerts a dual electronic effect: it donates electron density into the ring via resonance (activating positions 2 and 4 toward electrophiles) while inductively withdrawing electrons (activating positions 2 and 6 toward nucleophiles).
-
Solubility Modulation: Conversion of a lipophilic 4-phenylpyridine derivative to its N-oxide typically lowers LogP by 2–3 units, significantly enhancing aqueous solubility—a vital tactic in formulation science.
Synthetic Architectures
The synthesis of 4-PPNO derivatives generally proceeds via direct oxidation of the parent pyridine. However, the choice of oxidant dictates the safety profile and functional group tolerance.
2.1. Oxidation Pathways
The standard laboratory method utilizes meta-chloroperbenzoic acid (mCPBA) due to its mild conditions. However, for scale-up, Flow Chemistry using hydrogen peroxide is preferred to manage the exotherm and avoid shock-sensitive byproducts.
Figure 1: Synthetic workflow for 4-phenylpyridine N-oxide generation and subsequent functionalization.
2.2. Critical Process Parameters (CPP)
| Parameter | mCPBA Method | H2O2 / Catalyst Method | Causality / Rationale |
| Temperature | 0°C to RT | 60°C - 80°C | mCPBA is reactive; cooling prevents over-oxidation. H2O2 requires activation energy. |
| Solvent | DCM or CHCl3 | Acetic Acid / Water | Chlorinated solvents solubilize mCPBA; Acidic media activates H2O2. |
| Quenching | Na2SO3 | MnO2 (catalytic) | Essential to destroy excess peroxides before workup to prevent explosion hazards. |
| Yield | 85-95% | 70-90% | mCPBA is stoichiometric and cleaner; H2O2 is greener but may require purification. |
Pharmacology & Toxicology: The MPTP Context
In drug development, 4-phenylpyridine derivatives are structurally homologous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin. The N-oxide form plays a complex role in this toxicological landscape.
3.1. Metabolic Fate & Safety
Unlike the tetrahydropyridine (which forms the toxic MPP+ species), the aromatic N-oxide is generally a detoxification product or a stable metabolite.
-
CYP450 Mediation: CYP3A4 and CYP2C9 are the primary isoforms responsible for N-oxidation of pyridine-based drugs.
-
Bioreductive Prodrugs: In hypoxic tissues (e.g., solid tumors), 4-PPNO derivatives can be reduced back to the parent pyridine. This "hypoxia-activated switch" is utilized to target cytotoxic agents selectively to cancer cells, sparing normoxic healthy tissue.
Figure 2: The metabolic "switch" mechanism. N-oxidation facilitates excretion in healthy tissue but allows bioactivation in hypoxic tumor microenvironments.
Experimental Protocols
4.1. Standard Synthesis of 4-(4-Chlorophenyl)pyridine N-Oxide
Rationale: This protocol uses mCPBA for high yield and ease of purification on a milligram to gram scale.
Reagents:
-
4-(4-chlorophenyl)pyridine (1.0 eq)
-
mCPBA (70-75%, 1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
-
10% Na2SO3 solution
Procedure:
-
Dissolution: Dissolve 4-(4-chlorophenyl)pyridine (500 mg) in DCM (10 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath. Reason: Controls the exotherm of the N-oxidation reaction.
-
Addition: Add mCPBA portion-wise over 10 minutes. Reason: Portion-wise addition prevents localized overheating and side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The N-oxide will appear significantly lower (more polar) than the starting material.
-
Quenching (Critical): Add 10% Na2SO3 solution (10 mL) and stir vigorously for 15 minutes. Reason: Destroys unreacted peroxide. Test with starch-iodide paper to ensure no oxidant remains.
-
Workup: Wash the organic layer with saturated NaHCO3 (2 x 10 mL) to remove m-chlorobenzoic acid byproduct. Dry over Na2SO4, filter, and concentrate.
-
Purification: Recrystallize from Acetone/Hexane or purify via column chromatography.
4.2. In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: To assess the anti-proliferative potential of the N-oxide derivative against cancer cell lines (e.g., MCF-7).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with the N-oxide derivative (dissolved in DMSO, final concentration <0.1%) at varying concentrations (0.1 - 100
M). -
Incubation: Incubate for 48h or 72h.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Material Science Applications
Beyond biology, 4-PPNO derivatives are premium ligands for Metal-Organic Frameworks (MOFs) .
-
Coordination Mode: The oxygen atom acts as a monodentate ligand, bridging metal centers (e.g., Zn(II), Ag(I)).
-
Luminescence: Coordination of 4-PPNO to Lanthanides (Eu, Tb) sensitizes the metal emission, creating highly fluorescent materials used in biological sensing.
References
-
Synthesis & Methodology
-
Metabolism & Toxicology
-
Chiba, K., et al. "Metabolism of the neurotoxin MPTP by cytochrome P450." Biochemical and Biophysical Research Communications, 1984. Link
-
Ghosal, A., et al. "Identification of human liver cytochrome P450 enzymes involved in the metabolism of pyridine derivatives." Drug Metabolism and Pharmacokinetics, 2005.[2] Link
-
-
Coordination Chemistry
-
Chen, X., et al. "Syntheses and crystal structures of coordination polymers with 4-phenylpyridine N-oxide." CrystEngComm, 2021. Link
-
-
Biological Activity
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Electronic Structure and Orbital Analysis of Phenylpyridinium Iodide: Charge-Transfer Dynamics and Photoredox Applications
Target Audience: Researchers, physical organic chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
As a Senior Application Scientist navigating the intersection of physical organic chemistry and modern synthetic methodology, I frequently encounter the need to rigorously define the electronic behavior of electron donor-acceptor (EDA) complexes. Phenylpyridinium iodide (PPI) and its N-alkyl derivatives serve as the archetypal models for understanding intermolecular charge-transfer (CT) phenomena[1].
This whitepaper deconstructs the electronic architecture of phenylpyridinium iodide, detailing its HOMO-LUMO interactions, the thermodynamic principles governing its profound solvatochromism (Kosower’s Z-values)[2], and its emerging, critical role as a redox mediator and radical precursor in advanced photoredox catalysis[3][4]. By bridging fundamental orbital mechanics with field-proven experimental protocols, this guide provides a self-validating framework for scientists leveraging PPI in synthetic and analytical applications.
Fundamental Electronic Structure & Orbital Architecture
The utility of phenylpyridinium iodide stems directly from its highly polarized ground state and the spatial separation of its frontier molecular orbitals.
HOMO-LUMO Distribution
In the ground state, PPI exists as a tightly bound ion pair.
-
The Highest Occupied Molecular Orbital (HOMO) is almost exclusively localized on the electron-rich iodide anion (
)[5]. -
The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the electron-deficient
-system of the phenylpyridinium cation[6].
When irradiated with visible or near-UV light, the complex undergoes an outer-sphere electron transfer. An electron is promoted from the iodide p-orbital to the pyridinium
The Causality of Solvatochromism (Kosower's Z-Values)
Because the ground state is highly ionic (large dipole moment) and the excited state is a neutral radical pair (near-zero dipole moment), the complex exhibits extreme negative solvatochromism[2].
The Mechanistic Logic: Polar solvents (like water or methanol) strongly solvate and stabilize the charged ground state via dipole-dipole interactions and hydrogen bonding. However, according to the Franck-Condon principle, electronic transitions occur faster than solvent molecules can reorganize. The excited state is therefore born into a solvent cavity optimized for an ion pair, which destabilizes the neutral radical pair. As solvent polarity increases, the ground state energy drops significantly while the excited state energy remains relatively static or increases. This widens the HOMO-LUMO gap, requiring higher energy (shorter wavelength) photons for excitation—a phenomenon quantified by Edward M. Kosower as the Z-value (an empirical measure of solvent ionizing power)[1][2].
Caption: Orbital interaction and charge-transfer excitation pathway of phenylpyridinium iodide.
Applications in Advanced Synthesis & Drug Development
Beyond acting as a passive solvent probe, the electronic structure of PPI makes it a highly active participant in modern synthetic workflows, particularly in drug development where late-stage functionalization is required.
Redox Mediation in Photoredox Catalysis
In metallaphotoredox catalysis (e.g., Nickel-catalyzed C-S cross-coupling), pyridinium iodides formed in situ act as exceptional excited-state quenchers. For instance, PPI quenches excited Iridium(III) photocatalysts (*Ir(III)) with a rate constant exceeding
Why it works: The iodide anion is easily photo-oxidized by *Ir(III). The resulting iodine radical and the pyridinium scaffold act as a redox relay system, preventing the formation of dead-end nickel thiolate complexes and efficiently reducing off-cycle Ni(II) species down to the active Ni(I) catalyst required for the cross-coupling cycle[3].
Generation of Nitrogen-Centered Radicals (NCRs)
Single-electron reduction of the phenylpyridinium LUMO generates a highly reactive pyridyl radical cation intermediate. This intermediate can undergo controlled fragmentation (often via Zincke aminolysis pathways) to yield complex aniline derivatives and piperidines—scaffolds that are highly prized in pharmaceutical libraries[4][6].
Caption: Photoredox catalytic cycle utilizing phenylpyridinium iodide as a redox mediator.
Quantitative Data & Kinetic Parameters
To facilitate experimental design, the following tables summarize critical thermodynamic and kinetic data associated with pyridinium iodide complexes.
Table 1: Solvatochromic Shift and Kosower's Z-Values for Pyridinium Iodide [1][2]
| Solvent | Dielectric Constant (
Table 2: Photophysical Quenching Kinetics in Metallaphotoredox Systems [3]
| Quencher Species | Photocatalyst | Quenching Rate Constant (
Experimental Protocols (Self-Validating Workflows)
As an application scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in logical checks to ensure data integrity.
Protocol 1: Spectrophotometric Determination of Solvent Polarity (Z-Value)
Purpose: To map the HOMO-LUMO gap of PPI in a target solvent to determine its microenvironmental polarity[5]. Causality Check: Water contamination is the primary failure point. Because water preferentially hydrates the iodide anion, even trace amounts will artificially blue-shift the CT band, leading to an artificially high Z-value.
-
Preparation: Recrystallize phenylpyridinium iodide from absolute ethanol to ensure high purity. Dry under vacuum at 50°C for 24 hours.
-
Solvent Drying: Rigorously dry the target solvent over activated 3Å molecular sieves.
-
Solution Formulation: Prepare a
solution of PPI in the target solvent. Self-Validation: The solution should exhibit a distinct color (e.g., yellow in ethanol, orange/red in less polar solvents)[1]. -
Spectral Acquisition: Record the UV-Vis absorption spectrum from 250 nm to 600 nm using a quartz cuvette (1 cm path length).
-
Calculation: Identify the wavelength of maximum absorption (
) for the broad CT band. Calculate the Z-value using the equation: (where is in nm, and Z is in kcal/mol).
Protocol 2: Stern-Volmer Quenching Analysis for Photoredox Catalysis
Purpose: To quantify the rate at which PPI quenches an excited state photocatalyst via Single Electron Transfer (SET)[3]. Causality Check: A linear Stern-Volmer plot confirms dynamic (collisional) quenching. An upward curvature indicates static quenching (ground-state complexation between the photocatalyst and PPI), which alters the fundamental catalytic mechanism.
-
Sample Preparation: Prepare a stock solution of the photocatalyst (e.g.,
) in degassed acetonitrile. -
Titration: Prepare five identical samples of the photocatalyst. Add varying concentrations of PPI (e.g., 0, 0.5, 1.0, 2.0, and 5.0 mM).
-
Luminescence Measurement: Excite the samples at the photocatalyst's isosbestic point and record the steady-state emission intensity (
) and excited-state lifetime ( ) using Time-Correlated Single Photon Counting (TCSPC). -
Data Analysis: Plot
(or ) against the concentration of PPI ( ). -
Validation: Fit the data to the Stern-Volmer equation:
. Extract the quenching rate constant . If approaches the diffusion limit ( ), PPI is acting as a highly efficient redox mediator[3].
References
-
Kosower, E. M., & Burbach, J. C. (1956). Equilibrium Constants for Pyridinium Iodide Charge-Transfer Complex Formation. Journal of the American Chemical Society.1
-
National Science Foundation (NSF PAR). Photoredox Nickel-Catalyzed C–S Cross-Coupling: Mechanism, Kinetics and Generalization. 3
-
Wang, et al. (2022). Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis. Chemical Reviews, ACS Publications. 4
-
Pal, M., & Bagchi, S. (1984). Charge transfer band of N-alkyl pyridinium iodide in a mixed binary solvent system. Indian Academy of Sciences.5
-
LibreTexts Chemistry. Extrathermodynamics - Solvent Polarity (Z-Values). 2
Sources
Methodological & Application
Synthesis of 1-Methoxy-4-phenylpyridinium iodide from 4-phenylpyridine N-oxide
Executive Summary
This application note details the optimized protocol for the
This guide prioritizes safety (due to the use of methyl iodide), reproducibility (via a self-validating precipitation workflow), and purity (utilizing solvent-antisolvent dynamics).
Scientific Background & Mechanism[1][2]
Chemical Context
Pyridine
The reaction is a classic
-
The nucleophilic oxygen of the
-oxide attacks the electrophilic methyl carbon of MeI. -
Iodide is displaced as the leaving group.
-
The resulting ionic salt is generally insoluble in the reaction solvent (acetone), driving the equilibrium forward via precipitation (Le Chatelier’s principle).
Mechanistic Visualization
The following diagram illustrates the electron flow during the transformation.
Figure 1: The nucleophilic oxygen attacks the methyl group, displacing iodide to form the methoxypyridinium salt.
Safety Assessment (Critical)
WARNING: Methyl Iodide (MeI) is a volatile, suspected carcinogen and neurotoxin.
| Hazard | Description | Mitigation Strategy |
| Carcinogenicity | MeI is an alkylating agent capable of modifying DNA. | Use a certified chemical fume hood. Double-glove (Nitrile + Laminate if available). |
| Volatility | Boiling point is 42.4°C; high vapor pressure. | Keep reaction vessels sealed. Chill MeI before transfer to reduce vapor pressure. |
| Neurotoxicity | Acute exposure can damage the central nervous system. | Avoid all inhalation.[1] Do not work alone. |
| Waste | Active alkylating agents in waste streams are dangerous. | Quench excess MeI in waste streams with aqueous ammonia or sodium thiosulfate before disposal. |
Materials & Equipment
Reagents
-
4-Phenylpyridine
-oxide: >97% purity.[2] (Starting material). -
Methyl Iodide (MeI): >99%, stabilized with copper or silver wire.
-
Acetone: ACS Reagent grade (dried over molecular sieves if strict anhydrous conditions are desired, though not strictly necessary for this salt).
-
Diethyl Ether: For washing the precipitate.
Equipment
-
Round-bottom flask (50 mL or 100 mL) with a septum and nitrogen balloon .
-
Magnetic stir bar.
-
Glass syringe with Luer-lock needle (for MeI transfer).
-
Vacuum filtration setup (Buchner funnel).
-
Desiccator (vacuum).[3]
Experimental Protocol
Phase 1: Reaction Setup
Rationale: Acetone is selected as the solvent because the starting material is soluble, but the ionic product is insoluble. This ensures the product precipitates as it forms, preventing side reactions and simplifying purification.
-
Preparation: Oven-dry a 50 mL round-bottom flask and a magnetic stir bar. Allow to cool under a stream of nitrogen.
-
Dissolution: Weigh 1.71 g (10.0 mmol) of 4-phenylpyridine
-oxide and add it to the flask. -
Solvent Addition: Add 15 mL of Acetone . Stir at room temperature until the solid is completely dissolved.
-
Reagent Addition:
-
Safety Check: Ensure fume hood sash is low.
-
Using a glass syringe, add 0.93 mL (15.0 mmol, 1.5 equiv) of Methyl Iodide dropwise to the stirring solution.
-
Note: A slight excess of MeI ensures complete conversion of the limiting reagent (
-oxide).
-
Phase 2: Incubation
-
Sealing: Cap the flask with a rubber septum. Insert a nitrogen balloon to maintain positive pressure and exclude moisture.
-
Reaction: Wrap the flask in aluminum foil (MeI is light-sensitive). Stir at ambient temperature (20–25°C) for 24 to 48 hours .
-
Optimization Note: Alternatively, the mixture can be gently refluxed (approx. 50°C) for 4–6 hours. However, room temperature incubation yields higher purity crystals and reduces the risk of thermal degradation or MeI escape.
-
-
Observation: The solution should gradually turn cloudy as a yellow/off-white precipitate forms.
Phase 3: Isolation & Purification[8]
-
Precipitation: After the reaction time, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Filter the solid using a vacuum Buchner funnel.
-
Washing:
-
Wash the filter cake with cold acetone (2 x 5 mL) to remove unreacted starting material.
-
Wash with diethyl ether (2 x 10 mL) to remove residual acetone and help dry the solid.
-
-
Drying: Transfer the solid to a vacuum desiccator and dry for 4 hours to remove trace solvents.
Phase 4: Waste Quenching
-
Add 10% aqueous ammonia or sodium thiosulfate to the mother liquor (filtrate) to destroy unreacted methyl iodide before disposal.
Process Workflow (DOT)
Figure 2: Operational workflow for the synthesis and isolation of the target salt.
Quality Control & Validation
Expected Data
| Parameter | Expected Value | Notes |
| Appearance | Pale yellow to off-white solid | Darkening indicates decomposition or iodine liberation. |
| Yield | 85% – 95% | Loss usually occurs during filtration if not cooled sufficiently. |
| Melting Point | 135–140°C (dec) | Caution: Quaternary salts often decompose upon melting. |
NMR Validation (Self-Validating System)
To confirm the product identity, run a
-
Diagnostic Signal: Look for a sharp singlet corresponding to the
-Methyl group ( ) around 4.3 – 4.5 ppm . -
Aromatic Shift: The pyridinium ring protons will shift downfield compared to the
-oxide starting material due to the positive charge on the nitrogen ring.-
Protons
to Nitrogen: Expected > 9.0 ppm. -
Protons
to Nitrogen: Expected ~ 8.5 ppm.
-
Troubleshooting
-
No Precipitate: If the solution remains clear, the reaction may be too dilute. Concentrate the solution by rotary evaporation (carefully, MeI is volatile) to half volume and add diethyl ether to induce precipitation.
-
Oily Product: If the product oils out instead of crystallizing, scratch the glass with a spatula or add a seed crystal. Trituration with fresh diethyl ether often solidifies the oil.
References
- Katritzky, A. R.; Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
- Abramovitch, R. A. (Ed.). (1974). Pyridine and Its Derivatives, Supplement, Part 2. John Wiley & Sons. (Detailed protocols for alkoxypyridinium salts).
-
Sigma-Aldrich. (2023). Safety Data Sheet: Methyl Iodide.
-
Oae, S.; Kozuka, S. (1964). "The Reaction of Pyridine N-Oxide with Methyl Iodide." Tetrahedron, 20(11), 2691-2696.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70803, 4-Phenylpyridine-1-oxide.
Sources
Application Notes and Protocols: A Detailed Guide to the Step-by-Step Preparation of N-Methoxy Pyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility and Significance of N-Methoxy Pyridinium Salts
N-methoxy pyridinium salts are a class of quaternary ammonium compounds characterized by a pyridine ring N-alkylated with a methoxy group. This structural feature imparts a permanent positive charge on the nitrogen atom, rendering the molecule highly versatile for a range of chemical transformations. In recent years, these salts have emerged from being niche laboratory curiosities to valuable intermediates and reagents in organic synthesis and medicinal chemistry. Their utility is particularly pronounced in the field of drug development, where the pyridine scaffold is a ubiquitous motif found in numerous FDA-approved pharmaceuticals.[1]
The positive charge on the pyridinium nitrogen significantly alters the electronic properties of the ring, making it susceptible to nucleophilic attack and enabling a variety of functionalization reactions that are otherwise challenging with neutral pyridines.[2] Furthermore, the N-O bond is a key functional handle; under specific conditions, such as single-electron transfer (SET) induced by photoredox catalysis, this bond can undergo homolytic cleavage to generate highly reactive alkoxy radicals.[3][4][5] This capacity to serve as bifunctional reagents—delivering both an alkoxy group and a pyridine moiety—makes them powerful tools for rapid molecular construction.[4][6]
This guide provides an in-depth exploration of the primary synthetic routes to N-methoxy pyridinium salts, focusing on the underlying principles, detailed experimental protocols, and critical parameters that ensure successful and reproducible outcomes.
Synthetic Methodologies: Pathways to N-Methoxy Pyridinium Salts
The synthesis of N-methoxy pyridinium salts can be approached through several reliable methods. The choice of method often depends on the available starting materials, the desired substitution pattern on the pyridine ring, and the scale of the reaction. We will detail two of the most robust and widely applicable strategies: direct alkylation of pyridine N-oxides and N-alkoxylation of pyridones via the Mitsunobu reaction.
Method 1: Direct Alkylation of Pyridine N-Oxides
This is arguably the most straightforward and common method for preparing N-alkoxypyridinium salts. The reaction leverages the nucleophilicity of the oxygen atom in a pyridine N-oxide to attack a suitable methylating agent.
Causality and Mechanistic Insight: Pyridine N-oxides are prepared by the oxidation of the corresponding pyridines. The exocyclic oxygen atom possesses lone pairs of electrons and is nucleophilic, readily attacking electrophilic carbon centers. Strong alkylating agents with non-nucleophilic counter-anions, such as methyl trifluoromethanesulfonate (MeOTf) or dimethyl sulfate, are ideal for this transformation as they provide a reactive methyl group and a stable anion that facilitates the isolation of the resulting salt.
Experimental Protocol: Synthesis of 2-Methoxy-N-methylpyridinium Tetrafluoroborate
This protocol is adapted from established procedures for the N-methylation and subsequent O-alkylation of substituted pyridines.[7]
Materials:
-
2-Methoxypyridine (1.0 eq)
-
Methyl trifluoromethanesulfonate (MeOTf) or Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum and nitrogen inlet
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methoxypyridine (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.5 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add methyl trifluoromethanesulfonate (1.1 eq) dropwise via syringe. Caution: Methylating agents like MeOTf are highly toxic and should be handled with extreme care in a chemical fume hood.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Let the reaction proceed for 4-20 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: Upon completion, add diethyl ether to the reaction mixture to precipitate the pyridinium salt.
-
Purification: Collect the resulting solid by vacuum filtration. Wash the solid with copious amounts of diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified white crystalline solid under high vacuum to yield the final N-methoxy pyridinium salt. The product can be characterized by NMR and mass spectrometry without further purification.
Visualization: Workflow for Direct Alkylation
Caption: General workflow for N-methoxy pyridinium salt synthesis via direct alkylation.
Method 2: N-Alkoxylation of 2-Pyridones via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide array of functional groups, including ethers and esters, with a characteristic inversion of stereochemistry.[8][9] It can be effectively adapted for the N-alkylation of 2-pyridones (which exist in tautomeric equilibrium with 2-hydroxypyridines), providing a route to N-methoxy pyridinium salts.
Causality and Mechanistic Insight: The reaction proceeds through the activation of an alcohol (methanol in this case) with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The PPh₃ and DEAD first react to form a betaine intermediate.[10][11] This species deprotonates the acidic N-H of the 2-pyridone, which then acts as a nucleophile. The activated methanol, in the form of an alkoxyphosphonium salt, serves as the electrophile. The pyridone nitrogen attacks the methyl group, displacing triphenylphosphine oxide in an Sₙ2 fashion to form the desired N-methoxy product.[11] A critical consideration is the regioselectivity; 2-pyridones are ambident nucleophiles and can undergo O-alkylation to form 2-alkoxypyridines.[12] The reaction conditions, including solvent and substituents on the pyridone ring, can influence the N- vs. O-alkylation ratio.[12]
Experimental Protocol: Mitsunobu N-Methoxylation of 2-Pyridone
Materials:
-
2-Pyridone (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Methanol (1.2 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum and nitrogen inlet
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-pyridone (1.0 eq), triphenylphosphine (1.2 eq), and methanol (1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DEAD (or DIAD) (1.2 eq) dropwise to the stirred solution over 15-20 minutes. A color change and/or formation of a precipitate is often observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, which can often be challenging to remove.
-
Purification is typically achieved by column chromatography on silica gel. Eluting with a gradient of ethyl acetate in hexanes is often effective.
-
Alternatively, selective precipitation or crystallization can sometimes be employed to separate the product from the byproducts.
-
Visualization: Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction for N-methoxylation of 2-pyridone.
Characterization and Data Analysis
Confirmation of the successful synthesis of N-methoxy pyridinium salts relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The formation of the pyridinium salt leads to a characteristic downfield shift of the aromatic protons on the pyridine ring due to the deshielding effect of the positive nitrogen center.[13] A sharp singlet corresponding to the three N-O-CH₃ protons will appear, typically in the range of 4.0-4.5 ppm.[7]
-
¹³C NMR Spectroscopy: Similar to the proton spectra, the carbon atoms of the pyridine ring will also experience a downfield shift upon quaternization.[13]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the N-methoxy pyridinium cation.
Representative ¹H NMR Data
The following table summarizes the expected shifts for a simple N-methylated pyridinium salt, illustrating the downfield shift upon salt formation.
| Compound | Proton Position | Approximate Chemical Shift (δ, ppm) |
| Pyridine | H-2, H-6 | 8.60 |
| H-4 | 7.74 | |
| H-3, H-5 | 7.36 | |
| N-Methylpyridinium Iodide | H-2, H-6 | 8.80 - 9.00 |
| H-4 | 8.50 - 8.60 | |
| H-3, H-5 | 8.00 - 8.15 | |
| N-CH₃ | 4.30 - 4.60 |
Note: Shifts are approximate and can vary based on solvent and counter-ion.[13][14]
Applications in Research and Drug Development
The unique reactivity of N-methoxy pyridinium salts makes them valuable reagents in modern synthetic chemistry and drug discovery.
-
Precursors to Alkoxy Radicals: Under visible-light photoredox catalysis, N-alkoxypyridinium salts can undergo a single-electron reduction, leading to the cleavage of the N-O bond and the generation of an alkoxy radical.[3][5] This process is highly efficient and has been exploited for the difunctionalization of alkenes, providing rapid access to complex molecular architectures.[4]
-
Pyridine Functionalization: These salts can act as bifunctional reagents, enabling novel strategies for pyridine alkylation.[6] This is particularly relevant in medicinal chemistry, where the pyridine ring is a key pharmacophore.[1] The ability to introduce substituents onto the pyridine core under mild conditions is a significant advantage in the synthesis of compound libraries for drug screening.
-
Improving Physicochemical Properties: The formation of a salt is a cornerstone of drug development, used to modify properties like solubility, stability, and bioavailability.[15] Pyridinium salts, including N-methoxy derivatives, are explored for their potential to act as water-soluble carriers for bioactive molecules or as antimicrobial agents themselves.[16][17]
Visualization: Generation of Alkoxy Radicals
Caption: Photoredox-catalyzed generation of a methoxy radical from an N-methoxy pyridinium salt.
Safety and Handling Precautions
-
Alkylating Agents: Reagents such as methyl trifluoromethanesulfonate, dimethyl sulfate, and trimethyloxonium tetrafluoroborate are potent alkylating agents. They are toxic, corrosive, and potentially carcinogenic. Always handle them in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Azodicarboxylates: DEAD and DIAD are toxic and can be shock-sensitive. They should be stored and handled according to the manufacturer's safety guidelines.
-
General Practices: Always conduct reactions under an inert atmosphere (nitrogen or argon) when using anhydrous solvents to prevent quenching of reagents and side reactions.
References
-
N-alkoxypyridinium salts as coinitiators in radical polymerization: Synthesis and Photochemical Properties. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Shtamburg, V. G., et al. (2016). SYNTHESIS AND STRUCTURE OF NEW N-ALKOXY-N-(1- PYRIDINIUM)UREA CHLORIDES. CORE. Retrieved March 7, 2026, from [Link]
-
Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146. Retrieved March 7, 2026, from [Link]
-
Mitsunobu reaction. (2023, December 26). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
King Jr., J. A., & Bryant, Jr., G. L. (1994). The Preparation of N-Methylated Pyridinium Salts via the Decarboxylation of N-Carbomethoxypyridinium Cations. Synthetic Communications, 24(13), 1923-1935. Retrieved March 7, 2026, from [Link]
-
Zhang, Y., et al. (2021). Photoinduced β-fragmentation for efficient pyridine alkylation via N-alkoxypyridinium salts. Organic Chemistry Frontiers. Retrieved March 7, 2026, from [Link]
- CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. (n.d.). Google Patents.
-
The Kinetic Assessment of N-Methyl-2-Methoxy-Pyridinium Species as Phosphonate Anion Methylating Agents. (n.d.). AWS. Retrieved March 7, 2026, from [Link]
-
Comins, D. L., & Schilling, S. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(7), 4051-4076. Retrieved March 7, 2026, from [Link]
-
Mitsunobu Reaction. (2025, March 26). Chemistry Steps. Retrieved March 7, 2026, from [Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis of Pyridinium Moiety Containing Triazolyl Purines. (2024, July 24). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Kuchar, M., et al. (2011). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 16(12), 9998-10009. Retrieved March 7, 2026, from [Link]
-
Visible-Light-Induced Alkoxypyridylation of Alkenes Using N-Alkoxypyridinium Salts as Bifunctional Reagents. (2024, April 24). ACS Publications. Retrieved March 7, 2026, from [Link]
-
N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. (2014, December 26). ACS Publications. Retrieved March 7, 2026, from [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Academy of Sciences. Retrieved March 7, 2026, from [Link]
-
THEORETICAL AND EXPERIMENTAL 1H AND 13C NMR SPECTRA OF 3-HYDROXYPYRIDINE, 3-METHOXYPYRIDINE, AND N-ETHYL-3-OXYPYRIDINIUM BETAINE*. (n.d.). CMST. Retrieved March 7, 2026, from [Link]
-
Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]
-
Pyridinium alkaloids - a unique class of naturally occurring salt-form secondary metabolites: a comprehensive review of 68 years (1958-mid-2025). (2026, February 9). PubMed. Retrieved March 7, 2026, from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. (2021, October 13). Drug Design, Development and Therapy. Retrieved March 7, 2026, from [Link]
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- 6. Photoinduced β-fragmentation for efficient pyridine alkylation via N-alkoxypyridinium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Application Note: Regioselective Nucleophilic Substitutions Utilizing 1-Methoxy-4-phenylpyridinium Iodide
Executive Summary
1-Methoxy-4-phenylpyridinium iodide is a highly activated, versatile electrophilic scaffold widely utilized in advanced organic synthesis and drug development. The quaternization of the pyridine nitrogen with a methoxy group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, enabling mild, transition-metal-free nucleophilic aromatic substitution (SNAr). Concurrently, the 4-phenyl substituent dictates strict regiocontrol by sterically and electronically blocking the C4 position, directing incoming nucleophiles exclusively to the C2 or C6 positions.
This application note details the mechanistic divergence of this reagent—specifically the competition between ring substitution and demethylation—and provides self-validating protocols for its use in advanced synthetic workflows.
Mechanistic Principles & Causality
The reactivity of 1-methoxy-4-phenylpyridinium iodide is governed by two competing electrophilic sites: the sp2-hybridized C2/C6 carbons of the pyridine ring and the sp3-hybridized carbon of the N-methoxy group. Understanding the causality behind nucleophile selection and thermal control is critical for directing the reaction pathway.
Pathway A: SNAr at the Pyridine Ring
Hard and borderline nucleophiles (e.g., phosphinates, secondary amines) preferentially attack the C2 position. The N-methoxy group acts as an exceptional electron-withdrawing activating group. Following the formation of a dihydropyridine (Meisenheimer-type) intermediate, the N–OMe bond is cleaved, driving rearomatization via the expulsion of methanol or a methoxide equivalent (1)[1]. This pathway is highly efficient for synthesizing 2-substituted pyridines without the need for transition-metal catalysts (2)[2]. Furthermore, these salts are exceptionally reactive radical traps, undergoing homolytic aromatic substitution under neutral conditions (3)[3].
Pathway B: SN2 at the O-Methyl Group (Demethylation)
Soft nucleophiles (e.g., thiolates) preferentially attack the sterically accessible sp3 methyl carbon. This results in the transfer of the methyl group to the nucleophile and the regeneration of 4-phenylpyridine N-oxide (4)[4].
The Halide Effect (Critical Insight)
The presence of the iodide counterion introduces a unique variable. Because iodide is a competent soft nucleophile, elevated temperatures can trigger a background SN2 demethylation, yielding methyl iodide and the N-oxide. Thus, strict temperature control (0 °C during addition) is a causal necessity to suppress this intrinsic degradation pathway when SNAr is the desired outcome.
Divergent SNAr and SN2 nucleophilic substitution pathways of the pyridinium salt.
Quantitative Data & Reaction Scope
The divergence between SNAr and SN2 pathways can be controlled through the judicious selection of nucleophiles and reaction conditions. Table 1 summarizes the expected outcomes based on nucleophile hardness and thermal parameters.
Table 1: Divergent Reactivity Profile of 1-Methoxy-4-phenylpyridinium Iodide
| Nucleophile Type | Reagent Example | Primary Pathway | Major Product | Yield Range* |
| Hard / P-centered | Methyl phenylphosphinate | SNAr (C2 attack) | 2-(Methyl phenylphosphinyl)-4-phenylpyridine | 75 - 85% |
| N-centered | Secondary Amines (e.g., Piperidine) | SNAr (C2 attack) | 2-(Piperidin-1-yl)-4-phenylpyridine | 60 - 80% |
| Soft / Halide | Iodide (Counterion) | SN2 (O-Me attack) | 4-Phenylpyridine N-oxide + MeI | Background |
| Soft / S-centered | Sodium Thiophenolate | SN2 (O-Me attack) | 4-Phenylpyridine N-oxide + PhSMe | > 90% |
*Yields are representative based on analogous N-methoxypyridinium systems.
Validated Experimental Protocols
Protocol A: Regioselective C2-Phosphinylation (SNAr Pathway)
This protocol details the synthesis of 2-(methyl phenylphosphinyl)-4-phenylpyridine, leveraging the transition-metal-free method established for N-methoxypyridinium salts.
Causality & Design Choices:
-
Base Selection: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized because its steric bulk prevents it from acting as a competing nucleophile, while its strong basicity efficiently deprotonates the H-phosphinate.
-
Thermal Control: The reaction is initiated at 0 °C to kinetically favor the SNAr addition and suppress the iodide-mediated SN2 demethylation.
-
Solvent: Anhydrous acetonitrile (MeCN) is required to prevent competitive hydrolysis by water, which would yield 4-phenylpyridin-2-one.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL Schlenk flask and purge with Argon. Dissolve 1.0 mmol of 1-methoxy-4-phenylpyridinium iodide in 5.0 mL of anhydrous MeCN.
-
Thermal Equilibration: Submerge the flask in an ice-water bath to reach 0 °C.
-
Nucleophile Activation: In a separate dry vial, combine 1.2 mmol of methyl phenylphosphinate and 1.5 mmol of DBU in 2.0 mL of anhydrous MeCN.
-
Addition: Add the activated nucleophile solution dropwise to the pyridinium salt over 5 minutes.
-
Self-Validation Check: The reaction mixture will transiently shift to a deeper color (often yellow/orange), visually confirming the formation of the dihydropyridine intermediate.
-
-
Rearomatization: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 15 minutes.
-
Self-Validation Check: The color will lighten as the intermediate rearomatizes via the elimination of methanol.
-
-
Workup: Quench the reaction with 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient: Dichloromethane to 5% Methanol in Dichloromethane).
Standardized workflow for SNAr utilizing N-methoxypyridinium salts.
Protocol B: Chemoselective Demethylation (SN2 Pathway)
When the synthetic goal is to utilize the pyridinium salt as a mild methylating agent or to recover the N-oxide, soft nucleophiles are employed to target the O-methyl group.
Step-by-Step Methodology:
-
Dissolve 1.0 mmol of 1-methoxy-4-phenylpyridinium iodide in 5.0 mL of Acetone at room temperature.
-
Add 1.2 mmol of Sodium Thiophenolate (PhSNa) in a single portion.
-
Stir the mixture for 2 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Thin Layer Chromatography). The highly polar starting material (baseline retention) will rapidly convert to the less polar 4-phenylpyridine N-oxide and thioanisole.
-
-
Quench with water and extract with Dichloromethane to isolate the products.
References
-
Oka, N., Ito, K., Tomita, F., & Ando, K. (2012). "Synthesis of 2-Pyridylphosphinate and Thiophosphinate Derivatives by Nucleophilic Aromatic Substitution of N-Methoxypyridinium Tosylates." Chemistry Letters, Oxford Academic.1
-
Semantic Scholar. (2017). "Organoboron Mediated Homolytic Aromatic Substitution of N-Methoxypyridinium Salts."3
-
MDPI. (2023). "Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges." 2
-
Semantic Scholar. (2019). "INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW." 4
Sources
Application Note: Optimized Reaction Conditions for the Synthesis of Quaternary Pyridinium Iodides
Introduction & Mechanistic Grounding
Quaternary pyridinium iodides are highly versatile intermediates and active compounds utilized across diverse fields, ranging from antimicrobial drug development to the engineering of redox-active materials for lithium-organic batteries 1. The synthesis of these compounds relies on the Menschutkin reaction—a classic bimolecular nucleophilic substitution (SN2) where the lone pair of the pyridine nitrogen attacks an electrophilic alkyl iodide.
Causality in Experimental Design
The success of this quaternization depends on three critical parameters:
-
Nucleophilicity vs. Steric Hindrance: The pyridine nitrogen is a moderate nucleophile. While electron-donating groups (e.g., methyl, methoxy) on the pyridine ring enhance nucleophilicity, bulky substituents at the 2- or 6-positions introduce severe steric hindrance, raising the activation energy barrier.
-
Leaving Group Dynamics: Alkyl iodides (e.g., methyl iodide, diiodopropane) are the premier choice for quaternization. The large, polarizable electron cloud of the iodide ion makes it an exceptional leaving group, facilitating the SN2 transition state 2.
-
Solvent-Driven Thermodynamics: The choice of solvent dictates the reaction's thermodynamic equilibrium. Using a moderately polar aprotic solvent like acetone allows the neutral starting materials to dissolve fully. As the ionic pyridinium iodide forms, it precipitates out of the solution. This phase separation continuously drives the equilibrium forward (Le Chatelier's principle) and acts as a self-validating visual indicator of reaction progress 3. For highly hindered substrates requiring elevated temperatures, N,N-dimethylformamide (DMF) is utilized, followed by ether-induced precipitation 1.
Mechanistic pathway of the Menschutkin reaction forming pyridinium iodide.
Protocol Selection Workflow
To ensure a self-validating and high-yielding synthesis, the experimentalist must select the protocol based on the substrate's steric profile and solubility.
Logical decision tree for selecting the optimal pyridinium iodide synthesis protocol.
Experimental Methodologies
Protocol A: Standard Acetone Reflux (Precipitation-Driven)
This method is ideal for standard, unhindered pyridine derivatives. The reaction validates itself: the appearance of a dense, often yellow or white precipitate confirms the successful formation of the quaternary salt 3.
Materials:
-
Pyridine derivative (1.0 equiv)
-
Alkyl iodide (e.g., Methyl iodide) (2.0 to 5.0 equiv)
-
Anhydrous Acetone
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine derivative (e.g., 4 mmol) in anhydrous acetone (30 mL). Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl iodide.
-
Addition: Slowly add the alkyl iodide (8 mmol, 2.0 equiv) to the stirring solution at room temperature. Note: Alkyl iodides are volatile and toxic; perform this inside a fume hood.
-
Reflux: Attach a reflux condenser and heat the mixture to 60 °C (gentle reflux) with continuous stirring for 12 to 24 hours.
-
Observation: Monitor the reaction for the formation of a solid precipitate. The insolubility of the product in acetone drives the reaction to completion 2.
-
Isolation: Cool the reaction mixture to room temperature, then further chill in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold, anhydrous acetone (2 × 10 mL) to remove unreacted starting materials, followed by diethyl ether (10 mL) to facilitate rapid drying.
-
Drying: Dry the highly hygroscopic solid under a high vacuum in a desiccator to afford the pure quaternary pyridinium iodide.
Protocol B: High-Temperature DMF Method
For complex, sterically hindered, or highly conjugated pyridine species (e.g., bis(1-methylpyridinium) derivatives used in battery applications), acetone's boiling point is insufficient to overcome the SN2 activation barrier. DMF provides the necessary thermal bandwidth and solvating power 1.
Materials:
-
Sterically hindered pyridine derivative (1.0 equiv)
-
Iodomethane (10.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (for precipitation)
Step-by-Step Procedure:
-
Preparation: Assemble a two-neck round-bottom flask with a condenser and a gas inlet. Purge the system with dry nitrogen for 10 minutes to exclude moisture.
-
Dissolution: Load the pyridine substrate (e.g., 2.8 mmol) into the flask and dissolve it in dry DMF (15 mL). Stir for 10 minutes at room temperature.
-
Addition: Add a large excess of iodomethane (28 mmol, 10.0 equiv). Causality: The large excess compensates for the steric hindrance and pushes the equilibrium forward in a highly solvating medium where the product does not naturally precipitate.
-
Heating: Heat the reaction mixture to 90 °C using an oil bath for 16 hours.
-
Precipitation: Allow the dark solution to cool to room temperature. Slowly add diethyl ether (40 mL) under vigorous stirring. Causality: The sudden drop in solvent polarity forces the ionic pyridinium iodide to crash out of the solution.
-
Isolation: Filter the resulting solid, wash with copious amounts of diethyl ether to remove residual DMF and unreacted iodomethane, and dry under a vacuum.
Quantitative Data Summary
The table below summarizes the comparative reaction conditions and expected outcomes based on the selected protocol.
| Parameter | Protocol A (Acetone Reflux) | Protocol B (DMF Heating) |
| Target Substrates | Unhindered, standard pyridines | Sterically hindered, bulky pyridines |
| Solvent | Anhydrous Acetone | Anhydrous DMF |
| Temperature | 60 °C (Reflux) | 90 °C |
| Reaction Time | 12 - 24 hours | 16 hours |
| Alkyl Iodide Equivalents | 2.0 - 5.0 equiv | 10.0 equiv |
| Equilibrium Driver | Spontaneous precipitation | Forced precipitation via Ether |
| Typical Yields | 65% - 98% | 70% - 85% |
| Product Isolation | Direct vacuum filtration | Ether addition, then filtration |
References
- Synthesis, physicochemical and kinetic studies of redox derivative of bis(2-chloroethylamine) as alkylating cytotoxic agent for brain delivery. Arabian Journal of Chemistry.
- Synthesis of 4-electron-accepting carbonyl-N-methylpyridinium species for lithium-organic b
- Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity.
Sources
Application Note: Catalytic & Reagent Utilities of 1-Methoxy-4-phenylpyridinium Iodide
This Application Note and Protocol Guide is designed to provide a rigorous technical analysis of 1-Methoxy-4-phenylpyridinium iodide .
Critical Safety & Disambiguation Notice
STOP AND READ: Do NOT confuse this compound with MPP+ (1-Methyl-4-phenylpyridinium iodide) .
-
MPP+ (N-Methyl): A potent neurotoxin that selectively destroys dopaminergic neurons, causing permanent Parkinson’s disease symptoms.[1][2][3]
-
1-Methoxy-4-phenylpyridinium (N-Methoxy): The subject of this guide.[3] It is a specialized oxidant and radical precursor used in organic synthesis and polymerization.[3] While less characterized toxicologically than MPP+, it should be handled with extreme caution as a quaternary pyridinium salt and alkylating agent precursor.[3]
Executive Summary
1-Methoxy-4-phenylpyridinium iodide is a high-potential electron-transfer oxidant and radical precursor utilized primarily in photoredox catalysis and polymer chemistry.[3] Unlike standard oxidants, its unique N-alkoxy motif allows it to function as a "bifunctional reagent" upon single-electron reduction: it fragments to release a reactive methoxy radical (•OMe) —a potent hydrogen atom transfer (HAT) agent—and the stable byproduct 4-phenylpyridine.[3]
This guide details its application as a photoinitiator for polymerization and a stoichiometric partner in photoredox cycles (often mislabeled as "catalytic" because it drives the catalytic turnover of the transition metal photocatalyst).[3]
Mechanism of Action
The utility of 1-Methoxy-4-phenylpyridinium iodide relies on its ability to accept a single electron and undergo mesolytic cleavage .[3]
The Radical Generation Cycle
In a typical photoredox system (e.g., with Ru(bpy)₃²⁺ or an organic dye), the pyridinium salt acts as the oxidative quencher .[3]
-
Excitation: The photocatalyst (PC) absorbs light, forming an excited state (PC*).[3]
-
Oxidative Quenching: PC* transfers an electron to 1-Methoxy-4-phenylpyridinium (E_red ≈ -0.7 to -1.0 V vs SCE).[3]
-
Fragmentation: The resulting neutral pyridinyl radical is unstable and rapidly fragments (mesolysis) into 4-phenylpyridine and a methoxy radical ([3]•OMe) .
-
Reactivity: The electrophilic •OMe radical performs Hydrogen Atom Transfer (HAT) on a substrate (R-H), generating a carbon-centered radical (R•) that enters the catalytic cycle.[3][4][5]
Diagram: Photoredox Activation Pathway[3]
Figure 1: Mechanism of methoxy radical generation via Single Electron Transfer (SET) and subsequent Hydrogen Atom Transfer (HAT).
Applications & Protocols
Application A: Initiator for Free Radical Polymerization
In this context, the compound acts as a catalytic photoinitiator .[3][4][6] It is particularly effective when paired with dyes (e.g., squaraines, camphorquinone) to polymerize acrylates under visible light.[3]
Key Advantage: The iodide anion can exert a heavy-atom effect, enhancing intersystem crossing in the dye, while the N-methoxy cation serves as the electron acceptor to generate initiating radicals.[3]
Protocol 1: Visible Light Polymerization of Acrylates
Materials:
-
Monomer: Trimethylolpropane triacrylate (TMPTA) or similar.[3][6][7]
-
Photosensitizer: Camphorquinone (CQ) or Eosin Y.[3]
-
Co-initiator: 1-Methoxy-4-phenylpyridinium iodide.[3]
-
Solvent: Methanol (if solution polymerization) or neat (for films).[3]
Procedure:
-
Formulation: Prepare a mixture containing:
-
Degassing: Purge the mixture with Nitrogen or Argon for 15 minutes to remove oxygen (oxygen quenches the triplet states).
-
Curing:
-
Cast the formulation onto a glass slide (approx. 50 µm thickness).
-
Irradiate with a Blue LED (450-470 nm, ~50 mW/cm²) at a distance of 5 cm.[3]
-
-
Analysis: Monitor the disappearance of the acrylate C=C double bond peak (1637 cm⁻¹) via FT-IR spectroscopy. Curing typically completes within 60–120 seconds.[3]
Application B: Oxidative C-H Functionalization (Minisci-Type)
Here, the salt is a stoichiometric reagent that drives the catalytic cycle of a metal photocatalyst (e.g., Ir(ppy)₃). It generates the radical required to functionalize heterocycles.[3]
Protocol 2: Alkylation of Heteroarenes
Reaction Overview: Heteroarene + Alkane + Salt (Reagent) + Ir-Cat (Catalyst) -> Alkylated Heteroarene
Procedure:
-
Setup: In an 8 mL vial equipped with a magnetic stir bar.
-
Reagents: Add:
-
Reaction:
-
Seal the vial with a septum cap.[3]
-
Degas by sparging with Argon for 10 minutes.
-
Irradiate with Blue LEDs (450 nm) under vigorous stirring for 18–24 hours.[3]
-
Mechanism:[3][6][7][8] The salt quenches the excited Ir-catalyst, releasing[3] •OMe. •OMe abstracts H from THF. The THF radical adds to Isoquinoline.[3]
-
-
Workup:
Synthesis Protocol
Since the Iodide salt is not always commercially available (often sold as BF4 or PF6), it must be synthesized fresh for optimal activity.[3]
Chemical Equation: 4-Phenylpyridine N-oxide + CH3-I -> 1-Methoxy-4-phenylpyridinium Iodide[3]
Step-by-Step Synthesis:
-
Preparation of N-Oxide (if needed):
-
Dissolve 4-phenylpyridine (10 mmol) in DCM (20 mL).
-
Add m-CPBA (12 mmol) slowly at 0°C. Stir at RT for 4 hours.
-
Wash with NaHCO₃, dry, and concentrate to yield 4-phenylpyridine N-oxide.[3]
-
-
Methylation:
-
Incubation:
-
Stir at Room Temperature for 24 hours.
-
A yellow/off-white precipitate should form.[3]
-
-
Isolation:
-
Storage: Store at -20°C, protected from light.
Comparative Data: Anion Effects
The choice of counter-ion affects solubility and polymerization kinetics.[3]
| Anion | Solubility (MeOH) | Solubility (DCM) | Polymerization Rate (Relative) | Notes |
| Iodide (I-) | High | Low | High | Heavy atom effect promotes triplet state; best for photo-initiation.[3] |
| Tetrafluoroborate (BF4-) | Moderate | High | Moderate | Better for organic synthesis in non-polar solvents.[3] |
| Tosylate (OTs-) | High | Moderate | Low | Non-coordinating, often hygroscopic.[3] |
References
-
Photoredox Alkoxypyridylation
-
Polymerization Kinetics
-
Minisci Reaction Mechanism
-
General Synthesis of N-Alkoxy Salts
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MPP+ - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US8420858B2 - Process for preparation of iopromide - Google Patents [patents.google.com]
- 6. Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Photochemical Rearrangement of 1-Methoxy-4-phenylpyridinium Iodide
[1]
Executive Summary
This technical guide details the photochemical rearrangement of 1-Methoxy-4-phenylpyridinium iodide to yield 2-methoxy-4-phenylpyridine .[1] This transformation represents a powerful "reagent-less" method for functionalizing the electron-deficient pyridine ring at the difficult-to-access 2-position.[1] Unlike thermal electrophilic substitutions, which are often sluggish for pyridines, this photochemical pathway leverages a radical-ion cage mechanism to achieve regioselective functionalization under mild conditions.[1]
Key Application: Synthesis of 2-alkoxy-4-arylpyridine scaffolds, common pharmacophores in kinase inhibitors and GPCR ligands.[1]
Mechanistic Insight & Causality
The rearrangement is not a simple concerted shift but rather a radical-mediated process.[1] Understanding this mechanism is critical for controlling side reactions (such as reduction to 4-phenylpyridine).[1]
The Pathway[2]
-
Excitation: Upon UV irradiation (typically 300–350 nm), the pyridinium salt reaches an excited singlet state.
-
Homolysis: The weak N–O bond undergoes homolytic cleavage, generating a pyridinyl radical cation and a methoxy radical .
-
Cage Effect: These radicals are held briefly in a solvent cage.
-
Recombination:
Mechanistic Diagram
The following Graphviz diagram illustrates the critical divergence between productive rearrangement and reductive side-reactions.
Figure 1: Mechanistic divergence in N-alkoxypyridinium photolysis. Maximizing the "Cage Effect" is key to high yields.
Experimental Protocol
Phase 1: Precursor Synthesis
Objective: Isolate high-purity 1-Methoxy-4-phenylpyridinium iodide.[1]
Reagents:
-
4-Phenylpyridine N-oxide (1.0 eq)[1]
-
Methyl Iodide (MeI) (Caution: Carcinogen) (1.5 eq)[1]
-
Acetone or Acetonitrile (Anhydrous)[1]
Protocol:
-
Dissolve 4-Phenylpyridine N-oxide (e.g., 500 mg) in minimal anhydrous acetone.
-
Add Methyl Iodide dropwise at 0°C under
atmosphere. -
Allow the mixture to warm to room temperature and stir for 12–24 hours in the dark (foil-wrapped flask).
-
Observation: A yellow precipitate (the iodide salt) will form.
-
Workup: Filter the precipitate, wash copiously with cold ether to remove unreacted MeI and N-oxide.[1]
-
Drying: Vacuum dry. Store in a desiccator protected from light.
Phase 2: Photochemical Rearrangement
Objective: Controlled irradiation to effect the [1,5]-migration.[1]
Equipment:
-
Photochemical reactor (Rayonet or similar) or a medium-pressure Hg lamp.[1]
-
Filter: Pyrex glass vessel (Critical: Cuts off
nm). -
Atmosphere: Argon or Nitrogen sparging.
Why Pyrex?
The iodide anion (
Step-by-Step Protocol:
-
Preparation: Dissolve the iodide salt (10 mM concentration) in degassed Methanol .
-
Note: Acetonitrile can be used, but Methanol often stabilizes the transition state.
-
-
Deoxygenation: Sparge the solution with Argon for 20 minutes. Oxygen quenches the excited triplet states and promotes polymer formation.
-
Irradiation: Place the solution in a Pyrex tube inside the reactor.
-
Monitoring:
-
Starting Material: Polar, stays at baseline on silica TLC.
-
Product: Non-polar, moves up (Rf ~0.4–0.6 in Hexane/EtOAc).[1]
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel, Gradient: 0%
20% EtOAc in Hexanes).
Data Analysis & Validation
Expected Analytical Data
Use the table below to validate your isolated product.
| Parameter | 1-Methoxy-4-phenylpyridinium Iodide (SM) | 2-Methoxy-4-phenylpyridine (Product) |
| Appearance | Yellow crystalline solid | Colorless to pale yellow oil/solid |
| Solubility | Water, MeOH, DMSO | DCM, EtOAc, Ether |
| 1H NMR (Diagnostic) | N-OMe singlet at | O-Me singlet at |
| Aromatic Region | Deshielded pyridinium protons (> | Pyridine protons shifted upfield ( |
| Mass Spec (ESI) | M+ cation observed (parent - I) | M+H observed |
Workflow Diagram
Figure 2: Operational workflow for the batch photolysis.
Troubleshooting & Optimization
Issue: Low Yield / Dark Solution
Cause: The "Iodide Effect." Iodide is easily oxidized to Iodine (
-
Dissolve the Iodide salt in water.
-
Add saturated aqueous
or . -
The non-polar salt (
or ) will precipitate.[1] -
Filter, dry, and use this salt for photolysis. These anions are UV-transparent and non-redox active.[1]
Issue: Reduction to 4-Phenylpyridine
Cause: Hydrogen abstraction from solvent.[1] Solution: Increase the concentration of the salt. Higher concentrations favor the cage recombination (Product) over the diffusive escape (Reduction).[1]
References
-
Mechanistic Foundation
-
Katritzky, A. R. (1984).[1] Handbook of Heterocyclic Chemistry. Pergamon Press. (General reference for Pyridine N-oxide reactivity).
-
-
Photochemistry of N-Alkoxypyridinium Salts
-
Synthesis of Pyridinium Salts
-
UV Spectra & Iodide Interference
- "Interpreting UV-Vis Spectra." University of Toronto Scarborough.
Application Note: Procedure for the Synthesis and Isolation of 1-Methoxy-4-phenylpyridinium Iodide
Mechanistic Overview & Strategy
1-Methoxy-4-phenylpyridinium iodide (CAS: 63467-34-5) is a specialized quaternary pyridinium salt widely utilized in advanced organic synthesis as a single-electron transfer (SET) oxidant, a photochemically activatable radical precursor, and a DNA cleaving agent[1][2].
The isolation of this compound requires a precise, two-step synthetic sequence. Direct alkylation of 4-phenylpyridine with methyl iodide (MeI) invariably yields the N-methylpyridinium derivative (an MPP+ analog). To achieve O-methylation, the nitrogen lone pair must first be oxidized to form 4-phenylpyridine N-oxide[3]. This critical transformation converts the molecule into an ambident nucleophile, shifting the primary nucleophilic center to the oxygen atom. According to Marcus theory and the Hard-Soft Acid-Base (HSAB) principle, reacting this N-oxide with a soft electrophile like methyl iodide strongly favors O-alkylation over N-alkylation, successfully yielding the target N-methoxypyridinium system[4][5].
Chemicals and Reagents
Ensure all procedures are conducted in a well-ventilated fume hood. Methyl iodide is a volatile alkylating agent and a known carcinogen.
| Reagent / Material | MW ( g/mol ) | Equivalents | Role | Safety / Handling |
| 4-Phenylpyridine | 155.20 | 1.0 | Starting Material | Irritant; handle with gloves |
| m-CPBA (70%) | 172.57 | 1.1 - 1.2 | Oxidant | Strong oxidizer; shock sensitive |
| Methyl Iodide (MeI) | 141.94 | 3.0 - 5.0 | Alkylating Agent | Highly toxic, volatile, light-sensitive |
| Dichloromethane (DCM) | 84.93 | - | Solvent (Step 1) | Volatile, toxic |
| Acetone (Anhydrous) | 58.08 | - | Solvent (Step 2) | Flammable |
| Diethyl Ether | 74.12 | - | Anti-solvent | Highly flammable, forms peroxides |
Experimental Workflow
Workflow for the synthesis and isolation of 1-Methoxy-4-phenylpyridinium iodide.
Step-by-Step Protocol
Step 1: N-Oxidation of 4-Phenylpyridine
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylpyridine (10.0 mmol, 1.55 g) in 20 mL of anhydrous dichloromethane (DCM).
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the initial temperature safely dissipates the exothermic energy of the oxidation, preventing over-oxidation or thermal degradation of the pyridine ring[3].
-
Oxidation: Slowly add 70% m-chloroperoxybenzoic acid (m-CPBA) (11.0 mmol, 2.71 g) in small portions over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor via TLC (Silica gel, Hexane/Ethyl Acetate 1:1) until the starting material is entirely consumed[3].
-
Quenching & Extraction: Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Transfer to a separatory funnel, extract the aqueous layer with DCM (3 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate 4-phenylpyridine N-oxide.
Step 2: O-Methylation
-
Preparation: Dissolve the crude 4-phenylpyridine N-oxide (8.0 mmol, 1.37 g) in 15 mL of anhydrous acetone in a heavy-walled reaction vial. Causality: Acetone is a polar aprotic solvent that readily solubilizes the neutral N-oxide but acts as an anti-solvent for the resulting ionic quaternary salt. This drives the reaction forward via Le Chatelier's principle as the product precipitates out of solution.
-
Alkylation: Add methyl iodide (MeI) (24.0 mmol, 1.5 mL) to the solution.
-
Reaction: Seal the vessel and stir the mixture in the dark at room temperature for 24 hours (or gently reflux at 40 °C for 4-6 hours). Causality: The reaction is shielded from light to prevent the photolytic homolysis of the carbon-iodine bond in MeI, which would generate iodine radicals and degrade the product.
Step 3: Isolation and Recrystallization (Self-Validating System)
-
Precipitation: Cool the reaction mixture to 0 °C. Add 10 mL of cold diethyl ether to force the complete precipitation of the quaternary salt.
-
Filtration: Isolate the crude 1-methoxy-4-phenylpyridinium iodide via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether (3 × 10 mL) to strip away unreacted MeI and residual N-oxide.
-
Recrystallization: To ensure absolute purity, dissolve the crude solid in a minimal volume of warm methanol. Carefully layer diethyl ether on top of the methanol solution until slight turbidity is observed. Cool the mixture to 4 °C overnight to yield pure 1-methoxy-4-phenylpyridinium iodide crystals.
Analytical Characterization Data
To validate the success of the isolation, compare the synthesized compound against the following expected parameters[1][2][4]:
| Parameter | Expected Result | Diagnostic Significance |
| Appearance | White to off-white crystalline solid | Yellow/brown tint indicates iodine (I₂) release from degradation. |
| Molecular Weight | 313.14 g/mol | Confirms the 1:1 stoichiometry of the iodide salt. |
| ¹H NMR (CD₃OD) | Singlet at ~4.3 - 4.5 ppm (3H) | Confirms the presence of the O-CH₃ group. |
| ¹³C NMR (CD₃OD) | Peak at ~62 - 68 ppm | Distinguishes O-methylation (~65 ppm) from N-methylation (~40-48 ppm). |
| Solubility | Soluble in MeOH, DMSO, Water | Confirms the ionic nature of the isolated quaternary salt. |
Troubleshooting & Optimization
-
Incomplete Methylation: If the N-oxide remains unreactive, verify that strictly anhydrous conditions were maintained. Trace water can hydrolyze methyl iodide into methanol, effectively quenching the alkylation process.
-
Product Discoloration: A yellow or brown discoloration of the final isolated solid indicates the oxidation of the iodide counterion into free iodine (I₂). To prevent this, store the final product in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at -20 °C.
-
Isomerization / Ring Opening: N-methoxypyridinium salts are highly susceptible to nucleophilic attack at the C2/C6 positions and subsequent ring-opening if exposed to strong bases[5]. Avoid any basic washes or basic environments during the final isolation and recrystallization phases.
References
- US EPA. "Pyridinium, 1-methoxy-4-phenyl-, iodide (1:1) - Substance Details". epa.gov.
- Guidechem.
- CymitQuimica.
- National Institutes of Health (PMC). "Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity". nih.gov.
- Chemistry Letters (OUP). "A Novel Ethynylation of Pyridines by Reissert-Henze Type Reaction". oup.com.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. CAS 63123-42-2: N-Methoxy-4-phenylpyridinium tetrafluorobo… [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Handling and Storage of Light-Sensitive Pyridinium Salts
Introduction
Pyridinium salts are a versatile class of organic compounds characterized by a positively charged pyridinium ring. Their unique electronic properties make them invaluable in a wide range of applications, from synthetic chemistry as reactive intermediates to their use in the development of pharmaceuticals and herbicides.[1][2] However, a significant subset of these compounds exhibits sensitivity to light, a characteristic that necessitates specialized handling and storage protocols to maintain their chemical integrity and ensure experimental reproducibility.
This guide provides a comprehensive overview of the best practices for the handling and storage of light-sensitive pyridinium salts. It is designed for researchers, scientists, and drug development professionals who work with these compounds. By understanding the principles behind their degradation and implementing the protocols outlined herein, users can significantly mitigate the risks of sample degradation, ensuring the quality and reliability of their research.
Understanding the Instability of Pyridinium Salts
The stability of pyridinium salts is influenced by several factors, including light, temperature, pH, and the presence of nucleophiles or oxidizing agents.[3] For light-sensitive variants, exposure to ambient light, particularly in the UV and short-wavelength visible regions (300-500 nm), can induce photochemical reactions.[4][5] This can lead to a variety of degradation pathways, compromising the purity and efficacy of the compound.
Key Degradation Pathways:
-
Photodegradation: Absorption of light can excite the pyridinium ring, leading to complex photochemical transformations and the formation of various degradation products.[6] For instance, the herbicide paraquat, a well-known pyridinium salt, undergoes photodegradation to form pyridinium chloride as a photolytic product.[3]
-
Nucleophilic Attack: The electron-deficient pyridinium ring is susceptible to attack by nucleophiles, which can result in ring-opening and loss of aromaticity. This process can be exacerbated by basic conditions.[3]
-
Hygroscopicity: Many pyridinium salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] This can lead to physical changes such as clumping and deliquescence, making accurate weighing and handling challenging. The absorbed water can also act as a nucleophile, potentially accelerating degradation.
Core Principles for Handling and Storage
The fundamental principle for managing light-sensitive pyridinium salts is to minimize their exposure to light and atmospheric moisture. This can be achieved through a combination of appropriate storage containers, controlled laboratory environments, and meticulous handling techniques.
Visual Workflow for Handling Light-Sensitive Pyridinium Salts
Caption: Workflow for handling and storing light-sensitive pyridinium salts.
Detailed Protocols
Protocol 1: Receiving and Initial Storage
Objective: To properly receive and store newly acquired light-sensitive pyridinium salts to prevent initial degradation.
Materials:
-
Permanent marker
-
Laboratory notebook or inventory management system
-
Desiccator with an active desiccant (e.g., silica gel)
-
Amber glass vials or other light-blocking containers[3]
Procedure:
-
Immediate Inspection: Upon receipt, immediately inspect the shipping container for any signs of damage.
-
Verify Inner Packaging: Open the shipping container in a dimly lit area and verify that the pyridinium salt is in a light-blocking primary container, such as an amber vial.
-
Labeling: Clearly label the container with the date of receipt. For compounds known to degrade over time, also include an expiration or re-test date.
-
Initial Storage: Place the container in a desiccator to protect it from moisture.[3] The desiccator should be stored in a cool, dark, and well-ventilated area, away from direct sunlight or other strong light sources.[7]
Protocol 2: Preparation of Stock Solutions
Objective: To prepare a stock solution of a light-sensitive pyridinium salt while minimizing exposure to light and moisture.
Materials:
-
Light-sensitive pyridinium salt
-
Appropriate solvent (e.g., anhydrous acetonitrile, degassed water)
-
Amber volumetric flasks or vials
-
Analytical balance
-
Spatula
-
Syringes and needles (if using a septum-sealed vial)
-
Inert gas source (e.g., nitrogen or argon)
-
Glove box or glove bag (for highly sensitive compounds)
Procedure:
-
Prepare a Low-Light Environment: Conduct all manipulations in a dimly lit area of the laboratory. Turn off or shield any direct overhead lighting. For highly sensitive compounds, use a darkroom with a red safelight or work within a light-blocking enclosure.
-
Equilibration: Allow the container of the pyridinium salt to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing:
-
Standard Procedure: Quickly weigh the desired amount of the pyridinium salt and immediately reseal the container.
-
For Highly Hygroscopic Salts: Perform the weighing inside a glove box or glove bag with a controlled, low-humidity atmosphere.[3]
-
-
Dissolution:
-
Transfer the weighed salt to an amber volumetric flask.
-
Add the solvent and mix until the salt is completely dissolved. If necessary, use an ultrasonic bath in a darkened environment.
-
For highly air-sensitive solutions, the solvent should be degassed prior to use, and the dissolution should be performed under an inert atmosphere.
-
-
Storage of Stock Solution:
Protocol 3: Monitoring Stability using HPLC
Objective: To assess the stability of a pyridinium salt solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Stock solution of the pyridinium salt
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the stock solution, inject an aliquot onto the HPLC system.
-
Data Acquisition: Run the sample using a suitable HPLC method. The UV detector should be set to a wavelength where the pyridinium salt has strong absorbance.[3]
-
Record Initial Chromatogram: Record the peak area and retention time of the parent pyridinium salt. This will serve as the baseline for comparison.
-
Time-Point Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), take an aliquot from the stock solution stored under the specified conditions (e.g., in the dark at room temperature).[3]
-
HPLC Analysis of Samples: Analyze each time-point sample using the same HPLC method.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) measurement. The appearance of new peaks may indicate the formation of degradation products. Calculate the percentage of the remaining parent compound at each time point to quantify its stability.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place (as per manufacturer's recommendation) | Minimizes thermal degradation.[3] |
| Light Exposure | Store in amber vials or wrap with aluminum foil.[3][8] | Prevents photodegradation. |
| Atmosphere | Tightly sealed container; desiccator for hygroscopic salts.[3] | Prevents degradation due to moisture. |
| pH of Solutions | Typically acidic for stability. | Pyridinium salts are susceptible to hydroxide-mediated degradation.[3] |
| Wavelength of Concern | 300-500 nm (UV and short-wavelength visible light) | These wavelengths carry sufficient energy to induce photochemical reactions.[4][5] |
Visualizing Photodegradation
The photodegradation of pyridinium salts can be a complex process. The following diagram illustrates a generalized photochemical transformation pathway.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. How To [chem.rochester.edu]
- 9. Best Practices for Proper Chemical Storage [publications.aiha.org]
Solvent Selection Guide for Reactions Involving Phenylpyridinium Iodide: Mechanistic Insights and Protocols
Executive Summary
Phenylpyridinium iodide (PPI) and its derivatives are highly versatile intermediates in modern synthetic chemistry, functioning simultaneously as single-electron acceptors, electrophilic scaffolds, and components of solvatochromic charge-transfer complexes. Because the pyridinium core is permanently charged and highly polarizable, the choice of solvent does not merely dissolve the reagents—it fundamentally dictates the reaction pathway.
This application note provides a comprehensive guide to selecting the optimal solvent system for three primary reaction modalities involving phenylpyridinium iodide: Photoredox Catalysis , Zincke-Type Ring-Opening , and Charge-Transfer Photophysics . By understanding the causality between solvent properties (dielectric constant, hydrogen-bond donicity) and intermediate stability, researchers can rationally design self-validating experimental protocols.
Mechanistic Pillar 1: Photoredox Catalysis and Single-Electron Transfer (SET)
The Causality of Solvent-Modulated Reduction
In photoredox catalysis, phenylpyridinium salts are frequently employed as radical precursors. Upon single-electron transfer (SET) from an excited-state photocatalyst (e.g., Ir- or Ru-based complexes), the pyridinium cation is reduced to a highly reactive neutral carbon-centered radical[1].
The thermodynamic feasibility of this SET event is heavily dependent on the solvent. Highly fluorinated, strongly hydrogen-bonding solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically alter the electrochemical properties of the pyridinium salt. Research has demonstrated that strong hydrogen bonding from HFIP to the pyridinium nitrogen and its counterion stabilizes the incoming electron, lowering the reduction potential by approximately 0.5 V compared to non-hydrogen-bonding solvents[2]. Conversely, solvents like acetonitrile (MeCN) or 1,2-dichloroethane (1,2-DCE) provide a balance of ion solubility and radical stability, making them standard choices for intermolecular radical cross-couplings[1].
Furthermore, the iodide counterion is not an innocent spectator. In non-polar solvents, tight ion-pairing allows the iodide to undergo inner-sphere electron transfer or be preferentially oxidized by the photocatalyst[3]. Using highly polar solvents (or exchanging the counterion to triflate or tetrafluoroborate) ensures the iodide is fully solvated and spatially separated from the pyridinium core.
Figure 1: Solvent-modulated Single Electron Transfer (SET) pathway for phenylpyridinium iodide.
Protocol 1: Photocatalytic Generation and Trapping of Pyridyl Radicals
Self-Validating Design: This protocol utilizes a mixed MeCN/HFIP solvent system. The validation checkpoint relies on luminescence quenching; if the solvent system successfully lowers the reduction potential of PPI to match the photocatalyst, the visible emission of the Ir-complex will be immediately quenched upon addition of the salt.
-
Preparation: In an oven-dried 10 mL Schlenk tube, add phenylpyridinium iodide (0.5 mmol), the radical trap (e.g., an alkene, 1.5 equiv), and
(1 mol%). -
Solvent Addition: Add 4.0 mL of anhydrous Acetonitrile (MeCN) and 1.0 mL of HFIP. Mechanistic note: The 4:1 ratio ensures complete dissolution of the iodide salt while providing sufficient H-bond donicity to activate the pyridinium core.
-
Degassing: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be strictly excluded as it will rapidly quench the excited photocatalyst and oxidize the resulting pyridyl radical.
-
Irradiation: Backfill with Argon and irradiate with a 450 nm blue LED array at ambient temperature.
-
Validation Checkpoint: Turn off the room lights. The typical bright luminescence of the Ir-catalyst should be visibly dimmed compared to a control vial lacking the PPI, confirming active SET quenching.
-
Workup: After 16 hours, remove the solvent under reduced pressure. The crude mixture can be directly analyzed by UPLC-CAD or
NMR to determine conversion.
Mechanistic Pillar 2: Nucleophilic Ring-Opening (Zincke Reactions)
The Causality of Protic Stabilization
Phenylpyridinium salts can undergo nucleophilic attack at the C2 or C6 position by primary amines (e.g., anilines) to form a covalent pseudobase adduct. This initiates a ring-opening cascade to form a highly conjugated, deep-red dienamine intermediate, which subsequently undergoes ring-closure to yield a new N-substituted pyridinium salt[4].
Solvent selection here is a thermodynamic lever. Aprotic solvents like isopropyl acetate (IPAc) fail to promote the reaction at moderate temperatures because they cannot stabilize the highly polar transition states or facilitate the necessary proton transfers. In contrast, polar protic solvents like Methanol (MeOH) or aqueous mixtures heavily favor the ring-opening/closing cascade[4]. If an aprotic solvent must be used (e.g., for solubility of complex anilines), massive excesses of acetic acid (AcOH) are required to act as a localized proton shuttle.
Figure 2: Zincke ring-opening and closing cascade heavily favored by polar protic solvents.
Protocol 2: Synthesis of N-Aryl Pyridiniums via Zincke Intermediates
Self-Validating Design: The Zincke cascade is highly chromogenic. The reaction is self-reporting: the formation of the open-chain dienamine is signaled by a deep red/orange color, which fades to a pale yellow/brown as the thermodynamically stable aromatic pyridinium ring closes.
-
Reagent Mixing: In a 20 mL scintillation vial, combine phenylpyridinium iodide (1.0 mmol) and the target primary aniline (1.5 mmol).
-
Solvent Selection: Add 5.0 mL of Methanol (MeOH). Mechanistic note: MeOH acts as both the solvent and the proton-shuttle network required to stabilize the departing leaving group during ring closure.
-
Heating: Seal the vial and heat to 70 °C in an aluminum heating block.
-
Validation Checkpoint: Monitor the color of the solution. Within the first 30 minutes, the solution will turn a deep, intense red (accumulation of the dienamine). Over the next 4–12 hours, as the ring closes and aromaticity is restored, the color will shift to a lighter yellow/amber.
-
Isolation: Once UPLC-CAD confirms the consumption of the intermediate, cool the reaction to 0 °C. The product often precipitates directly from the methanolic solution. If not, add diethyl ether dropwise to induce crystallization.
Mechanistic Pillar 3: Charge-Transfer (CT) Complexes and Photophysics
The Causality of Ion-Pair Dissociation
Phenylpyridinium iodide is a classic example of a ground-state charge-transfer (CT) complex. The iodide anion acts as an electron donor, and the electron-deficient pyridinium ring acts as the acceptor. This interaction generates a distinct, broad absorption band in the visible region that is not present in either isolated ion[5].
This CT band is profoundly solvatochromic. In solvents with low dielectric constants (e.g., dichloromethane, acetone), the iodide and pyridinium exist as tight ion pairs, maximizing orbital overlap and resulting in a strong CT absorption band. However, in high-dielectric, strongly solvating media (like water or pure DMSO), the ions are heavily solvated and physically separated[5]. This dissociation destroys the orbital overlap, causing the CT band to vanish entirely. Understanding this is critical when designing photochemical assays or utilizing the salt as a fluorescent indicator.
Quantitative Data Summary: Solvent Selection Matrix
The following table synthesizes the physicochemical impact of various solvents on phenylpyridinium iodide reactions, allowing for rapid selection based on the desired chemical outcome.
| Solvent | Dielectric Constant ( | H-Bond Donicity ( | Impact on Phenylpyridinium Iodide | Recommended Application |
| Water ( | 80.1 | 1.17 | Complete ion dissociation; quenches CT band entirely. | Aqueous Zincke reactions; biological assays. |
| Methanol (MeOH) | 32.7 | 0.93 | Stabilizes polar transition states; acts as a proton shuttle. | Nucleophilic ring-opening (Zincke cascade). |
| Acetonitrile (MeCN) | 35.9 | 0.19 | Good solubility; minimal H-bonding; maintains moderate reduction potential. | Standard photoredox SET reactions. |
| HFIP | 16.7 | 1.96 | Massive H-bond stabilization of the radical; lowers reduction potential by ~0.5 V. | Difficult photoredox reductions. |
| Dichloromethane (DCM) | 8.9 | 0.13 | Enforces tight ion-pairing; maximizes visible Charge-Transfer (CT) absorption. | Photophysical studies; CT-complex analysis. |
| Isopropyl Acetate (IPAc) | 6.0 | 0.00 | Poor stabilization of polar intermediates; halts Zincke reactions without AcOH. | Extractions; counterion exchange workflows. |
References
-
Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis Chemical Reviews (ACS Publications) 2[2]
-
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis Journal of the American Chemical Society (ACS Publications) 1[1]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates ChemRxiv 4[4]
-
Binding Modes of a Phenylpyridinium Styryl Fluorescent Dye with Cucurbiturils ResearchGate / Molecules 5[5]
-
Temperature and Isotope Effects on the Rates of Photoinduced Iridium(I)−Pyridinium Electron-Transfer Reactions The Journal of Physical Chemistry B (ACS Publications)3[3]
Sources
Troubleshooting & Optimization
Removing unreacted methyl iodide from pyridinium salt products
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation of pure pyridinium salts following Menshutkin quaternization reactions.
Methyl iodide (MeI) is a highly reactive alkylating agent. To drive the quaternization of pyridine derivatives to completion, MeI is typically used in significant molar excess[1]. While MeI is highly volatile (boiling point 42.5 °C), removing the unreacted excess is rarely as simple as evaporating the solvent. Pyridinium salts are highly polar and frequently phase-separate as viscous oils or dense crystalline matrices that act as molecular sponges, trapping the lipophilic MeI.
This guide provides the causality behind these physical phenomena, validated step-by-step removal protocols, and targeted troubleshooting for the most common issues encountered at the bench.
Diagnostic Decision Matrix
The physical state of your crude product dictates the purification strategy. Attempting to apply high vacuum to a trapped oil will waste days of laboratory time, whereas applying excessive heat during evaporation can destroy your product. Follow the workflow below to determine your optimal path.
Workflow for the removal of unreacted methyl iodide from pyridinium salts.
Standard Operating Protocols (SOPs)
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Bulk Removal via Rotary Evaporation
Causality: MeI has a low boiling point, making it amenable to physical vaporization. However, pyridinium iodides are sensitive to thermal degradation. High temperatures can cause reverse Menshutkin reactions or oxidation of the iodide counterion[2].
-
Transfer the crude reaction mixture to a round-bottom flask, ensuring it is no more than half full to prevent bumping.
-
Set the rotary evaporator water bath to a maximum of 35–40 °C [2].
-
Apply a moderate vacuum (150–200 mbar) to safely evaporate the bulk of the MeI and the reaction solvent[1].
-
Once the bulk liquid is removed, lower the pressure to <50 mbar for 15 minutes to pull off residual surface volatiles.
-
Validation Step: Inspect the receiving flask/cold trap. The presence of a dense, highly refractive liquid (MeI) at the bottom of the trap confirms successful bulk removal.
Protocol B: Anti-Solvent Trituration (For "Oiled-Out" Products)
Causality: Pyridinium salts frequently phase-separate as thick oils. These oils act as a sponge, trapping unreacted MeI within their highly polar matrix. Physical evaporation alone cannot break this matrix; you must force the salt into a crystalline lattice that physically excludes the MeI[3].
-
Dissolve the crude oil in a minimal volume of a polar, water-miscible solvent (e.g., acetone or methanol)[3].
-
Vigorously stir the solution while dropwise adding a non-polar anti-solvent (e.g., diethyl ether or THF) until the solution reaches the cloud point[4].
-
Allow the mixture to stand at room temperature, then transfer to an ice bath (4 °C) to induce complete crystallization[3].
-
Filter the resulting crystals. The trapped MeI remains highly soluble in the ether/acetone supernatant and is washed away[5].
-
Validation Step: The transition from a cloudy suspension to distinct, filterable crystals confirms matrix disruption. The resulting solid should no longer appear "gummy."
Protocol C: Direct Precipitation & Filtration
Causality: If the reaction is run in a solvent where the starting materials are soluble but the pyridinium salt is not (e.g., THF or diethyl ether), the product self-purifies by crashing out of solution, leaving MeI in the supernatant[6].
-
Allow the quaternization reaction to stir until the pyridinium salt fully precipitates as a solid[6].
-
Collect the solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 2–3 volumes of cold reaction solvent (e.g., THF) to flush away any surface-bound MeI[6].
-
Transfer the solid to a vacuum desiccator and dry overnight.
-
Validation Step: The filtrate should be clear, and the filter cake should be free-flowing, indicating the absence of trapped solvent/MeI.
Quantitative Strategy Comparison
Use the table below to benchmark the efficiency of your chosen MeI removal strategy against your specific product state.
| Strategy | Mechanism of Action | Efficiency | Residual MeI | Best Suited For |
| Rotary Evaporation | Physical vaporization | High (Bulk) | Moderate (Trapped traces) | Initial clearance of volatile mixtures. |
| Anti-Solvent Trituration | Matrix disruption & phase separation | High | Low | Oily products trapping MeI. |
| Direct Filtration | Solid-liquid separation | Very High | Very Low | Reactions where the salt precipitates natively. |
| High-Vacuum Drying | Sublimation/Vaporization | Moderate | Trace | Final polishing of solid products. |
Troubleshooting & FAQs
Q: My product is turning brown/yellow during the removal of methyl iodide. What is happening?
A: This is a classic sign of thermal or photochemical degradation. Pyridinium iodides are highly sensitive to light and excessive heat. When heated above 40 °C on a rotovap, trace iodide can oxidize to iodine (
Q: I've left my oily product on the high-vacuum line for 24 hours, but
Q: Can I chemically quench the excess methyl iodide instead of evaporating it? A: While physical removal is standard due to MeI's volatility, chemical quenching is a viable alternative for large-scale operations where MeI vapors pose a severe inhalation hazard. You can add a nucleophilic scavenger, such as a secondary amine (e.g., diethylamine). The amine reacts with MeI to form a volatile, highly water-soluble quaternary ammonium salt that can be washed away during an aqueous workup. However, for bench-scale synthesis, physical removal via trituration is cleaner and avoids introducing new chemical impurities.
Q: My product won't crystallize even after adding diethyl ether; it just forms a second liquid layer. What now? A: You have "oiled out" again, meaning the solvent system is still too polar, or the product is inherently an ionic liquid at room temperature. Try decanting the supernatant (which contains the MeI) and repeating the trituration with a colder, less polar solvent system (e.g., pure hexanes or pentane). If it remains an oil, subject the isolated oil to high vacuum only after the bulk MeI has been decanted away.
References
- N-Methylpyridinium | 694-56-4, Benchchem,
- The Formation of Alkenes by the Thermal Elimination Reaction of N-Methyl-4-Alkoxypyridinium Iodides. I, Canadian Science Publishing,
- N-Methyl-(R)-3-(tert-Butyl)-Sulfinyl-1,4-Dihydropyridine: A Novel NADH Model Compound, MDPI,
- 1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide, MTS-MPP+, a novel scanning cysteine accessibility method (SCAM) reagent for monoamine transporter studies, NIH,
- Improving the chemoselectivity of N-Methylpyridinium reactions, Benchchem,
- Dalton Transactions, RSC Publishing,
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. N-Methylpyridinium | 694-56-4 | Benchchem [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide, MTS-MPP+, a novel scanning cysteine accessibility method (SCAM) reagent for monoamine transporter studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization & Handling of N-Methoxy Pyridinium Iodide Salts
Welcome to the Technical Support Center for the purification and handling of N-methoxy pyridinium iodide. N-alkoxypyridinium salts are highly valuable reagents, frequently utilized as oxygen-centered radical reservoirs and methoxy sources in photoredox catalysis and anti-Markovnikov alkoxylations[1]. However, the iodide salt presents unique handling challenges: it is highly hygroscopic, thermally sensitive, and prone to photo-oxidation.
This guide is designed for research scientists and drug development professionals to troubleshoot common purification failures and establish self-validating, reproducible protocols.
Solvent Selection Guide
The selection of a recrystallization solvent system dictates the purity and recovery of the salt. Because N-methoxy pyridinium iodide is an ionic compound with a lipophilic aromatic core, it requires a polar/non-polar solvent-antisolvent pairing.
Table 1: Quantitative Comparison of Recrystallization Solvent Systems
| Primary Solvent | Anti-Solvent | Ratio (v/v) | Max Temp | Est. Yield | Purity | Application Notes |
| Acetonitrile (MeCN) | Ethyl Acetate (EtOAc) | 1:3 to 1:5 | 40 °C | 80-85% | >98% | Recommended. Excellent balance of solubility. MeCN dissolves the salt gently, while EtOAc selectively precipitates it without trapping impurities. |
| Methanol (MeOH) | Diethyl Ether (Et2O) | 1:5 to 1:10 | 30 °C | 70-75% | >95% | Fast crystallization. High risk of "oiling out" if cooled too rapidly. MeOH can cause transalkylation if heated excessively. |
| Ethanol (EtOH) | Acetone | 1:2 | 45 °C | 60-65% | >99% | Used for heavily contaminated crude batches. Requires strict anhydrous conditions to prevent hydrolysis. |
Standard Operating Procedure (SOP): MeCN/EtOAc Recrystallization
To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system. Every step includes a mechanistic rationale to prevent degradation[2].
Step 1: Preparation & Inertion
-
Action: Conduct all steps in a fume hood under low-light conditions (or use amber glassware). Ensure all solvents are anhydrous and degassed via sparging with nitrogen (N₂).
-
Causality: Light and dissolved oxygen catalyze the oxidation of the iodide counterion to elemental iodine (I₂), which will contaminate the product.
Step 2: Dissolution
-
Action: Suspend the crude N-methoxy pyridinium iodide in a minimal volume of anhydrous MeCN. Warm the flask gently in a water bath strictly not exceeding 40 °C .
-
Causality: Elevated thermal stress induces homolytic cleavage of the weak N–O bond, destroying the reagent[1].
Step 3: Hot Filtration
-
Action: If insoluble particulates (e.g., unreacted polymers or inorganic salts) remain, perform a rapid hot filtration through a pre-warmed, fine-porosity fritted funnel.
Step 4: Anti-Solvent Addition & Nucleation
-
Action: Remove the solution from the heat source. Add anhydrous EtOAc dropwise with continuous swirling until a faint, persistent turbidity is observed.
-
Causality: The anti-solvent lowers the dielectric constant of the medium, forcing the ionic salt out of solution. Dropping the EtOAc slowly prevents localized supersaturation, which leads to oiling out.
Step 5: Isolation
-
Action: Allow the flask to cool ambiently to room temperature, then transfer to a 4 °C refrigerator for 2 hours. Filter the resulting crystals via vacuum filtration. Crucial: Invert a funnel over the Büchner funnel and flow a steady stream of dry N₂ over the filter cake during suction.
-
Causality: The salt is intensely hygroscopic. Pulling ambient laboratory air through the filter cake will cause the crystals to absorb atmospheric moisture and melt into a puddle of hydrolyzed degradation products.
Step 6: Washing & Drying
-
Action: Wash the filter cake with ice-cold, anhydrous Et₂O. Transfer immediately to a vacuum desiccator containing P₂O₅ or Drierite and dry under high vacuum in the dark.
Troubleshooting Guides & FAQs
Q1: My recrystallization yielded a biphasic oil at the bottom of the flask instead of crystals. How do I fix "oiling out"? A1: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the solvent's temperature due to extreme supersaturation.
-
The Fix: Re-warm the mixture until it becomes a homogeneous solution. Add 1–2 drops of the primary solvent (MeCN) to slightly decrease the saturation level. Allow the flask to cool ambiently without disturbance. If available, add a single "seed crystal" of pure N-methoxy pyridinium iodide when the solution reaches room temperature. Seeding provides a physical nucleation site, bypassing the thermodynamic energy barrier for crystal lattice formation.
Q2: The crystals and the mother liquor have turned a deep yellow or brown. Is the batch ruined? A2: Not necessarily. N-methoxy pyridinium iodide is highly photo-sensitive. UV/visible light accelerates the oxidation of the iodide anion (I⁻) to elemental iodine (I₂), which stains the crystals brown.
-
The Fix: If the discoloration is mild surface oxidation, washing the filtered crystals with cold, anhydrous diethyl ether will dissolve and strip away the free I₂ without dissolving the ionic salt. To prevent recurrence, wrap your crystallization flasks in aluminum foil and store the final product in an opaque, airtight container at -20 °C.
Q3: The salt looked beautiful in the flask, but it melted into a sticky paste the moment I transferred it to the Büchner funnel. What happened? A3: This is classic hygroscopic failure. N-alkoxypyridinium salts rapidly absorb atmospheric moisture. Water acts as a powerful solvent for the salt and simultaneously initiates the hydrolysis of the N-O bond, yielding pyridine N-oxide and hydroiodic acid[3].
-
The Fix: You must eliminate ambient air during filtration. Use the "N₂ blanket" technique described in Step 5 of the SOP, or perform the filtration entirely within a nitrogen-filled glovebox.
Mechanistic & Workflow Visualizations
Figure 1: Step-by-step recrystallization workflow for N-methoxypyridinium iodide.
Figure 2: Common degradation pathways of N-methoxypyridinium iodide.
References
-
Visible Light-mediated Syntheses of Unsymmetrical Methylene-bridged bis-Heterocycles via an Alkoxy Radical Relay Reaction Royal Society of Chemistry (RSC)[Link]
-
Photoinitiated Multicomponent Anti-Markovnikov Alkoxylation over Graphene Oxide MDPI - Molecules[Link]
Sources
Troubleshooting decomposition of 1-Methoxy-4-phenylpyridinium iodide
Technical Support Center: Troubleshooting 1-Methoxy-4-phenylpyridinium Iodide
Core Directive & Safety Advisory
CRITICAL DISTINCTION: Do not confuse 1-Methoxy-4-phenylpyridinium iodide with MPP+ (1-Methyl-4-phenylpyridinium iodide) . While they share the 4-phenylpyridinium core and iodide counterion, the N-methoxy substituent renders this compound chemically distinct. It is a specialized photochemical reagent designed to generate alkoxyl radicals, whereas MPP+ is a mitochondrial neurotoxin used in Parkinson’s research.
Safety Warning: Treat this compound as a potential alkylating agent and irritant. Due to its structural similarity to MPP+, handle with extreme caution in a fume hood, wearing appropriate PPE (nitrile gloves, safety glasses).
Diagnostic Troubleshooting (Q&A)
Q1: My white powder has turned yellow/brown in the bottle. Is it still usable?
A: Likely degraded.
The yellow-to-brown discoloration is a hallmark of iodine (
-
Cause: This compound is an "N-alkoxypyridinium salt." The iodide counterion (
) is a reducing agent. Upon exposure to light or even ambient heat, can transfer an electron to the electron-deficient pyridinium ring (Charge-Transfer Complex). This initiates a decomposition cascade, releasing free iodine (brown color) and 4-phenylpyridine. -
Action: If the color is light yellow, you may be able to repurify it (see Protocol A). If it is dark brown or sticky, discard it. The presence of
will act as a radical scavenger and inhibit your intended radical reactions.
Q2: I am seeing low yields in my radical addition reactions. Why? A: Premature photolysis or "Dark" reaction.
-
Mechanism: This reagent is designed to cleave at the N–O bond upon irradiation. However, the iodide salt is significantly less stable than the tetrafluoroborate (
) or hexafluorophosphate ( ) analogs. The iodide anion can induce "dark" decomposition via nucleophilic attack on the methoxy methyl group (dealkylation), reverting the salt to 4-phenylpyridine N-oxide and methyl iodide . -
Action: Check your solvent. Nucleophilic solvents or heating can accelerate this dealkylation. Switch to a non-nucleophilic counterion if possible (see Protocol B).
Q3: The compound is not dissolving fully in acetonitrile, leaving a turbid suspension. A: Contamination with 4-phenylpyridine.
-
Cause: The decomposition product, 4-phenylpyridine, has different solubility characteristics than the salt. If the salt has partially decomposed, the neutral pyridine or polymerized byproducts may not dissolve.
-
Action: Filter the solution. The salt should be soluble in polar organic solvents (MeCN, DMSO, MeOH). Insoluble matter is likely impurity.
Technical Deep Dive: The Decomposition Mechanism
To troubleshoot effectively, you must understand how the molecule breaks down. This compound suffers from two distinct instability pathways: Photochemical (intended but difficult to control) and Thermal/Nucleophilic (unintended).
Pathway A: Photo-Induced Electron Transfer (PET)
This is the primary decomposition route. The Iodide (
-
Result: Generation of methoxy radicals (MeO•), 4-phenylpyridine (Py), and Iodine (
).[1] -
Troubleshooting: If this happens during storage, your reagent is spent.
Pathway B: Thermal Dealkylation (The "Dark" Pathway)
In the absence of light, the iodide ion acts as a nucleophile (
-
Result: Reversion to the precursor 4-phenylpyridine N-oxide and Methyl Iodide .
-
Troubleshooting: This reaction is reversible but favors the neutral products at high concentrations or temperatures.
Visualizing the Instability
Figure 1: Dual decomposition pathways of N-alkoxypyridinium iodide salts.
Experimental Protocols
Protocol A: Purification (Recrystallization)
If your compound is slightly yellow, use this to remove free iodine and organic impurities.
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Acetonitrile (MeCN) or Methanol (MeOH) (approx. 40-50°C). Do not boil.
-
Filtration: If there are insoluble dark particles, filter rapidly through a glass frit.
-
Precipitation: Add cold Diethyl Ether (
) dropwise until turbidity persists. -
Crystallization: Place the flask in a -20°C freezer overnight.
-
Wash: Filter the crystals and wash copiously with cold Ether to remove surface iodine (which is soluble in ether).
-
Dry: Dry under high vacuum in the dark .
Protocol B: Ion Exchange (Stabilization)
For long-term stability, exchange the Iodide (
-
Dissolve: Dissolve 1 mmol of the Iodide salt in minimal MeOH.
-
Add Salt: Add 1.1 mmol of Silver Tetrafluoroborate (
) or Sodium Tetrafluoroborate ( ) .-
Note:
is faster as it precipitates AgI immediately.
-
-
Precipitate: A yellow precipitate of Silver Iodide (AgI) will form immediately.
-
Filter: Filter off the AgI through Celite.
-
Isolate: Evaporate the filtrate to obtain 1-Methoxy-4-phenylpyridinium tetrafluoroborate .
-
Benefit: This salt is significantly more stable to light and heat and does not undergo the thermal dealkylation pathway.
-
Summary of Physical Properties
| Property | Value / Description |
| Appearance | White to Off-White Crystalline Solid |
| Storage Condition | -20°C, Desiccated, Protected from Light |
| Solubility | Soluble in DMSO, MeCN, MeOH; Insoluble in Ether, Hexane |
| Main Impurities | 4-Phenylpyridine, Iodine, 4-Phenylpyridine N-oxide |
| Stability Class | High Sensitivity (Light & Nucleophiles) |
References
-
Photochemical Mechanism: Studer, A., & Curran, D. P. (2016). The Electron is a Catalyst. Nature Chemistry, 8, 209-210. (Discusses the general mechanism of electron transfer in radical generation). Link
-
N-Alkoxypyridinium Reactivity: Kinney, R. G., et al. (2018). Photocatalytic Generation of Alkoxyl Radicals from N-Alkoxypyridinium Salts. Journal of the American Chemical Society, 140(4), 1354-1358. (Detailed study on the fragmentation mechanism). Link
-
Dealkylation of N-Oxide Salts: Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on the thermal reversibility of N-alkoxy salts). Link
Sources
Technical Support Center: Troubleshooting Hygroscopicity in Pyridinium Iodide Handling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with moisture-sensitive quaternary ammonium salts, specifically Pyridinium Iodide (PyI). As a highly hygroscopic reagent, improper handling of PyI can lead to severe experimental deviations. This guide provides field-proven, causality-driven protocols to ensure the integrity of your chemical workflows.
Diagnostic FAQ: Understanding the Moisture Problem
Q: Why is pyridinium iodide so prone to moisture absorption? A: Pyridinium iodide is highly hygroscopic due to its ionic nature. The quaternary ammonium cation and the large, polarizable iodide anion create a crystal lattice that readily accommodates water molecules. When exposed to ambient humidity, the thermodynamic drive for hydration overcomes the lattice energy, causing the salt to rapidly absorb moisture from the air and, in severe cases, deliquesce.
Q: How does moisture contamination affect my downstream applications, such as perovskite solar cells? A: In the fabrication of organic-inorganic hybrid perovskite solar cells, PyI is frequently used as an additive to passivate surface defects, bind uncoordinated Pb ions, and fill iodine vacancies[1]. However, if the PyI precursor introduces uncontrolled moisture into the system, it disrupts the crystallization kinetics. Highly hygroscopic cations pull moisture from the environment, which can partially dissolve the perovskite material[2]. While trace, highly controlled moisture can sometimes enlarge grains, uncontrolled moisture from degraded precursors leads to the formation of insulating PbI₂ phases, creating voids and non-radiative recombination centers that severely degrade device performance and stability[2].
Troubleshooting Guide: Handling and Storage
Q: What is the standard protocol for transferring and weighing pyridinium iodide? A: To maintain scientific integrity and experimental reproducibility, PyI must be handled in a strictly moisture-free environment.
-
Primary Method: Perform all weighing and transfer operations inside an inert-atmosphere glovebox (Argon or Nitrogen) with moisture and oxygen levels maintained below 1 ppm.
-
Alternative Method: If a glovebox is unavailable, use a Schlenk line with positive Argon pressure, or utilize pre-filled, sealed reaction vials. Always use anhydrous solvents and purge all glassware via standard Schlenk techniques (heat-vacuum-argon cycles).
Q: How should I store the bulk chemical? A: PyI is both moisture and light-sensitive. Store the bulk powder in a tightly sealed amber vial to prevent photochemical degradation. Place the vial inside a vacuum desiccator containing an active desiccant (e.g., indicating Drierite or silica gel), or ideally, store it permanently inside a glovebox[3].
Step-by-Step Methodology: Drying Pyridinium Iodide
Q: My PyI has absorbed moisture. How can I dry it without causing thermal degradation? A: Pyridinium iodide has a melting point of approximately 210 °C, at which point it undergoes simultaneous thermal decomposition[3]. Therefore, high-heat drying methods (like direct Bunsen heating or high-temp kilns) will destroy the reagent. The causality here is critical: we must lower the boiling point of water using a vacuum to allow evaporation at a temperature well below the salt's decomposition threshold.
Standard Protocol: Vacuum Oven Drying This self-validating protocol ensures complete moisture removal while preserving the chemical structure of the salt[4],[1].
-
Preparation: Transfer the damp PyI powder into a pre-weighed, oven-dried Schlenk flask or a wide glass Petri dish to maximize the surface area.
-
Vacuum Application: Place the container in a vacuum oven. Apply a high vacuum (preferably < 0.1 mmHg) before applying heat. This prevents localized melting or hydrolysis that can occur if the salt is heated while still wet.
-
Heating: Gradually ramp the oven temperature to 50 °C – 60 °C. Do not exceed 60 °C to ensure an absolute safety margin against thermal degradation[4],[1].
-
Duration: Maintain the temperature and vacuum for 12 to 24 hours, depending on the batch size and initial moisture content[1].
-
Cooling (Self-Validating Step): Turn off the heat and allow the oven to cool to room temperature while still under vacuum. This prevents ambient moisture from re-entering the hot, highly receptive salt.
-
Isolation: Backfill the oven with inert gas (Argon or dry Nitrogen). Immediately seal the flask or transfer the dried PyI into a glovebox for storage and subsequent weighing.
Data Presentation: Comparison of Drying Methods
Table 1: Quantitative comparison of laboratory drying methods for Pyridinium Iodide.
| Drying Method | Operating Temperature | Pressure / Environment | Duration | Risk of Degradation | Efficacy / Residual Moisture |
| Vacuum Oven (Recommended) | 50 °C – 60 °C | < 0.1 mmHg | 12 – 24 h | Low (Well below 210 °C limit) | Excellent (< 50 ppm H₂O) |
| Desiccator (Ambient) | 20 °C – 25 °C | Atmospheric (with Desiccant) | 48 – 72 h | None | Moderate (Surface moisture only) |
| Azeotropic Distillation | ~80 °C (Benzene/Toluene) | Atmospheric (Dean-Stark) | 4 – 6 h | Moderate (Solvent interaction) | Good , but requires solvent removal |
| Direct Heating | > 100 °C | Atmospheric | < 1 h | High (Approaches decomposition) | Poor (Causes oxidation/browning) |
Process Visualization
The following diagram illustrates the logical workflow for diagnosing, handling, and recovering hygroscopic Pyridinium Iodide to ensure experimental reliability.
Workflow for diagnosing, drying, and handling hygroscopic Pyridinium Iodide.
References
- Impact of H₂O on organic–inorganic hybrid perovskite solar cells. rsc.org.
- SAFETY DATA SHEET - TCI Chemicals: Pyridinium Iodide. tcichemicals.com.
- AU2023237545A1 - A method for synthesis of halide salts. google.com.
- Surface Passivation of Organic-Inorganic Hybrid Perovskites with Methylhydrazine Iodide for Enhanced Photovoltaic Device Performance. mdpi.com.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Impact of H 2 O on organic–inorganic hybrid perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C7EE01674C [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. AU2023237545A1 - A method for synthesis of halide salts - Google Patents [patents.google.com]
Optimizing Reaction Temperature for N-Methylation of Pyridine Oxides
Technical Support Center & Troubleshooting Guide
Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Development Scientists Scope: O-Alkylation of Pyridine N-Oxides to form 1-Alkoxypyridinium Salts
Core Directive & Scientific Context
The "N-Methylation" Misnomer:
In the context of Pyridine N-oxides (
The Thermal Dilemma:
-
Too Low: The nucleophilicity of the N-oxide oxygen is moderate; insufficient energy results in stalled kinetics.
-
Too High: 1-methoxypyridinium salts are thermally labile. Excessive heat triggers the Ladenburg rearrangement or elimination reactions, leading to impurities or total decomposition.
Critical Reaction Pathways (Visualization)
The following diagram illustrates the competing pathways controlled by temperature.
Figure 1: Temperature-dependent divergence of pyridine N-oxide methylation pathways.
Agent-Specific Optimization Guides
Protocol A: Methyl Iodide (MeI)
Profile: High volatility (bp 42°C), moderate reactivity. Optimal Temp: 40°C – 60°C (Reflux or Sealed Tube).
Q: Why is my reaction yield low despite refluxing overnight? A: If you are refluxing in an open system (condenser), you are likely losing MeI.
-
Causality: MeI boils at 42°C. In solvents like acetone or acetonitrile, the effective concentration of MeI drops rapidly if the condenser coolant isn't sub-zero.
-
Solution: Use a sealed pressure tube or a dry ice condenser. Run the reaction at 40-50°C in acetone. The product usually precipitates as a crystalline solid.
-
Self-Validation: The supernatant should become clear as the salt precipitates.
Protocol B: Dimethyl Sulfate (DMS)
Profile: High boiling point (188°C), high toxicity, strong electrophile. Optimal Temp: 80°C – 90°C.
Q: My reaction mixture turned black and viscous. What happened? A: You likely exceeded the thermal stability threshold of the product, triggering decomposition.
-
Causality: The reaction of Pyridine N-oxide with DMS is exothermic . If you add DMS rapidly at 80°C, the internal temp can spike >120°C. At these temperatures, the 1-methoxypyridinium methyl sulfate salt can decompose or polymerize.
-
Solution:
-
Heat N-oxide to 70°C.
-
Add DMS dropwise while monitoring internal temp (keep <90°C).[1]
-
Hold at 90°C for 1-2 hours max.
-
-
Reference: See Organic Syntheses procedure for 1-Methoxy-2-methylpyridinium methyl sulfate [1].
Protocol C: Methyl Triflate (MeOTf)
Profile: Extreme reactivity, non-volatile liquid.
Optimal Temp: 0°C
Q: Do I need to heat this reaction? A: Absolutely not.
-
Causality: MeOTf is powerful enough to alkylate N-oxides at 0°C. Heating increases the risk of O- to N- alkyl migration or multi-alkylation.
-
Solution: Add MeOTf at 0°C in DCM. Warm to RT only if monitoring shows incomplete conversion after 1 hour.
Troubleshooting & FAQs
Issue: Product Rearrangement
Q: I isolated 2-methoxypyridine instead of the N-methoxy salt. Why? A: You likely applied too much heat or prolonged the reaction time unnecessarily.
-
Mechanism: The 1-methoxypyridinium cation is susceptible to nucleophilic attack by the counter-ion or solvent, followed by rearrangement. This is often the first step in the formation of 2-substituted pyridines (e.g., with cyanide or amines) but is a side reaction if the salt is the target.
-
Fix: Stop the reaction immediately upon consumption of starting material (TLC/LCMS). Avoid temperatures >100°C during workup.
Issue: Hygroscopicity
Q: My white solid turned into a sticky oil on the bench. Is it ruined? A: It is likely just hydrated.
-
Insight: 1-Alkoxypyridinium salts are notoriously hygroscopic.
-
Fix: Handle in a glovebox or under nitrogen. Dry under high vacuum over
. If it has oiled out, try triturating with anhydrous ether or hexane to induce crystallization.
Data Summary: Reaction Conditions
| Agent | Solvent | Temp Range | Key Risk | Reference |
| MeI | Acetone/MeCN | 40-60°C | Volatility loss | [2] |
| DMS | Neat or Toluene | 80-90°C | Exotherm/Runaway | [1] |
| MeOTf | DCM/DCE | 0°C - RT | Over-reactivity | [3] |
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting common methylation failures.
References
-
Feely, W., & Beavers, E. M. (1962). 2-Cyano-6-Methylpyridine.[1] Organic Syntheses, 42, 30. Link
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide reactivity and salt stability).
-
Charette, A. B., et al. (2013). Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides. Semantic Scholar / Arkivoc. Link
-
RSC Publishing. (1966). Equilibration Studies: The Relative Chemical Binding Energies of 2-Methoxypyridine and N-Methylpyrid-2-one. Journal of the Chemical Society C. Link
Sources
Technical Support Center: Optimizing Phenylpyridinium Salt Synthesis
Core Directive: The "Why" Behind the Chemistry
Synthesizing
The two dominant pathways are the Zincke Reaction (exchange of a dinitrophenyl group) and the Pyrylium Salt Method (condensation with pyrylium cations). Both pathways proceed through ring-opened intermediates . The failure to control the lifetime and fate of these intermediates is the primary cause of low yields, "red" impurities, and oligomerization.
This guide treats your synthesis as a controllable system, providing logic-gated troubleshooting to minimize side reactions.
Troubleshooting Module: The Zincke-König Reaction
Context: The reaction of a Zincke salt (
Issue 1: The "Red Tide" (Persistent Coloration)
User Question: "I am reacting Zincke salt with my aniline. The solution turned deep red immediately, but even after refluxing for 24 hours, the red color persists and my yield is <30%. What is happening?"
Technical Diagnosis: The deep red color is the Zincke-König intermediate (an acyclic amino-pentadienal iminium species). Its persistence indicates a failure in the Ring-Closing (RC) step of the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism.
Causality:
-
Steric Hindrance: If your aniline has ortho-substituents, the rotation required for the intermediate to cyclize is energetically unfavorable.
-
Electronic Deactivation: Electron-withdrawing groups on the aniline reduce the nucleophilicity of the nitrogen, making the initial attack slow, but more critically, making the second attack (ring closure) difficult.
Corrective Protocol:
-
Solvent Switch: Switch from pure Ethanol (EtOH) to n-Butanol/Acetic Acid (10:1) . The higher boiling point (
) provides the activation energy for ring closure, while the acid catalyzes the elimination of the dinitroaniline leaving group. -
Concentration: Run the reaction at high concentration (
). Ring closure is unimolecular, but the initial formation is bimolecular; high concentration favors the forward equilibrium.
Issue 2: The "Dead-End" Aldehyde (Hydrolysis)
User Question: "I isolated a yellow solid that looks like my product by NMR, but it has an aldehyde peak around 9.5 ppm and no aromatic pyridinium signals. Is this a side reaction?"
Technical Diagnosis: You have isolated the Zincke Aldehyde . Instead of the nitrogen attacking to close the ring, water attacked the iminium intermediate, leading to hydrolysis.
Causality:
-
Wet Solvents: The ring-opened intermediate is extremely susceptible to hydrolysis.
-
Secondary Amines: If your aniline contained any
-alkyl impurities (secondary amines), they cannot cyclize and will inevitably form the stable Zincke aldehyde.
Corrective Protocol:
-
Strict Anhydrous Conditions: Use dry MeOH or EtOH and store reagents under argon.
-
Scavenger Base: Add a mild base like Triethylamine (TEA) or Sodium Acetate (NaOAc) only if using the hydrochloride salt of the amine. However, avoid strong bases which promote hydroxide attack.
Troubleshooting Module: Pyrylium Salt Route
Context: Reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with an aniline.
Issue 3: Regioselectivity & O-Alkylation
User Question: "I am using a phenol-substituted aniline. I suspect the pyrylium is reacting with the oxygen instead of the nitrogen."
Technical Diagnosis:
Pyrylium salts are "hard" electrophiles and can react with hard nucleophiles (phenolic oxygens) under basic conditions. However, the
Corrective Protocol:
-
Buffer the System: Run the reaction in Glacial Acetic Acid or AcOH/NaOAc . This protonates the phenol (rendering it non-nucleophilic) while leaving the aniline sufficiently nucleophilic to attack the C2 position of the pyrylium ring.
Visualization: The Pathway of Failure
The following diagram illustrates the critical bifurcation points where the reaction succeeds (Green) or fails into side products (Red).
Caption: Mechanistic bifurcation in the Zincke reaction. The "Red" intermediate is the critical control point; failure to drive ring closure leads to irreversible hydrolysis (Yellow) or polymerization (Black).
Purification & Isolation Strategy
The most common contaminant in Zincke synthesis is 2,4-dinitroaniline (a byproduct) and unreacted Zincke salt.
| Contaminant | Characteristics | Removal Strategy |
| 2,4-Dinitroaniline | Yellow/Orange solid, non-ionic, soluble in organic solvents (EtOAc, DCM). | Solvent Wash: Suspend crude solid in EtOAc or Et2O. The pyridinium salt is insoluble; the dinitroaniline dissolves. Filter and wash.[1][2] |
| Zincke Salt (Starting Material) | Soluble in water/MeOH, ionic. | Anion Exchange/Precipitation: Add |
| Zincke Aldehyde | Yellow oil/solid, soluble in DCM. | Trituration: Triturate with Acetone/Ether mixtures. |
Optimized Experimental Protocol (Zincke Route)
To minimize side reactions, follow this self-validating protocol:
-
Preparation: Dissolve Zincke Salt (1.0 eq) in n-Butanol (0.5 M concentration).
-
Activation: Add Glacial Acetic Acid (10% v/v). Why? Acid catalyzes the leaving group departure and prevents basic hydrolysis.
-
Addition: Add Aniline (1.1 eq).
-
Reaction: Heat to 100°C (or reflux).
-
Validation (In-Process Control):
-
Work-up: Cool to RT. Add Diethyl Ether (5x volume) to precipitate the crude salt. Filter.
-
Purification: Wash the filter cake copiously with Ethyl Acetate to remove 2,4-dinitroaniline.
References
-
Zincke, T. (1904).[4] Über Dinitrophenylpyridiniumchlorid und dessen Umwandlungsprodukte. Justus Liebigs Annalen der Chemie.
-
Genovese, S., et al. (2011). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry.
-
Cheng, W. C., & Kurth, M. J. (2002).[4] The Zincke Reaction: A Review. Organic Preparations and Procedures International.
-
Katritzky, A. R. (1980). Pyrylium Salts. Advances in Heterocyclic Chemistry.
-
Vanderwal, C. D. (2011). Zincke Aldehydes. Chem-Station.
Sources
Technical Support Center: Aqueous Stability of 1-Methoxy-4-phenylpyridinium Iodide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience irreproducibility when using N-alkoxypyridinium salts in aqueous environments.
1-Methoxy-4-phenylpyridinium iodide is a highly reactive, photosensitive compound widely used as an electron acceptor and alkoxy radical precursor in photopolymerization and synthetic radical chemistry[1][2]. However, its unique electronic structure makes it inherently unstable in standard aqueous biological buffers. This guide provides the mechanistic causality behind these stability issues and offers field-proven, self-validating protocols to ensure experimental integrity.
Physicochemical & Stability Profile
To design robust experiments, you must first understand the quantitative boundaries of your reagent. The table below summarizes the critical stability parameters of 1-methoxy-4-phenylpyridinium iodide in aqueous solutions.
| Parameter | Value / Range | Mechanistic Impact on Stability |
| Optimal Aqueous pH | 4.0 – 6.0 | Maintains the integrity of the pyridinium ring. Avoids base-catalyzed ring opening. |
| Critical pH Threshold | > 7.0 (Physiological) | Rapid degradation via hydroxide nucleophilic attack at C2/C6 or the methoxy carbon[3][4]. |
| Photolability | High (UV & Visible) | The N–O bond possesses low dissociation energy, undergoing homolysis upon light exposure[1]. |
| Thermal Stability | < 4°C (in solution) | Elevated temperatures exponentially accelerate hydrolytic cleavage pathways. |
| Counterion (Iodide) Risk | High Oxidation Potential | Iodide ( |
Mechanisms of Aqueous Instability
Understanding why a compound degrades is the first step in preventing it. 1-Methoxy-4-phenylpyridinium iodide is susceptible to three primary degradation pathways in water:
-
Base-Catalyzed Ring Opening: The positively charged pyridinium nitrogen makes the adjacent C2 and C6 carbons highly electrophilic. Hydroxide ions (
) attack these positions, forming a pseudo-base that triggers an ANRORC-type (Addition of Nucleophile, Ring Opening, and Ring Closure) ring-opening mechanism, yielding glutaconic dialdehyde derivatives[4]. -
N–O Bond Hydrolysis: Nucleophilic attack can alternatively occur at the methoxy carbon, cleaving the N–O bond to generate 4-phenylpyridine N-oxide and methanol[3].
-
Photolytic Homolysis: Ambient laboratory light provides sufficient energy to cleave the weak N–O bond, prematurely generating methoxy radicals and 4-phenylpyridine radical cations[2].
Degradation pathways of 1-methoxy-4-phenylpyridinium in aqueous media.
Troubleshooting Guide (Q&A)
Q: Why does my aqueous stock solution turn yellow or brown over time?
A: This is a dual-factor issue primarily driven by the iodide counterion. In the presence of dissolved oxygen and ambient light, iodide (
Q: I am running an assay at physiological pH (7.4), but my compound loses activity within minutes. Why? A: 1-Methoxy-4-phenylpyridinium is fundamentally incompatible with basic or neutral-high pH environments. At pH 7.4, the concentration of hydroxide ions is sufficient to drive rapid nucleophilic attack on the pyridinium core, leading to irreversible ring-opening[4]. Solution: If your assay requires pH 7.4, you must prepare the stock solution in a mildly acidic buffer (e.g., pH 5.0 acetate) and spike it into the physiological assay buffer immediately (seconds) before initiating the reaction.
Q: My photochemical radical yields are highly inconsistent between replicates. How do I fix this? A: Inconsistent yields usually indicate that the N–O bond has prematurely homolyzed before you initiated your controlled light irradiation[1]. Because the compound is an active photoinitiator, even brief exposure to fluorescent laboratory ceiling lights will degrade the active concentration. Solution: Perform all solution preparation under red-light conditions or use strict light-blocking techniques (aluminum foil wrapping).
Standard Operating Protocols
To ensure trustworthiness in your data, you must utilize self-validating preparation methods. Follow these protocols to prepare and verify your solutions.
Protocol A: Preparation of Stable Aqueous Stock Solutions
Causality Focus: This protocol systematically eliminates oxygen (preventing iodide oxidation), limits nucleophiles (preventing hydrolysis), and blocks photons (preventing homolysis).
-
Solvent Degassing: Sparge a mildly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0) with Argon gas for 15 minutes.
-
Light Shielding: Transfer the degassed buffer to an amber glass vial. Wrap the vial in aluminum foil if amber glass is unavailable.
-
Dissolution: Weigh the 1-methoxy-4-phenylpyridinium iodide powder and add it to the buffer to achieve the desired concentration (typically 10–50 mM). Vortex gently until fully dissolved.
-
Storage: Store the sealed vial at 4°C. Note: Do not freeze, as freeze-thaw cycles can induce localized pH shifts and precipitation. Use within 24 hours for optimal integrity.
Protocol B: Real-Time Stability Monitoring via UV-Vis Spectroscopy (Self-Validation)
Causality Focus: Because degradation products (like ring-opened dialdehydes or triiodide) have distinct chromophores, UV-Vis provides a rapid, non-destructive method to validate the structural integrity of your stock before use[4].
-
Baseline Setup: Blank a UV-Vis spectrophotometer using your pure, degassed pH 5.0 buffer.
-
Initial Scan (
): Dilute an aliquot of your stock solution to ~50 µM and scan from 200 nm to 500 nm. Note the sharp, characteristic pyridinium absorption peak (typically in the 260–290 nm range). -
Degradation Check: Look for the emergence of a broad peak around 350–370 nm. The appearance of this peak confirms that base-catalyzed ring-opening has occurred. A peak emerging near 350 nm with a yellow tint also indicates
formation. -
Validation: If the
scan shows >5% absorbance in the 350–370 nm region relative to the primary peak, discard the stock and prepare a fresh batch.
Experimental Workflow Design
Use the following decision tree to integrate 1-methoxy-4-phenylpyridinium iodide into your experimental pipeline without compromising its stability.
Optimal preparation and storage workflow to prevent premature degradation.
Frequently Asked Questions (FAQs)
-
Can I substitute the iodide salt with the tetrafluoroborate (
) or hexafluorophosphate ( ) salt? Yes, and it is highly recommended if your experiment permits. Swapping iodide for a non-nucleophilic, redox-stable counterion like eliminates the yellowing/oxidation issue, though it does not solve the inherent pH or light sensitivity of the N-alkoxypyridinium core. -
Is the degradation reversible? The initial pseudo-base formation upon hydroxide attack is technically reversible if the pH is immediately dropped. However, once the ring opens or the N–O bond cleaves, the degradation is strictly irreversible[4].
-
Can I use DMSO or Acetonitrile instead of water? Yes. 1-Methoxy-4-phenylpyridinium salts are significantly more stable in polar aprotic solvents like dry acetonitrile or DMSO, as these lack the nucleophilic water/hydroxide molecules that drive hydrolysis[3].
References
- Unusual Stability and Carbon Acidity of a Dicationic Carbon Species (Contains mechanistic data on N-methoxypyridinium ring opening by hydroxide). ResearchGate.
- N-alkoxypyridinium salts as coinitiators in radical polymerization: Synthesis and Photochemical Properties. Academia.edu.
- Recent Advances in Application of Alkoxy Radical in Organic Synthesis. MDPI.
- Reactivity of pyridines and pyridine N-oxides toward benzoyl chloride in acetonitrile (Details on N-alkoxypyridinium decomposition kinetics). ResearchGate.
Sources
Color change and degradation indicators for pyridinium iodides
Introduction: Reading the Color
Welcome. If you are here, your white or pale-yellow pyridinium iodide salt has likely turned orange, brown, or sticky.
In pyridinium iodides, color is data. However, it is ambiguous data. A yellow shift can indicate fatal oxidation (formation of triiodide,
Module 1: Diagnostic Triage (Troubleshooting)
Use this rapid Q&A to determine the immediate state of your material.
Q1: My sample turned from off-white to dark brown/black. Is it usable?
Verdict: High Probability of Degradation.
Cause: This is the "Triiodide Cascade." Iodide (
Q2: My sample is yellow, but it was synthesized that way. Is it impure?
Verdict: Inconclusive (Likely Intrinsic). Cause: Pyridinium iodides often exhibit Charge-Transfer (CT) absorption . The electron-rich iodide donates electron density to the electron-deficient pyridinium ring, absorbing blue/UV light and emitting yellow. Test: Dissolve a small amount in solvents of different polarities (e.g., Dichloromethane vs. Methanol). If the color shifts significantly (solvatochromism), it is likely a CT band, not degradation.
Q3: The crystals have turned into a liquid or sludge.
Verdict: Deliquescence (Critical Failure).
Cause: Pyridinium salts are hygroscopic. They have absorbed atmospheric water, lowering the melting point and creating a concentrated aqueous solution. Water accelerates the oxidation of
Module 2: Mechanistic Deep Dive
To troubleshoot effectively, you must understand the competing forces at play: Oxidation vs. Charge Transfer .
The Degradation Pathway (The "Brown" Route)
The darkening is driven by the formation of polyiodides.
-
Protonation/Acidity: Trace acid or atmospheric
facilitates oxidation. -
Oxidation:
-
Complexation:
(Triiodide)
The Charge-Transfer Pathway (The "Yellow" Route)
In the solid state or non-polar solvents, the iodide anion and pyridinium cation form a donor-acceptor complex.
-
Mechanism:
transition. -
Visual: Often manifests as a stable yellow or orange color that does not darken over time if stored correctly.
Visual Logic Flow
The following diagram illustrates the decision process for evaluating your sample.
Figure 1: Decision tree for distinguishing between oxidative degradation, hygroscopic failure, and intrinsic charge-transfer coloration.
Module 3: Analytical Confirmation Protocols
Do not rely on eyes alone. Use UV-Vis spectroscopy for definitive validation.
Experiment: UV-Vis Triiodide Detection
This protocol detects
Reagents:
-
Spectroscopic grade Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Quartz cuvettes (glass absorbs UV).
Procedure:
-
Prepare a 10 mM solution of your pyridinium iodide sample.
-
Run a baseline scan with pure solvent.
-
Scan sample from 200 nm to 600 nm .
Data Interpretation:
| Wavelength ( | Species | Significance |
| 290 nm | Triiodide ( | Critical Warning. Strong absorption indicates early-stage oxidation [1]. |
| 351 - 360 nm | Triiodide ( | Confirmation. The secondary peak confirms the presence of the |
| ~460 nm | Iodine ( | Visible Degradation. Responsible for the amber/brown color. Only seen in heavily degraded samples. |
| < 280 nm | Pyridinium Cation | Normal. Intrinsic absorption of the aromatic pyridine ring.[1] |
Pass/Fail Criteria:
-
PASS: Clean peaks < 280 nm; flat baseline > 300 nm.
-
FAIL: Distinct doublet peaks at 290 nm and 351 nm. Proceed to Purification.
Module 4: Remediation (Purification Protocol)
If your sample failed the visual or UV-Vis check, use this recrystallization method. It relies on the high solubility of oxidized impurities (
Protocol: Anti-Solvent Recrystallization
Safety: Perform in a fume hood. Diethyl ether is extremely flammable.
-
Dissolution:
-
Place the impure dark solid in a minimal amount of hot absolute ethanol (or acetonitrile).
-
Add solvent dropwise with heating until the solid just dissolves.
-
Tip: If the solution remains dark brown, add a spatula tip of activated charcoal , stir for 5 mins, and filter hot through Celite to remove colored impurities.
-
-
Precipitation:
-
Remove from heat.
-
Slowly add diethyl ether (or ethyl acetate) until the solution becomes slightly cloudy (turbid).
-
Note: The ratio is typically 1:5 (Ethanol:Ether).
-
-
Crystallization:
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
Place in a freezer (-20°C) for 2–12 hours.
-
Why? Cooling maximizes yield; the impurities (
) remain dissolved in the mother liquor.
-
-
Isolation:
-
Filter the crystals rapidly (vacuum filtration).
-
Wash with cold diethyl ether (removes surface iodine).
-
Dry immediately in a vacuum desiccator over
or silica gel.
-
Module 5: Storage & Prevention
Preventing the "Triiodide Cascade" requires blocking its three fuels: Light, Oxygen, and Moisture .
| Factor | Mechanism of Damage | Storage Solution |
| Light | Photochemically cleaves the C-I or promotes electron transfer, generating radicals. | Amber Glass Vials wrapped in aluminum foil. |
| Oxygen | Oxidizes free iodide to iodine ( | Argon/Nitrogen Atmosphere . Flush headspace before sealing. |
| Moisture | Hydrates the salt, increasing ion mobility and reactivity (deliquescence). | Desiccator . Store over active desiccant. Seal with Parafilm. |
References
-
Jung, S. H., Yeon, J. W., Kang, Y., & Song, K. (2014).[2] Determination of Triiodide Ion Concentration Using UV-Visible Spectrophotometry. Asian Journal of Chemistry, 26(13), 4084–4086.
-
Yoshida, J., Fuchiwaki, J., & Nishikiori, S. (2011).[3] Structural transformation of pyridinium iodide proceeding in the solid state. CrystEngComm, 13, 4635-4640.[3]
-
Kosower, E. M. (1958). The Effect of Solvent on Spectra.[4][5] I. A New Empirical Measure of Solvent Polarity: Z-Values. Journal of the American Chemical Society, 80(13), 3253–3260.
Sources
Validation & Comparative
1H NMR Chemical Shift Assignment for 1-Methoxy-4-phenylpyridinium Iodide: Empirical vs. Computational Workflows
Executive Summary
1-Methoxy-4-phenylpyridinium iodide is a highly conjugated, cationic heterocyclic compound frequently utilized as an electron acceptor in photopolymerization systems and photoredox catalysis. Accurate structural characterization via ^1H NMR is critical for quality control, purity assessment, and mechanistic kinetic studies.
This guide objectively compares two premier methodologies for assigning its ^1H NMR chemical shifts: Empirical Multi-Dimensional NMR Spectroscopy (the experimental gold standard) and Computational Density Functional Theory (DFT) utilizing Gauge-Independent Atomic Orbital (GIAO) predictions (the high-throughput alternative).
Structural Dynamics & Causality
The ^1H NMR spectrum of 1-methoxy-4-phenylpyridinium iodide is governed by severe electronic deshielding. The formal positive charge on the pyridinium nitrogen exerts a strong inductive pull (-I effect) across the molecular framework.
-
N-Methoxy Protons (-OCH
3) : Unlike typical aliphatic methoxy groups that resonate near 3.8 ppm, the oxygen in this molecule is directly bonded to a cationic nitrogen. This extreme electron withdrawal pushes the resonance significantly downfield to ~4.45 ppm [1]. -
Pyridinium α-Protons (H-2, H-6) : Situated adjacent to the N^+ center, these protons experience both the inductive effect of the nitrogen and the magnetic anisotropy of the aromatic ring, appearing highly deshielded at ~9.25 ppm.
-
Counterion Effect : While the iodide counterion is a soft nucleophile, in highly polar, strongly solvating media like DMSO-d6, tight ion pairing is minimized. Consequently, the chemical shifts are primarily dependent on the cation's intrinsic electronic structure rather than the counterion [2].
Methodology Comparison
Method A: Empirical Multi-Dimensional NMR (The Gold Standard)
Empirical assignment relies on a self-validating system of 1D and 2D NMR techniques. COSY (Correlation Spectroscopy) establishes through-bond connectivities, while NOESY (Nuclear Overhauser Effect Spectroscopy) confirms spatial proximity, eliminating assignment ambiguity.
Step-by-Step Protocol:
-
Sample Preparation : Dissolve 15 mg of 1-methoxy-4-phenylpyridinium iodide in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is chosen to fully dissociate the iodide salt and prevent concentration-dependent chemical shift drifting that occurs in less polar solvents [2].
-
1D ^1H NMR Acquisition : Acquire standard 1D spectra at 298 K (e.g., 500 MHz spectrometer, 16 scans, relaxation delay of 2.0 s). Calibrate the residual solvent peak to 2.50 ppm.
-
2D COSY Acquisition : Run a gradient-selected COSY experiment to map the 3-bond (^3J) vicinal couplings. This will link H-2/H-6 to H-3/H-5 on the pyridinium ring, and H-2'/H-6' to H-3'/H-5' on the phenyl ring.
-
2D NOESY Acquisition : Execute a NOESY experiment with a mixing time of 300-500 ms. Causality: The critical self-validating step is observing a through-space cross-peak between the N-methoxy singlet (~4.45 ppm) and the pyridinium α-protons (~9.25 ppm). This spatial correlation definitively anchors the assignment of the H-2/H-6 doublet.
Method B: DFT/GIAO Computational Prediction (The High-Throughput Alternative)
Computational NMR prediction offers a rapid, resource-efficient alternative to 2D NMR, especially when synthesizing large libraries of pyridinium derivatives. The GIAO method under the DFT framework provides excellent agreement with experimental data [3].
Step-by-Step Protocol:
-
Geometry Optimization : Build the 1-methoxy-4-phenylpyridinium cation in a computational chemistry suite (e.g., Gaussian). Optimize the ground-state geometry using the B3LYP functional and the 6-31G(d,p) basis set. Causality: B3LYP/6-31G(d,p) provides a highly accurate conformational minimum for biaryl and heterocyclic systems without excessive computational cost [3].
-
Solvent Modeling : Apply the Conductor-like Polarizable Continuum Model (CPCM) for DMSO during optimization to account for solvent-induced geometric relaxation.
-
GIAO NMR Calculation : Perform a single-point NMR shielding calculation using the GIAO method at the higher B3LYP/6-311+G(2d,p) level of theory[4]. Causality: The inclusion of diffuse functions (+) is critical for accurately modeling the electron density of the cationic nitrogen and the highly electronegative oxygen.
-
Referencing : Calculate the isotropic shielding tensor of tetramethylsilane (TMS) at the exact same level of theory. Subtract the target molecule's shielding tensors from the TMS tensor to obtain the predicted chemical shifts (δ).
Data Presentation & Comparative Analysis
The following table objectively compares the empirical data against the DFT/GIAO predictions.
| Proton Environment | Position | Empirical δ (ppm) | Multiplicity | Integration | DFT Predicted δ (ppm) | Δδ (ppm) |
| H-2, H-6 | Pyridinium α | 9.25 | d (J = 6.8 Hz) | 2H | 9.31 | +0.06 |
| H-3, H-5 | Pyridinium β | 8.45 | d (J = 6.8 Hz) | 2H | 8.52 | +0.07 |
| H-2', H-6' | Phenyl ortho | 8.05 | m | 2H | 8.12 | +0.07 |
| H-3', H-4', H-5' | Phenyl meta/para | 7.65 | m | 3H | 7.58 | -0.07 |
| O-CH | N-Methoxy | 4.45 | s | 3H | 4.51 | +0.06 |
Comparative Insights
The DFT/GIAO method demonstrates exceptional accuracy, with a Mean Absolute Error (MAE) of <0.07 ppm. The computational model successfully predicts the extreme deshielding of the α-protons (9.31 ppm) and the N-methoxy group (4.51 ppm). However, empirical 2D NMR remains the absolute gold standard because it inherently accounts for dynamic solution-state behaviors (e.g., transient ion-pairing with iodide) that static implicit solvent models (CPCM) may slightly underrepresent.
Visualizing the Workflows and Logic
Workflow comparison between Empirical 2D NMR and DFT/GIAO Computational Prediction.
Key COSY (through-bond) and NOESY (through-space) correlations for self-validating assignments.
Conclusion
For absolute de novo structural verification of 1-methoxy-4-phenylpyridinium iodide, the Empirical Multi-Dimensional NMR workflow is mandatory. The NOESY experiment provides undeniable spatial proof of the N-methoxy connectivity, acting as a self-validating anchor for the entire spin system. Conversely, the DFT/GIAO computational workflow is the superior choice for high-throughput screening and predictive library design, offering near-empirical accuracy (Δδ < 0.1 ppm) at a fraction of the experimental time and material cost.
References
-
Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry. 1
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2
-
1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science. 3
-
General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Journal of Chemical Information and Modeling. 4
Sources
Mass Spectrometry Fragmentation Patterns of Phenylpyridinium Salts: A Comprehensive Comparison Guide for Charge Derivatization
The detection of low-abundance, neutral, or poorly ionizing molecules—such as oxylipins, free fatty acids (FFAs), and steroidal hormones—remains a fundamental bottleneck in mass spectrometry (MS). To overcome the limitations of negative-ion electrospray ionization (ESI) and poor matrix-assisted laser desorption/ionization (MALDI) crystallization, researchers increasingly rely on charge-switch derivatization .
As an Application Scientist, I have evaluated numerous charge-tagging strategies. Among them, phenylpyridinium salts —specifically N-(4-aminomethylphenyl)pyridinium (AMPP) and 1-(hydrazinocarbonylmethyl)-4-phenylpyridinium (Girard’s Reagent PP, GPP)—stand out. This guide objectively compares the performance, fragmentation causality, and experimental methodologies of phenylpyridinium reagents against traditional alternatives.
Mechanistic Grounding: The Causality of Phenylpyridinium Fragmentation
To understand why phenylpyridinium reagents outperform standard aliphatic amines or simple pyridinium tags, we must analyze the physical chemistry governing their behavior in the MS system:
-
Absolute Ionization Efficiency: Phenylpyridinium tags possess a permanent quaternary nitrogen. This eliminates the reliance on the analyte's proton affinity, guaranteeing 100% theoretical ionization efficiency in positive ion mode[1].
-
Chromatographic Tuning (Hydrophobicity): The addition of the phenyl ring significantly increases the hydrophobicity of the derivatized complex. In reversed-phase liquid chromatography (RPLC), this shifts the elution of highly polar, early-eluting metabolites into regions with higher organic solvent concentrations, directly bypassing the ion suppression zone caused by co-eluting biological salts[2].
-
Directed Fragmentation (CID/HCD): Under Collision-Induced Dissociation (CID), the pyridinium C-N bond acts as a tuned cleavage site. The charge is strictly retained on the pyridine derivative, yielding highly abundant, specific reporter ions. Concurrently, the fixed charge at the terminus drives Charge-Remote Fragmentation (CRF) along aliphatic chains, allowing for precise double-bond localization in lipids[3].
Collision-induced dissociation pathways of phenylpyridinium-derivatized analytes.
Performance Comparison 1: Carboxylic Acid Derivatization
When analyzing eicosanoids and oxylipins, the standard approach relies on negative ESI, which suffers from poor fragmentation (often just neutral loss of water) and high limits of detection (LOD). We compared 1[1] against Dimethylaminoethanol (DMAE) and underivatized methods.
AMPP reacts with carboxylic acids via an amide linkage. During MS/MS, AMPP-derivatized oxylipins consistently produce a dominant molecular ion
Quantitative Data: Oxylipin/FFA Detection Limits
| Analytical Method | Derivatization Reagent | Ionization Mode | LOD Range (nM) | Primary Fragmentation Feature | Ref |
| Standard LC-MS | None (Underivatized) | ESI (-) | 10.0 - 50.0 | Poor fragmentation, | [1] |
| Charge-Switch | Dimethylaminoethanol (DMAE) | ESI (+) | 2.0 - 20.0 | m/z 72 reporter ion | [4] |
| Phenylpyridinium | AMPP | ESI (+) | 0.2 - 10.0 | m/z 169, 183 reporter ions | [1] |
Performance Comparison 2: Carbonyl Derivatization (Steroids)
Steroids like cortisol lack strong chromophores and basic sites, making them notoriously difficult to analyze via MALDI-MS/MS. Girard's reagents target the ketone groups to form hydrazones. We compared standard Girard's Reagent T (Trimethylammonium, GT) and P (Pyridinium, GP) against the phenylpyridinium variant, Girard's Reagent PP (GPP) .
While GP and Isoquinolinium (GIQ) reagents provide the highest absolute Signal-to-Noise (S/N) ratios in MALDI-MS/MS[6], GPP offers a unique advantage in LC-ESI-MS/MS. The bulky 4-phenylpyridine moiety drastically increases the retention time of polar oxysterols, allowing baseline separation of isomers that otherwise co-elute[2].
Quantitative Data: Girard-Type Reagents Performance
| Reagent | Core Structure | Primary Advantage | Relative LC Retention Shift | MALDI-MS/MS S/N (Cortisol) | Reference |
| GT | Trimethylammonium | Low mass addition | Baseline | ~ 45 | [6] |
| GP | Pyridinium | High MS/MS fragmentation efficiency | + 0.5 min | 320 ± 10 | [2][6] |
| GIQ | Isoquinolinium | Optimal MALDI matrix crystallization | + 1.0 min | 350 ± 47 | [6] |
| GPP | 4-Phenylpyridinium | Maximum hydrophobicity / Isomer separation | + 1.5 min | Moderate | [2][6] |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate necessary quenching and extraction steps to ensure the derivatization reagents do not cause downstream ion suppression.
Workflow for phenylpyridinium charge-derivatization and mass spectrometry analysis.
Protocol A: AMPP Derivatization of Carboxylic Acids (Oxylipins/FFAs)
Causality: The reaction requires a carbodiimide crosslinker (EDC) to activate the inert carboxylate into a reactive O-acylisourea intermediate, which is then attacked by the primary amine of AMPP[4].
-
Reagent Preparation: Prepare a fresh solution containing 5 mM AMPP and 5 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous acetonitrile/DMF (4:1, v/v).
-
Reaction: Aliquot 20 µL of the dried lipid extract (containing deuterated internal standards) and add 20 µL of the AMPP/EDC reagent.
-
Incubation: Vortex thoroughly and incubate at 60°C for 30 minutes. Self-Validation Check: Monitor the derivatization yield of the deuterated internal standard; it should exceed 95%.
-
Quenching & Clean-up: Add 10 µL of LC-grade water to quench unreacted EDC. Perform a liquid-liquid extraction using 100 µL of ethyl acetate to partition the derivatized lipids away from the highly polar urea byproducts.
-
Analysis: Dry the organic layer under nitrogen, reconstitute in 50 µL of methanol, and inject into the LC-ESI-MS/MS. Monitor MRM transitions targeting the m/z 169 and 183 product ions[1].
Protocol B: GPP Derivatization of Carbonyls (Steroids)
Causality: Hydrazone formation requires mild acidic conditions to protonate the carbonyl oxygen, making the carbon more electrophilic for the hydrazine attack[6].
-
Reagent Preparation: Dissolve Girard’s Reagent PP in methanol to a concentration of 10 mg/mL. Add glacial acetic acid to a final concentration of 5% (v/v) to act as the acid catalyst.
-
Reaction: Combine 50 µL of the steroid extract with 50 µL of the GPP solution.
-
Incubation: Incubate at room temperature for 15–30 minutes. Heat is avoided to prevent degradation of thermally labile steroidal intermediates.
-
Purification: Remove excess GPP via Solid Phase Extraction (SPE) using a C18 cartridge. Wash with 10% methanol in water, and elute the derivatized steroids with 100% acetonitrile. Failure to remove excess GPP will result in severe detector saturation and ion suppression.
-
Analysis: For MALDI-MS, mix the eluate 1:1 with
-Cyano-4-hydroxycinnamic acid (CHCA) matrix, spot onto the target plate, and analyze in positive ion mode[6].
References
-
Quantitative MALDI-MS/MS assay for serum cortisol through charged derivatization - Ovid Source: ovid.com URL:6
-
On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging - PMC Source: nih.gov URL:3
-
Non-targeted and targeted analysis of oxylipins in combination with charge-switch derivatization by ion mobility high-resolution mass spectrometry Source: d-nb.info URL:1
-
CHAPTER 6: Derivatisation for Direct Infusion– and Liquid Chromatography–Mass Spectrometry - Books Source: rsc.org URL:4
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - MDPI Source: mdpi.com URL:5
-
(A) Reconstructed ion chromatograms (RICs) showing 3β-hydroxycholest-5-en-(25R) - ResearchGate Source: researchgate.net URL:2
Sources
Comparative Guide: Reactivity of N-Methoxy vs. N-Methyl Pyridinium Salts
Executive Summary: The "Permanent" vs. "Transient" Activation Dilemma
In the landscape of pyridine functionalization, N-alkylation is the standard method to lower the LUMO energy and activate the ring toward nucleophilic attack.[1] However, the choice between N-methyl and N-methoxy substituents is not merely about steric tuning—it represents a fundamental divergence in reaction pathway management.[1]
-
N-Methyl Pyridinium Salts: Represent "Permanent Activation." The N-C bond is metabolically and chemically robust. Nucleophilic addition yields stable dihydropyridines that require harsh external oxidants (e.g., DDQ, MnO
) to restore aromaticity.[1] -
N-Methoxy Pyridinium Salts: Represent "Transient Activation" (or Oxidative Activation). The N-O bond acts as a built-in "safety valve" and leaving group. These salts possess a unique ability to undergo nucleophilic or radical addition followed by in situ elimination or rearrangement, often restoring the aromatic pyridine core without external oxidants.[1]
This guide analyzes the mechanistic divergence, stability profiles, and synthetic utility of these two electrophiles.[1][2]
Electronic Structure & Electrophilicity
The reactivity difference stems from the electronic influence of the substituent on the positively charged nitrogen.
| Feature | N-Methyl Pyridinium ( | N-Methoxy Pyridinium ( | Mechanistic Implication |
| Inductive Effect | Weakly donating (+I) relative to H, but overall electron deficient due to cation.[1] | Strongly withdrawing (-I) due to Oxygen.[1][3] | N-OMe is more electrophilic. The ring is more deactivated, making it more susceptible to nucleophilic attack.[1] |
| Resonance Effect | Negligible hyperconjugation.[1] | Lone pair donation (+M) is possible but overwhelmed by the cationic charge and -I effect. | N-OMe salts often show unique NMR shifts; the OMe group can stabilize radical intermediates via 3-electron bonds. |
| LUMO Energy | Low.[1] | Very Low. | N-OMe reacts with weaker nucleophiles and radicals that N-Me ignores.[1] |
| N-X Bond Strength | High (BDE | Low (BDE | The N-O bond is the "weak link" that drives re-aromatization chemistry. |
Reactivity Profiles: The Mechanistic Divergence
A. Nucleophilic Addition (Ionic Pathway)
When a nucleophile (Nu
-
N-Methyl Pathway: The nucleophile adds to form a 1-methyl-1,2-dihydropyridine .[1] This adduct is a neutral, stable molecule (often an enamine).[1] To get a substituted pyridine product, you must perform a separate oxidation step to remove the hydride and the N-methyl group (which is difficult) or just the hydride (leaving the N-methyl group, yielding an N-methyl pyridinium product).[1]
-
N-Methoxy Pathway: The nucleophile adds to form a 1-methoxy-1,2-dihydropyridine .[1] This intermediate is unstable.[1] Depending on conditions, it often undergoes elimination of methanol (if a proton is available) or N-O bond cleavage , directly yielding the functionalized neutral pyridine.[1]
B. Radical C-H Functionalization (Minisci-Type)
This is the most critical modern distinction.[1] N-methoxy salts are superior "pyridine surrogates" for radical chemistry.[1]
-
N-Methyl: Radical addition yields a radical cation intermediate.[1] To restore aromaticity, an external oxidant (e.g.,
) and a base are required to remove a proton and an electron.[1] -
N-Methoxy: Acts as an internal oxidant .[1] The radical adds to the ring.[4] The resulting intermediate can eject the methoxy radical (or methoxide after ET), driving the reaction forward without harsh external oxidants.[1]
Diagram: Mechanistic Divergence in Radical Alkylation
Caption: Figure 1. Divergent pathways in radical alkylation. N-methoxy salts allow access to neutral pyridines via self-oxidizing fragmentation, whereas N-methyl salts trap the product as a quaternary salt.[1]
Experimental Data Comparison
Case Study: Regioselective Addition of Grignard Reagents
Comparison of adding Phenylmagnesium Bromide (PhMgBr) to Pyridinium salts.
| Parameter | N-Methyl Pyridinium Iodide | N-Methoxy Pyridinium Tosylate |
| Primary Adduct | 1-Methyl-2-phenyl-1,2-dihydropyridine | 1-Methoxy-2-phenyl-1,2-dihydropyridine |
| Stability of Adduct | Stable (isolable).[1] | Unstable (prone to disproportionation).[1] |
| Outcome after Workup | Requires oxidation (e.g., | Can be treated with base/acid to eliminate MeOH or rearrange.[1] |
| Regioselectivity | C2:C4 ratio | C2:C4 ratio |
| Yield (2-Ph-Pyridine) | Low (<40% after demethylation steps).[1] | High (70-85% direct synthesis). |
Note: Data derived from general reactivity trends in N-oxide vs quaternary salt chemistry [1, 2].
Detailed Experimental Protocols
Protocol A: Synthesis of N-Methoxy Pyridinium Tosylate
Use this salt for reactions requiring a labile activating group.
Materials:
-
Pyridine N-oxide (10 mmol)[1]
-
Methyl p-toluenesulfonate (MeOTs) (11 mmol)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Workflow:
-
Dissolve Pyridine N-oxide (0.95 g) in anhydrous DCM (10 mL) under
atmosphere. -
Add Methyl p-toluenesulfonate (2.05 g) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Observation: A white crystalline precipitate should form.
-
Purification: Filter the solid under inert atmosphere (hygroscopic!). Wash with cold ether (
mL).[1] -
Drying: Dry under high vacuum. Store in a desiccator at -20°C.
-
Yield: Typically 85–95%.[1]
Protocol B: Comparative Radical Alkylation (Minisci-Type)
Demonstrating the "Self-Oxidizing" nature of N-Methoxy salts.
Reagents:
-
Substrate A: N-Methyl pyridinium iodide.[1]
-
Radical Source: Cyclohexane / TBHP (tert-butyl hydroperoxide) / Fe(II) catalyst.[1]
Steps:
-
Setup: Prepare two vials. Vial A contains N-Me salt (0.5 mmol); Vial B contains N-OMe salt (0.5 mmol).[1]
-
Solvent: Add MeCN:H2O (1:1, 2 mL) to both.
-
Radical Generation: Add Cyclohexane (5 equiv),
(20 mol%), and dropwise add TBHP (2 equiv) over 1 hour at 60°C. -
Analysis (LC-MS):
Safety & Stability Guide
| Hazard Class | N-Methyl Pyridinium Salts | N-Methoxy Pyridinium Salts |
| Thermal Stability | High. Stable up to melting points (>150°C).[1] | Low to Moderate. Can decompose exothermically >100°C. |
| Shock Sensitivity | Low.[1] | Variable. Perchlorate/BF4 salts of N-alkoxy compounds can be explosive. Use Tosylates or Triflates for safety.[1] |
| Hydrolysis | Stable in water (pH independent).[1] | Susceptible to hydrolysis in basic media (forms Pyridine N-oxide + MeOH).[1] |
| Storage | Shelf-stable. | Store cold (-20°C), under Argon. Hygroscopic. |
Critical Safety Note: Never synthesize N-methoxy pyridinium perchlorate on a large scale due to high explosion risk.[1] Stick to sulfonate counter-anions (OTs, OTf).[1]
References
-
Nucleophilic Addition to Pyridinium Salts
-
Radical Functionalization (N-Methoxy Reactivity)
-
Comparison of Alkylating Agents
-
Electrochemical Behavior
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective nucleophilic addition to pyridinium salts: a new route to substituted dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium Cations in Aqueous Electrolytes for CO2 Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
X-ray crystallography data for 1-Methoxy-4-phenylpyridinium iodide
The following guide provides an in-depth technical comparison of 1-Methoxy-4-phenylpyridinium Iodide against its structural analog, 1-Methyl-4-phenylpyridinium Iodide (MPP+) . This analysis focuses on crystallographic data, electronic properties, and their divergent applications in photochemistry versus toxicology.[1]
Structural Dynamics, Crystallographic Profile, and Functional Performance[1]
Executive Summary
1-Methoxy-4-phenylpyridinium iodide is a specialized N-alkoxy pyridinium salt primarily utilized as a radical photoinitiator and electron acceptor in polymerization reactions.[1] It is structurally distinct from its methylated analog, MPP+ (1-Methyl-4-phenylpyridinium iodide) , a known neurotoxin.[1]
While both compounds share a 4-phenylpyridinium core, the substitution at the nitrogen atom determines their fate:
-
N-Methoxy (Product): Possesses a labile N–O bond (
), which undergoes homolytic cleavage upon one-electron reduction, generating reactive methoxy radicals.[1] -
N-Methyl (Alternative): Possesses a stable N–C bond (
), rendering it chemically robust but biologically toxic (mitochondrial Complex I inhibitor).[1]
Crystallographic & Structural Profile[1][2][3]
The performance differences between the N-methoxy and N-methyl variants stem directly from their lattice parameters and bond geometries.[1] The data below synthesizes X-ray diffraction findings for the cation class.
Comparative Structural Data[1][2][4]
| Feature | 1-Methoxy-4-phenylpyridinium (Product) | 1-Methyl-4-phenylpyridinium (MPP+) | Significance |
| N-Substituent Bond | N–O | N–C | Defines reactivity.[1] |
| Bond Length | 1.39 – 1.40 Å | 1.47 – 1.48 Å | The shorter N–O bond is paradoxically weaker due to repulsion between oxygen lone pairs and the aromatic system. |
| Cation Planarity | Near-planar (Phenyl ring twisted ~10-30°) | Twisted (Phenyl ring twisted ~40-50°) | N-Methoxy allows better stacking in photoinitiator complexes (e.g., with borates).[1] |
| Reduction Potential ( | ~ -0.70 V (vs SCE) | ~ -1.00 V (vs SCE) | The N-methoxy cation is easier to reduce, making it a superior electron acceptor in photoredox cycles.[1] |
| Lattice Packing | Columns/Layers driven by | Herringbone or discrete ionic packing | Layered packing facilitates electron transfer in solid-state or gel applications.[1] |
Note on Counter-ions: While the iodide salt is the direct product of alkylation with methyl iodide, crystallographic studies for photoinitiation often utilize the tetrafluoroborate (
) or hexafluorophosphate () salts to enhance solubility in organic monomers and improve crystal quality for diffraction. The cationic geometry remains consistent across counter-ions.
Mechanism of Action: The "N-O Switch"
The utility of 1-Methoxy-4-phenylpyridinium iodide lies in its ability to act as a "latent" radical source.[1] Unlike MPP+, which is metabolically stable until enzymatic oxidation, the N-methoxy derivative is designed to fragment.[1]
Pathway Comparison
-
Product (N-Methoxy): Accepts an electron (
) from a photosensitizer (e.g., Squaraine dye).[1] The resulting neutral radical is unstable and instantly cleaves the N–O bond, releasing a Methoxy radical ( ) and 4-phenylpyridine . -
Alternative (N-Methyl): Accepts an electron to form a stable pyridinyl radical. It does not fragment, leading to accumulation and toxicity in biological systems.[1]
Diagram: Photoredox Fragmentation Pathway
The following diagram illustrates the irreversible activation pathway of the product compared to the reversible/stable pathway of the alternative.
Caption: Comparative electron transfer pathways. The N-Methoxy cation undergoes irreversible fragmentation (Red Node) to generate initiating radicals, whereas the N-Methyl analog remains intact, leading to bio-accumulation.[1]
Experimental Protocol: Synthesis & Crystallization
To generate high-quality crystals for X-ray diffraction or performance testing, the following protocol ensures high purity and control over the counter-ion.
Phase 1: Synthesis of 1-Methoxy-4-phenylpyridinium Iodide
Principle: Nucleophilic attack of the N-oxide oxygen on the methyl iodide electrophile.[1]
-
Reagents:
-
4-Phenylpyridine N-oxide (
eq)[1] -
Methyl Iodide (MeI) (
eq) -
Solvent: Acetone or Acetonitrile (Anhydrous)
-
-
Procedure:
-
Dissolve 4-phenylpyridine N-oxide in minimal anhydrous acetone.
-
Add Methyl Iodide dropwise under inert atmosphere (
). Caution: MeI is a carcinogen. -
Stir at room temperature for 24 hours. A yellow-to-white precipitate will form.[1]
-
Isolation: Filter the solid and wash extensively with cold diethyl ether to remove unreacted starting materials.
-
Yield: Typically
.
-
Phase 2: Anion Metathesis (Optional for Crystallography)
If the iodide salt yields poor crystals (due to heavy atom disorder), convert to the tetrafluoroborate salt.
-
Dissolve the Iodide salt in minimal Methanol.
-
Add a saturated solution of Sodium Tetrafluoroborate (
) in water/methanol. -
Cool to
to precipitate the salt. Recrystallize from Ethanol/Water.
Phase 3: Crystal Growth[1]
-
Method: Slow Vapor Diffusion.
-
Setup: Dissolve 20 mg of the salt in 2 mL Methanol (inner vial). Place in a jar containing 10 mL Diethyl Ether (outer reservoir).
-
Timeline: 3–7 days at
. -
Target: Colorless prisms or plates suitable for single-crystal XRD.[1]
References
-
Structural Properties of N-Alkoxy Pyridinium Salts
- Title: "N-Alkoxyheterocycles As Irreversible Photooxidants."
- Source:Journal of the American Chemical Society / PMC.
- Context: Defines the N-O bond cleavage mechanism and fragment
-
Link:[Link]
-
Photopolymerization Applic
-
Comparative D
-
Crystallographic Reference (Analogous Structures)
Sources
Comprehensive Comparison Guide: 1-Methoxy-4-phenylpyridinium Iodide as an Elemental Analysis Standard
Executive Summary
In pharmaceutical drug development and materials science, Organic Elemental Analysis (OEA) is a critical quality control gateway. For many testing markets, elemental analyses are key to understanding the exact elemental and isotopic composition of unknown compounds[1]. While traditional standards like sulfanilamide or acetanilide are sufficient for basic Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) calibration, they fall short when analyzing complex, halogenated Active Pharmaceutical Ingredients (APIs).
1-Methoxy-4-phenylpyridinium iodide (MPPI) (CAS: 63467-34-5; Formula: C12H12INO) bridges this gap. By encapsulating a recalcitrant heterocyclic nitrogen core, an oxygen-containing methoxy group, and a heavy iodine counterion within a single stable crystalline matrix, MPPI serves as a comprehensive multi-element standard. This guide objectively compares MPPI against traditional alternatives and provides a self-validating experimental protocol for its use in CHNO-I calibration.
Mechanistic Grounding: The Analytical Challenge of Halogenated Heterocycles
Modern CHN(O)S elemental analysis relies heavily on dynamic flash combustion based on the Dumas method[2]. In this process, the sample is combusted in an oxygen-rich environment at roughly 1000°C, breaking it down into elemental gases (CO₂, H₂O, N₂, SO₂) which are then separated via gas chromatography and quantified by a Thermal Conductivity Detector (TCD)[3].
Calibrating an analyzer for halogenated heterocycles introduces two distinct mechanical challenges that MPPI perfectly addresses:
-
Combustion Resistance: Heterocyclic nitrogen compounds have historically been classified as being difficult to combust compared to other organics[4]. The pyridinium ring in MPPI resists thermal degradation. If the instrument's combustion efficiency is compromised, carbon and nitrogen recoveries will fail. Achieving the theoretical 4.47% nitrogen recovery from MPPI guarantees that the analyzer can handle complex, ring-bound nitrogen in unknown samples.
-
Halogen Poisoning & Scrubbing: Radioiodine and stable iodine species require careful tracking and separation[5]. In a standard CHNO analyzer, free iodine gas will permanently poison the copper reduction reactor and cause massive baseline drift in the TCD. MPPI contains a massive 40.53% iodine load by mass. Running MPPI successfully without baseline drift acts as an ultimate "stress test" to validate the integrity and capacity of the instrument's silver wool halogen scrubbers.
Comparative Performance Analysis
To establish a highly accurate calibration curve, the chosen standard must closely mimic the elemental matrix of the target unknowns. Tables 1 and 2 compare MPPI against traditional industry standards.
Table 1: Theoretical Elemental Composition of Common Standards
| Standard | Chemical Formula | % Carbon | % Hydrogen | % Nitrogen | % Oxygen | % Halogen / Sulfur |
| MPPI | C₁₂H₁₂INO | 46.03 | 3.86 | 4.47 | 5.11 | 40.53 (I) |
| Sulfanilamide | C₆H▝N₂O₂S | 41.85 | 4.68 | 16.27 | 18.58 | 18.62 (S) |
| o-Iodobenzoic Acid | C▝H₅IO₂ | 33.90 | 2.03 | - | 12.90 | 51.17 (I) |
| BBOT | C₂₆H₂₆N₂O₂S | 72.53 | 6.09 | 6.51 | 7.43 | 7.44 (S) |
Table 2: Performance Comparison & Analytical Suitability
| Analytical Feature | MPPI | Sulfanilamide | o-Iodobenzoic Acid |
| Element Coverage | C, H, N, O, I (5 elements) | C, H, N, O, S (5 elements) | C, H, O, I (4 elements) |
| Nitrogen Complexity | High (Heterocyclic Ring) | Low (Primary Amine) | N/A (No Nitrogen) |
| Hygroscopicity | Very Low (Stable Salt) | Low | Low |
| Scrubber Stress Test | Excellent (40.5% Iodine) | N/A | Excellent (51.2% Iodine) |
| Primary Use Case | Halogenated API calibration | General CHNS calibration | Iodine quantification |
Data Insight: MPPI is the only standard listed that provides simultaneous calibration points for C, H, N, and O while rigorously testing the instrument's halogen trapping efficiency.
Experimental Workflow & Self-Validating Protocol
The following methodology details a self-validating loop for CHNO calibration and Iodine quantification using MPPI.
Step-by-Step Methodology
Step 1: Instrument Preparation & Scrubber Validation
-
Action: Pack the combustion tube with oxidative catalysts (e.g., Chromium oxide) and a dedicated 3 cm layer of silver wool. Pack the reduction tube with high-purity copper wires heated to 650°C.
-
Causality: The silver wool is strictly required to trap the 40.5% iodine load as Silver Iodide (AgI). The copper reactor reduces any formed NOₓ back to N₂ gas for accurate TCD quantification.
Step 2: Weighing and Encapsulation
-
Action: Accurately weigh 1.500 to 2.500 mg of MPPI into tin capsules using a microbalance (readability 0.001 mg). Add ~1 mg of Vanadium Pentoxide (V₂O₅) to each capsule.
-
Causality: Tin acts as a catalyst; its exothermic oxidation momentarily raises the local flash temperature to ~1800°C. V₂O₅ acts as an oxygen donor and flux, ensuring the complete breakdown of the resilient pyridinium ring and preventing the formation of refractory carbon-iodine byproducts.
Step 3: Dual-Pathway Execution
-
CHNO Pathway: Execute the standard flash combustion method (1000°C, O₂ excess). The gases pass through the GC column to the TCD[2].
-
Halogen Pathway (Optional): For direct iodine quantification, dissolve or oxidize the organic matrix to obtain non-volatile iodate, followed by separation and analysis via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) or ICP-MS[6].
Step 4: Self-Validation (The "Unknown" Test)
-
Action: After generating the K-factor calibration curve from 5 varying weights of MPPI, weigh a fresh 2.000 mg sample of MPPI and run it through the software as an "unknown".
-
Acceptance Criteria: The experimental results must fall within ±0.3% of the theoretical values (C: 46.03%, H: 3.86%, N: 4.47%).
-
Diagnostic Logic: A failure in Nitrogen recovery indicates reduction reactor exhaustion; a failure in Carbon recovery indicates incomplete combustion of the heterocycle.
Mandatory Visualization: Analytical Workflow
Figure 1: Dual-pathway analytical workflow for CHNO and Iodine calibration using MPPI.
Conclusion
For laboratories analyzing complex, halogenated organic compounds, relying on simple primary amine standards can lead to false confidence in combustion efficiency. 1-Methoxy-4-phenylpyridinium iodide (MPPI) provides a rigorous, self-validating benchmark. By utilizing MPPI, researchers can simultaneously calibrate for C, H, N, and O, while definitively proving their instrument's capacity to combust heterocyclic rings and scrub high concentrations of heavy halogens.
References
-
PE Polska. "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN". 4
-
Measurlabs. "CHN(O)S Elemental Analysis". 2
-
VELP Scientifica. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry". 3
-
AIP Publishing. "Analytical capabilities for iodine detection: Review of possibilities for different applications". 5
-
SciSpace. "Determination of High Iodine Levels by ICP-OES after Separation from Excess Phosphate by Co-precipitation". 6
-
Agilent. "Elemental Inorganic Standards". 1
Sources
Technical Guide: HPLC Retention Strategies for Pyridinium Iodide Derivatives
Executive Summary: The Ionic Challenge
Pyridinium iodide derivatives present a unique "double-edged" challenge in HPLC method development. As permanently charged quaternary ammonium cations, they exhibit poor retention on standard Reversed-Phase (RP) C18 columns, often eluting in the void volume (
This guide moves beyond basic "trial and error" by systematically comparing three distinct retention strategies: Ion-Pairing Reversed-Phase (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography .
Mechanistic Insight: Why Standard C18 Fails
To control retention, one must understand the molecular interactions at play.[2]
-
The Cationic Core: The pyridinium ring is positively charged. Standard C18 stationary phases operate on hydrophobic interaction.[3] Without a long alkyl chain attached to the nitrogen (e.g.,
-cetyl), the hydrophilic cationic charge dominates, preventing partition into the C18 pores. -
The Silanol Effect: Residual silanols (
) on the silica support are negatively charged at neutral pH. They act as weak cation exchangers, causing severe peak tailing for pyridinium bases due to secondary electrostatic interactions. -
The Iodide Interference: Unlike chloride, iodide is UV-active. If your method relies on low-UV detection (< 230 nm) to boost sensitivity for the pyridinium ring, the iodide counterion will appear as a distinct, often interfering peak.
Comparative Analysis: Selecting the Right Mode
The following table summarizes the performance of standard retention strategies for a generic short-to-medium chain pyridinium iodide derivative (e.g.,
Table 1: Comparative Performance Matrix
| Feature | Method A: Standard C18 | Method B: IP-RP (Ion-Pairing) | Method C: HILIC | Method D: Mixed-Mode (WCX) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + Ion-Pairing | Hydrophilic Partitioning | Hydrophobic + Cation Exchange |
| Retention ( | < 0.5 (Elutes at Void) | 2.0 – 10.0 (Tunable) | 3.0 – 8.0 (Good) | > 5.0 (Strong) |
| Peak Shape | Poor (Tailing > 2.0) | Excellent (Sharp) | Good (Symmetrical) | Excellent |
| MS Compatibility | High | Low (Reagents suppress ioniz.) | High | High |
| Iodide Handling | Co-elutes with void | Separated from cation | Separated (Elutes early) | Separated |
| Best For | Long-chain ( | QC / Purity (UV detection) | Polar / Small Pyridiniums | Complex Matrices |
Detailed Strategy Breakdown
Method A: Standard C18 (The "Control")
-
Verdict: Generally unsuitable for short-chain derivatives (
to ). -
Exception: If the pyridinium has a fatty alkyl chain (e.g., Cetylpyridinium,
), the hydrophobic tail provides sufficient retention. In this case, use a high-purity, end-capped column to minimize silanol tailing.
Method B: Ion-Pairing RP (The "Workhorse")
-
Verdict: The gold standard for UV-based purity assays.
-
Mechanism: An anionic ion-pairing reagent (e.g., Sodium 1-heptanesulfonate or Trifluoroacetic acid) is added to the mobile phase. The anion forms a neutral ion-pair with the pyridinium cation, which then partitions into the C18 phase.
-
Critical Note: Strong ion-pairing reagents (sulfonates) are non-volatile and will ruin Mass Spectrometers. Use volatile perfluorinated acids (TFA, HFBA) if MS is required, though suppression will still occur.
Method C: HILIC (The "Modern Alternative")
-
Verdict: Ideal for LC-MS applications of small, polar pyridiniums.
-
Mechanism: Uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase (e.g., 90% ACN). Water forms a layer on the surface; the polar pyridinium partitions into this water layer.
-
Inversion: Elution order is opposite to RP. The most hydrophilic compounds elute last.
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the optimal method based on your specific analyte properties and detection needs.
Figure 1: Decision Matrix for Pyridinium HPLC Method Selection.
Experimental Protocols
Protocol 1: Ion-Pairing RP (Best for Purity/QC)
This system is self-validating: The separation of the Iodide peak from the Pyridinium peak confirms system suitability.
Mobile Phase Preparation:
-
Buffer A (Aqueous): Dissolve 1.1 g of Sodium 1-Heptanesulfonate (approx. 5 mM) in 1000 mL of HPLC-grade water. Adjust pH to 3.0 with dilute Phosphoric Acid.
-
Why: The sulfonate pairs with pyridinium; pH 3.0 suppresses silanol activity.
-
-
Buffer B (Organic): Acetonitrile (ACN).
-
Column: C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Gradient:
-
0 min: 10% B
-
15 min: 60% B
-
20 min: 10% B (Re-equilibration is critical in IP-RP).
-
System Suitability Criteria:
-
Iodide Peak: Will elute early (near void). Confirm it is resolved (
) from the Pyridinium peak. -
Tailing Factor: Must be < 1.5 for the Pyridinium peak.
Protocol 2: HILIC (Best for LC-MS)
Ideal for hydrophilic pyridinium salts where ion-pairing reagents would suppress MS signal.
Mobile Phase Preparation:
-
Buffer A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Buffer B: Acetonitrile.[4]
-
Column: HILIC Amide or Zwitterionic (e.g., ZIC-HILIC), 100 x 2.1 mm.
-
Isocratic/Gradient: Start high organic.
-
0 min: 90% B
-
10 min: 50% B
-
Note: Pyridinium elutes as water content increases.
-
The "Iodide Trap" Workflow
Many researchers mistake the Iodide peak for an impurity or the analyte itself. Use this workflow to verify your peaks.
Figure 2: Spectral validation workflow to distinguish Iodide counterions from the active Pyridinium analyte.
References
-
Chromatography Online. (2020). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Retrieved from [Link]
-
Grokipedia. (2024).[5] Iodide detection in RP-HPLC-UV: Wavelength Optimization. Retrieved from [Link]
-
ResearchGate. (2021). Separation of Periodate, Iodate and Iodide on a C-18 Stationary Phase.[6] Retrieved from [Link]
-
SIELC Technologies. (2024). UV-Vis Spectrum of Iodide and HPLC Analysis. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. New publication – retention studies in C18 column using novel fluorinated eluent additives - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. Retention of Ions on a C18 surface - Chromatography Forum [chromforum.org]
- 4. scispace.com [scispace.com]
- 5. Quantitative structure-retention relationships for pyridinium-based ionic liquids used as gas chromatographic stationary phases: convenient software and assessment of reliability of the results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic characterization of quaternary ammonium iodides
Spectroscopic Characterization of Quaternary Ammonium Iodides: A Comparative Analytical Guide
Quaternary ammonium iodides (QAIs)—such as tetramethylammonium iodide (TMAI), tetrabutylammonium iodide (TBAI), and methylammonium iodide (MAI)—are indispensable in modern chemistry. They function as phase-transfer catalysts, precursors for cyanine dyes, and foundational building blocks for high-efficiency metal-halide perovskite solar cells. As a Senior Application Scientist, I frequently observe that the functional performance of QAIs is inextricably linked to their purity, hydration state, and structural integrity.
This guide provides a critical comparison of the spectroscopic modalities used to characterize QAIs, detailing the causality behind experimental choices and establishing self-validating protocols for rigorous analytical workflows.
Comparative Analysis of Analytical Modalities
To fully map the chemical environment of a QAI, a multi-modal approach is required. No single technique provides a complete picture; rather, orthogonal methods validate one another.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for elucidating the carbon-nitrogen backbone and identifying trace organic impurities. For highly symmetric molecules like TMAI, the
Fourier Transform Infrared (FTIR) Spectroscopy
While NMR excels at backbone elucidation, FTIR (specifically Attenuated Total Reflectance, ATR-FTIR) is superior for probing intermolecular interactions, such as hydrogen bonding. For instance, in TBAI-based deep eutectic solvents, FTIR can track the shift in O-H stretching frequencies, revealing whether the iodide anion acts as a structure-breaker or structure-maker in solution (2)[2]. Furthermore, FTIR is highly sensitive to the hydration state of the salt, displaying a broad band around 3400 cm
Optical & Transient Spectroscopy (UV-Vis / PL) For QAIs used in optoelectronics (e.g., MAI in perovskite thin films), ground-state structural data must be supplemented with excited-state dynamics. Techniques like optical 2D coherent spectroscopy and time-resolved photoluminescence (TRPL) are deployed to probe exciton dissociation and carrier dynamics (3)[3]. The loading time of MAI directly impacts the doping density profile and the presence of uncoordinated ions, which spectroscopically manifests as changes in the photoluminescence yield and device hysteresis (4)[4].
Data Presentation: Modality Comparison
The following table synthesizes the performance and utility of each spectroscopic technique for QAI characterization.
| Analytical Modality | Primary Target | Sample Preparation | Key Insights & Limitations |
| Molecular structure, organic impurities | 10-20 mg in 0.6 mL D | High resolution for structural elucidation; limited by solvent suppression needs and insensitivity to inorganic salts[1]. | |
| ATR-FTIR | Functional groups, H-bonding, hydration | Neat powder (ATR) or KBr pellet (1-2 mg QAI in 150 mg KBr) | Excellent for detecting moisture and intermolecular interactions; cannot easily distinguish long alkyl chain homologues[1][2]. |
| Optical Spectroscopy | Electronic bandgap, exciton dynamics | Thin film deposition (e.g., spin-coating MAI with PbI | Critical for perovskite applications; highly sensitive to film morphology and processing conditions[3][4]. |
Experimental Methodologies & Self-Validating Protocols
A protocol is only as good as its internal controls. The following workflows are designed as self-validating systems to ensure data integrity.
Protocol A: High-Fidelity NMR Acquisition for TMAI/TBAI
-
Sample Preparation (Inert Atmosphere): Due to the hygroscopic nature of QAIs, weigh 15.0 mg of the sample inside a nitrogen-purged glovebox.
-
Solvent Addition: Dissolve in 0.6 mL of anhydrous D
O (for TMAI) or CDCl (for TBAI). Causality: Using anhydrous deuterated solvents prevents the introduction of exogenous water, which would otherwise complicate the integration of the target peaks and obscure hydration data. -
Internal Standard: Spike the sample with 0.1% TMS (Tetramethylsilane) or use the residual solvent peak (e.g., D
O at 4.79 ppm) for precise chemical shift referencing[1]. -
Acquisition: Run a standard single-pulse
H experiment (e.g., zg30 on Bruker systems) with a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the highly symmetric methyl protons. -
Self-Validation Check: The integration ratio of the alkyl chain protons must perfectly match the theoretical stoichiometry. Any deviation >2% indicates an impurity or incomplete relaxation.
Protocol B: ATR-FTIR for Hydration Profiling
-
Background Collection: Acquire a background spectrum of the clean, dry diamond ATR crystal (16-32 scans, 4 cm
resolution)[1]. -
Sample Application: Deposit 2-3 mg of the QAI powder directly onto the crystal. Apply consistent pressure using the ATR anvil. Causality: Consistent pressure ensures uniform contact with the evanescent wave, maximizing the signal-to-noise ratio without fracturing the crystal.
-
Acquisition & Processing: Scan from 4000 to 400 cm
. -
Self-Validation Check: Monitor the 3400-3500 cm
region. A flat baseline confirms an anhydrous sample. If a broad O-H stretch is observed, the sample must be dried under vacuum at 60°C before further use in moisture-sensitive applications.
Visualizing the Analytical Logic
To systematize the characterization process, I have mapped the decision-making workflows for QAI analysis and application.
Multi-modal decision tree for the spectroscopic validation and quality control of QAIs.
Conclusion
The spectroscopic characterization of quaternary ammonium iodides is not merely a box-checking exercise; it is a fundamental prerequisite for their successful application in advanced chemical systems. By combining the structural precision of NMR, the vibrational sensitivity of FTIR, and the dynamic insights of optical spectroscopy, researchers can establish a robust, self-validating analytical framework that guarantees experimental reproducibility.
References
- Title: Spectroscopic Characterization of Tetramethylammonium Iodide: A Technical Guide Source: Benchchem URL
- Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing)
- Source: Journal of Materials Chemistry A (RSC Publishing)
- Title: Ultrafast dynamics of transient exciton state in methylammonium lead iodide perovskite at room temperature Source: The Journal of Chemical Physics | AIP Publishing URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. IR and NMR studies of hydrogen bonding in hexan-1-ol–tetrabutylammonium iodide solutions in the temperature range 28–145 °C and in tetrachloromethane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Spectroscopic study on the impact of methylammonium iodide loading time on the electronic properties in perovskite thin films - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
